molecular formula C10H8N2O3 B2995041 Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 936637-97-7

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2995041
CAS No.: 936637-97-7
M. Wt: 204.185
InChI Key: AHPBXOYVKDTSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.185. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPBXOYVKDTSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Synthetic Utility of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a bifunctional heterocyclic compound built upon the privileged pyrazolo[1,5-a]pyridine scaffold. This fused N-heterocyclic system is of significant interest in medicinal chemistry, often associated with potent biological activities, particularly as protein kinase inhibitors.[1][2] The presence of two distinct and reactive functional groups—an electrophilic formyl group at the C5 position and a versatile methyl carboxylate at the C3 position—makes this molecule a highly valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, predicted physicochemical and spectroscopic properties, chemical reactivity, and potential applications in drug discovery and materials science. The discussion is grounded in established chemical principles and data from structurally related analogs to offer a robust profile for researchers engaging with this compound.

Molecular Structure and Identification

The structural integrity of a synthetic building block is paramount for its successful application in multi-step syntheses. This section outlines the core structural features and identifiers for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.

Chemical Structure

The molecule consists of a fused pyrazole and pyridine ring system, forming the pyrazolo[1,5-a]pyridine core. A methyl carboxylate group (-COOCH₃) is attached to position 3 of the pyrazole ring, and a formyl group (-CHO) is attached to position 5 of the pyridine ring.

Chemical Structure of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Figure 1. Chemical Structure.

Nomenclature and Registry Information

Precise identification is critical for sourcing and regulatory purposes. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
CAS Number Not explicitly found; related compounds exist.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. The following data is a combination of calculated values and predictions based on related structures.

PropertyPredicted Value / ObservationSource / Rationale
Appearance Expected to be a yellow to orange solid.Based on analogs like ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate.[3]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate). Limited solubility in water.General characteristic of similar organic heterocyclic compounds.
Melting Point Not experimentally determined. Expected to be >100 °C.Fused aromatic systems with polar groups are typically high-melting solids.
Density ~1.3 ± 0.1 g/cm³ (Predicted)Based on predictions for related structures like Methyl pyrazolo[1,5-a]pyridine-5-carboxylate.[4]
Stability and Storage

Proper storage is essential to maintain the compound's integrity.

  • Stability : The compound is stable under normal laboratory conditions.[5]

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Recommended storage at room temperature.[4]

  • Incompatibilities : Avoid strong oxidizing agents, strong bases, and amines, which can react with the aldehyde or ester functional groups.[5]

Spectroscopic and Analytical Characterization

Unambiguous characterization is the cornerstone of chemical synthesis. The combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's identity and purity.

Rationale for Characterization

Given the presence of multiple functional groups and a complex heterocyclic core, a multi-technique approach is necessary.

  • NMR (¹H and ¹³C) confirms the connectivity of atoms and the chemical environment of each proton and carbon.

  • IR Spectroscopy identifies the key functional groups, particularly the two distinct carbonyls (aldehyde and ester).

  • Mass Spectrometry (MS) verifies the molecular weight and can provide structural information through fragmentation patterns.

Predicted Proton (¹H) NMR Spectrum
  • Aldehyde Proton (CHO) : A sharp singlet is expected in the downfield region, typically at δ 10.0–10.3 ppm.[6]

  • Aromatic Protons : The protons on the pyrazolo[1,5-a]pyridine ring system will appear as distinct doublets, triplets, or singlets between δ 7.0 and 9.0 ppm, with specific coupling constants defining their relationships. The H2 proton on the pyrazole ring often appears as a sharp singlet.[7]

  • Methyl Ester (OCH₃) : A sharp singlet integrating to three protons is expected around δ 3.8–4.3 ppm.[7][8]

Predicted Carbon-13 (¹³C) NMR Spectrum
  • Aldehyde Carbonyl (C=O) : Expected to resonate at δ 180–190 ppm.[6]

  • Ester Carbonyl (C=O) : Expected to resonate at δ 160–165 ppm.[7][8]

  • Aromatic Carbons : Multiple signals will be present in the δ 100–160 ppm range, corresponding to the carbons of the fused heterocyclic core.

  • Methyl Ester Carbon (OCH₃) : A signal is expected around δ 51–55 ppm.[7][9]

Predicted Infrared (IR) Spectroscopy
  • C=O Stretching : Two distinct, strong absorption bands are anticipated. The ester carbonyl stretch typically appears around 1710–1730 cm⁻¹, while the conjugated aldehyde carbonyl stretch appears at a slightly lower wavenumber, around 1680–1700 cm⁻¹.[9][10]

  • C-H Aldehyde Stretch : A characteristic pair of weak bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C=C and C=N Stretching : Multiple bands in the 1450–1620 cm⁻¹ region.

  • C-O Ester Stretch : A strong band in the 1100–1300 cm⁻¹ region.

Predicted Mass Spectrometry (MS)
  • Molecular Ion : The primary analysis would target the molecular ion peak. In electrospray ionization (ESI) positive mode, this would be the protonated molecule [M+H]⁺ at m/z 205.19.[3][11]

  • Key Fragmentation Pathways : Common fragmentation patterns for such structures include the loss of the methoxy radical (•OCH₃, -31 Da), the loss of carbon monoxide from the aldehyde (-28 Da), or cleavage of the entire methyl carboxylate group.[12]

Workflow for Analytical Confirmation

The following workflow outlines a robust process for verifying the identity and purity of a synthesized batch of the title compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis crude Crude Product purify Column Chromatography crude->purify pure Purified Compound purify->pure confirm Structural Confirmation pure->confirm nmr NMR Spectroscopy (¹H, ¹³C, COSY) confirm->nmr ms Mass Spectrometry (HRMS for Exact Mass) confirm->ms ir IR Spectroscopy confirm->ir

Caption: Standard workflow for the purification and structural validation of the target compound.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is key to leveraging it as a chemical intermediate.

Overview of Synthetic Strategies

The pyrazolo[1,5-a]pyridine core is typically constructed via [3+2] cycloaddition reactions. Common methods involve the reaction of N-aminopyridinium ylides with electron-deficient alkynes or alkenes.[13][14] The specific placement of the formyl and ester groups requires careful selection of appropriately substituted starting materials. A divergent synthesis using DMSO as a single carbon synthon has been reported for analogous 3-formylpyrazolo[1,5-a]pyrimidines, representing a modern and efficient approach.[15]

Conceptual Synthetic Workflow

The diagram below illustrates a generalized, plausible pathway for synthesizing the pyrazolo[1,5-a]pyridine scaffold, which could be adapted for the title compound.

G start1 Substituted 2-halopyridine step1 N-Amination (e.g., with O-mesitylenesulfonyl- hydroxylamine) start1->step1 start2 Cyclization Partner (e.g., Substituted Alkyne) step2 [3+2] Cycloaddition (Base-mediated) start2->step2 intermediate N-Aminopyridinium Intermediate step1->intermediate product Methyl 5-formylpyrazolo [1,5-a]pyridine-3-carboxylate step2->product intermediate->step2

Caption: A conceptual [3+2] cycloaddition pathway for the synthesis of the target scaffold.

Reactivity Profile

The molecule's utility stems from the orthogonal reactivity of its functional groups.

  • The Pyrazolo[1,5-a]pyridine Core : This electron-deficient heterocyclic system can undergo certain electrophilic substitutions, although it is generally less reactive than benzene. The nitrogen atoms also provide sites for coordination with metal catalysts.

  • The C5-Formyl Group : As a classic aldehyde, this group is a prime site for nucleophilic attack. It can be:

    • Reduced to a hydroxymethyl group using reagents like sodium borohydride.[16]

    • Oxidized to a carboxylic acid using agents like potassium permanganate or Jones reagent.

    • Converted to an alkene via Wittig or Horner-Wadsworth-Emmons olefination.

    • Used in reductive amination to install amine functionalities.

  • The C3-Methyl Carboxylate Group : The ester is a versatile handle for modification. It can undergo:

    • Saponification (hydrolysis) to the corresponding carboxylic acid under basic conditions.

    • Amidation by reaction with amines to form carboxamides, a common functional group in bioactive molecules.[17]

Applications in Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold and its pyrimidine bioisostere are considered "privileged structures" in drug discovery.[1] They are frequently found in molecules designed to inhibit protein kinases, which are critical targets in oncology.[2]

  • Scaffold for Kinase Inhibitors : The planar, rigid structure of the core is ideal for fitting into the ATP-binding pocket of many kinases.[4][18]

  • Versatile Intermediate : Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate serves as an excellent starting point for building libraries of compounds. The formyl and ester groups can be independently modified to explore structure-activity relationships (SAR) systematically. For example, the formyl group can be elaborated to interact with the solvent-exposed region of an enzyme, while the ester can be converted to amides that form key hydrogen bonds within a binding site.

  • Antagonists and Modulators : Derivatives of the pyrazolo[1,5-a]pyridine core have also been developed as potent antagonists for receptors like the corticotropin-releasing factor 1 (CRF1) receptor, indicating broader therapeutic potential beyond oncology.[19]

Safety and Handling

While the toxicological properties of this specific compound have not been fully investigated, prudent laboratory practices are mandatory.[5][20]

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[5]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5]

  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[20]

    • Skin Contact : Wash off immediately with soap and plenty of water.[20]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]

  • Fire Safety : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][20]

Conclusion

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its value lies in the combination of the biologically relevant pyrazolo[1,5-a]pyridine core with two strategically placed, orthogonally reactive functional groups. This structure allows for extensive and predictable derivatization, making it an ideal platform for generating compound libraries for screening in drug discovery programs, particularly in the search for novel kinase inhibitors and other receptor modulators. The predictive data and workflows outlined in this guide provide a solid foundation for researchers to safely handle, characterize, and strategically employ this compound in their synthetic endeavors.

References

  • Fisher Scientific. (2010-05-08).
  • Al-Sanea, M. M., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4989. [Link]

  • Nagato, S., et al. (2010). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry, 53(15), 5627–5638. [Link]

  • Abdel-Latif, F. M., & Shaker, R. M. (1995). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Serbian Chemical Society, 60(12), 1067-1074. [Link]

  • MySkinRecipes. Methyl pyrazolo[1,5-a]pyridine-5-carboxylate. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Al-Warhi, T. I., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7384–7392. [Link]

  • Al-Muthanna, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3843. [Link]

  • Riyazuddin, M., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1016. [Link]

  • Al-Muthanna, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3843. [Link]

  • Autechem. MSDS of methyl pyrazolo[1,5-a]pyridine-5-carboxylate. [Link]

  • Abdel-Monem, M. I., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]

  • MySkinRecipes. Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate. [Link]

  • Shishkin, V., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Crystals, 11(11), 1332. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(36), 22442–22472. [Link]

  • Maslivets, A. N., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]

  • Ghosh, A., et al. (2023). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry, 21(1), 101-106. [Link]

  • Al-Sanea, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 337-366. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(2), 351-354. [Link]

  • El-Emary, T. I. (2007). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. Molecules, 12(10), 2295-2307. [Link]

  • Mol-Instincts. 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. [Link]

  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50–59. [Link]

Sources

An In-Depth Technical Guide to Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While a specific CAS number for this molecule is not publicly registered, indicating its potential novelty, this document outlines a prospective synthesis, predicts its structural and physicochemical properties, and explores its promising applications based on the well-established chemistry of the pyrazolo[1,5-a]pyridine scaffold.

Introduction: The Pyrazolo[1,5-a]pyridine Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural resemblance to purines allows for interaction with a wide range of biological targets, leading to the development of potent therapeutic agents. The introduction of both a formyl and a methyl carboxylate group onto this scaffold, as in the title compound, offers a unique combination of functionalities for further chemical modifications and targeted biological interactions. The formyl group, in particular, serves as a versatile handle for the synthesis of more complex molecules through reactions such as reductive amination, Wittig reactions, and condensations.

Proposed Synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

The synthesis of the target compound can be envisioned as a two-step process, beginning with the construction of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the formyl group at the 5-position.

Step 1: Synthesis of Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

The precursor, Methyl pyrazolo[1,5-a]pyridine-3-carboxylate, can be synthesized via several established methods. A common approach involves the reaction of a substituted pyridine derivative.

Experimental Protocol: Synthesis of Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

  • Reaction Setup: To a solution of α-[(dimethylamino)methylene]-2-pyridineacetic acid, methyl ester in a suitable solvent, add the appropriate cyclizing agent.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield pure Methyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Synthesis_Step_1 Start α-[(dimethylamino)methylene]- 2-pyridineacetic acid, methyl ester Process Reaction (Stirring/Reflux) Start->Process Solvent Reagent Cyclizing Agent Reagent->Process Product Methyl pyrazolo[1,5-a]pyridine- 3-carboxylate Process->Product Work-up & Purification

Caption: Synthesis of the pyrazolo[1,5-a]pyridine core.

Step 2: Formylation of Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

The introduction of the formyl group at the 5-position can be achieved through an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems and is the proposed method for this transformation.[3][4]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

  • Reaction: The synthesized Methyl pyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in DMF and added to the pre-formed Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to gentle heating, until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by pouring it onto ice, followed by neutralization with a base. The precipitated product is filtered, dried, and purified by recrystallization or column chromatography.

Synthesis_Step_2 Precursor Methyl pyrazolo[1,5-a]pyridine- 3-carboxylate Reaction Electrophilic Aromatic Substitution Precursor->Reaction Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Reaction Final_Product Methyl 5-formylpyrazolo[1,5-a]pyridine- 3-carboxylate Reaction->Final_Product Hydrolysis

Caption: Proposed Vilsmeier-Haack formylation step.

Structural Elucidation and Physicochemical Properties

The definitive structure of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate would be confirmed using a combination of spectroscopic techniques.

PropertyPredicted Value
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in common organic solvents (DMSO, DMF, CH₂Cl₂)

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine core, a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the methyl ester protons (around 3.9-4.1 ppm), and characteristic downfield shifts for the protons adjacent to the electron-withdrawing formyl and carboxylate groups.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons of the aldehyde and ester groups in the downfield region (180-200 ppm and 160-170 ppm, respectively), along with signals for the aromatic carbons of the heterocyclic core.

  • IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the aldehyde (around 1690-1715 cm⁻¹) and the ester (around 1710-1730 cm⁻¹), as well as C-H stretching of the aldehyde (around 2720 and 2820 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Reactivity and Potential Applications in Drug Discovery

The presence of the aldehyde functionality at the 5-position opens up a vast array of possibilities for further synthetic transformations. This makes Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate a valuable building block for the creation of diverse chemical libraries for high-throughput screening.

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have been extensively explored for their therapeutic potential.[5][6] Derivatives have shown promise as:

  • Kinase Inhibitors: The scaffold can be decorated with various substituents to target specific kinases involved in cancer cell proliferation and signaling pathways.

  • Antiviral Agents: Compounds containing this core have demonstrated activity against a range of viruses.

  • Anti-inflammatory Agents: The structural motif has been incorporated into molecules designed to modulate inflammatory responses.

The title compound, with its unique substitution pattern, could serve as a key intermediate in the synthesis of novel drug candidates in these and other therapeutic areas.

Conclusion

While Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate remains a potentially novel compound, this technical guide provides a solid foundation for its synthesis, characterization, and exploration in the context of drug discovery and development. The proposed synthetic route is based on well-established and reliable chemical transformations. The versatile functionalities of this molecule make it an attractive target for synthetic and medicinal chemists, paving the way for the discovery of new and potent therapeutic agents.

References

  • Kendall, J. D., & Denny, W. A. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]

  • Ingenta Connect. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... Current Organic Chemistry, 15(14), 2481-2518(38). [Link]

  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(38), 5624-5626.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Sikdar, P., et al. (2025). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry. [Link]

  • Fahim, A. M., et al. (2018). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 8(63), 36085-36104.

Sources

Harnessing the Therapeutic Potential of Pyrazolo[1,5-a]pyridine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine structural motif, a fused, planar N-heterocyclic system, represents a cornerstone in modern medicinal chemistry.[1] Its rigid framework, derived from the fusion of pyrazole and pyridine rings, provides an ideal and synthetically versatile scaffold for developing novel therapeutic agents.[1][2] The ability to readily modify the core at various positions allows for the fine-tuning of physicochemical properties and biological activity, making it a "privileged scaffold" in drug discovery.[1] This guide delves into the diverse biological activities of novel pyrazolo[1,5-a]pyridine derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows required for their evaluation. We will explore their significant potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.

Core Synthetic Strategies: Building the Foundation for Biological Activity

The remarkable biological diversity of pyrazolo[1,5-a]pyridines stems from the accessibility of various synthetic routes to functionalize the core scaffold. A common and effective strategy involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[3] Other key methods include palladium-catalyzed coupling reactions and cross-dehydrogenative coupling, which allow for the introduction of diverse functional groups, thereby expanding the chemical space for biological screening.[4][5][6] Understanding the synthetic feasibility is paramount, as it directly informs the design of libraries for high-throughput screening and subsequent lead optimization.

The general workflow from synthesis to biological validation is a critical, iterative process designed to identify and optimize lead compounds.

G Compound Pyrazolo[1,5-a]pyridine Derivative Kinase Protein Kinase (e.g., PI3K, CDK2) Compound->Kinase Binds to ATP Pocket Kinase->Block ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Pathway Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Pathway Apoptosis Cell Cycle Arrest & Apoptosis Block->PhosphoSubstrate Inhibition

References

"discovery of new pyrazolo[1,5-a]pyridine-based compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Pyrazolo[1,5-a]pyridine-Based Compounds

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, including approved drugs and clinical candidates.[1][2] Its rigid, planar structure and synthetic tractability make it an attractive framework in medicinal chemistry for the development of targeted therapeutics.[1] This guide provides a comprehensive overview of the discovery of new pyrazolo[1,5-a]pyridine-based compounds, synthesizing field-proven insights for researchers, scientists, and drug development professionals. We will explore the core synthetic methodologies, delve into the vast therapeutic landscape governed by these compounds—with a particular focus on protein kinase inhibition—and elucidate the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is designed not merely as a list of protocols but as a self-validating system, explaining the causality behind experimental choices and grounding key claims in authoritative sources.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine motif, a fused N-heterocyclic system, has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological properties.[3] These compounds have demonstrated anticancer, anti-inflammatory, antiviral, and potent kinase inhibitory activities, making them high-value candidates for drug development.[3][4] The scaffold's versatility allows for structural modifications at multiple positions (2, 3, 5, 6, and 7), enabling chemists to fine-tune the molecule's physicochemical properties and biological targets.[1] This adaptability is a key reason why pyrazolo[1,5-a]pyrimidine derivatives are central to several targeted therapies, particularly in oncology. Two of the three FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors for NTRK fusion cancers, for instance, are built upon this core structure, highlighting its clinical relevance.[5]

The primary impetus for the continued discovery of novel derivatives is the need for more selective and potent agents that can overcome challenges such as drug resistance, off-target effects, and toxicity.[6] By exploring new synthetic routes and understanding the nuanced effects of peripheral chemical modifications, researchers can rationally design next-generation therapeutics targeting a host of diseases.

Core Synthetic Strategies: Building the Heterocyclic Framework

The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the cyclocondensation reaction between a 3-amino-1H-pyrazole (a 1,3-bisnucleophile) and a 1,3-bielectrophilic compound.[1] This foundational strategy is efficient and allows for extensive diversification.

Cyclocondensation with β-Dicarbonyl Compounds

A frequently employed and robust method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3] The 5-aminopyrazole acts as the nucleophile, attacking a carbonyl carbon of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring.[3] The reaction can be catalyzed by either acids or bases to facilitate the formation of the bicyclic system.[3]

G cluster_workflow General Synthetic Workflow start Starting Materials reagents 5-Aminopyrazole + 1,3-Bielectrophile (e.g., β-Dicarbonyl) start->reagents process Cyclocondensation Reaction (Acid or Base Catalysis) reagents->process product Pyrazolo[1,5-a]pyrimidine Core process->product diversification Further Functionalization (e.g., Cross-Coupling) product->diversification

Caption: High-level workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Reaction with β-Enaminones

β-Enaminones are highly effective 1,3-bielectrophiles for this synthesis. Their reaction with aminopyrazoles provides a regioselective route to the desired products.[7] This approach was instrumental in the discovery of Zanubrutinib (BGB-3111), a potent and selective covalent inhibitor of Bruton's tyrosine kinase, demonstrating its industrial and clinical relevance.[1] The choice of solvent and catalyst can be critical; for instance, reactions can be conducted in acetic acid at reflux or in DMF with a base like potassium hydroxide.[7]

Advanced and Green Methodologies

Recent advancements have focused on improving the efficiency and environmental footprint of these syntheses.

  • One-Pot Cyclization: Methods have been developed that combine cyclization with subsequent functionalization, such as halogenation, in a single step. For example, reacting aminopyrazoles, enaminones, and sodium halides in the presence of an oxidant like potassium persulfate (K₂S₂O₈) yields 3-halo-pyrazolo[1,5-a]pyrimidines directly.[3]

  • Cross-Dehydrogenative Coupling (CDC): An innovative, catalyst-free approach involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by acetic acid and molecular oxygen. This method proceeds via an oxidative C(sp³)–C(sp²) coupling followed by dehydrative cyclization, offering high atom economy.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improves yields, providing a greener alternative to conventional heating.[8]

G cluster_aminopyrazole 5-Aminopyrazole cluster_dicarbonyl β-Dicarbonyl N_exo Exocyclic NH₂ C_beta β-Carbonyl N_exo->C_beta 1. Nucleophilic Attack (More nucleophilic N) N_endo Endocyclic NH Intermediate1 Initial Adduct C_alpha α-Carbonyl Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization (N-endo attacks C_alpha) FinalProduct Pyrazolo[1,5-a]pyrimidine Intermediate2->FinalProduct 3. Dehydration (-H₂O) PyzRing Pyrazole Ring PyrazRing PyrazRing

Caption: Mechanism of cyclocondensation between 5-aminopyrazole and a β-dicarbonyl.

Biological Significance and Therapeutic Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern targeted therapy, primarily due to its effectiveness as a "hinge-binding" motif in protein kinase inhibitors.[3][6]

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[6] Pyrazolo[1,5-a]pyrimidines serve as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing phosphorylation.[3][6]

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: This is a major success story. Derivatives like Larotrectinib and Entrectinib target NTRK gene fusions in various solid tumors. SAR studies have shown that a pyrazolo[1,5-a]pyrimidine core is essential for interacting with the hinge residue Met592, while modifications at other positions enhance potency and selectivity.[5]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K pathway is vital for cell proliferation and survival.[9] Novel pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly potent and selective inhibitors of the PI3Kδ isoform, which is crucial for immune cell function, making them promising candidates for asthma and autoimmune diseases.[9][10]

  • SRC Kinase Inhibitors: By starting with a promiscuous kinase inhibitor and using phenotypic screening against breast cancer cells, researchers developed highly selective SRC inhibitors. This approach led to the discovery of eCF506, which has subnanomolar IC₅₀ for SRC and is over 1000-fold more selective for SRC than for ABL kinase.[11]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., Trk, EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival Cell Proliferation & Survival AKT->CellSurvival Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Inhibitor->PI3K BLOCKS

Caption: Inhibition of the PI3K signaling pathway by a pyrazolo[1,5-a]pyrimidine.

Antitubercular Activity

High-throughput screening identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a promising lead against Mycobacterium tuberculosis (Mtb).[12][13] Subsequent synthesis and testing of analogues led to compounds with substantial improvements in antitubercular activity and low cytotoxicity.[12] Interestingly, resistance was conferred by a mutation in an FAD-dependent hydroxylase, which led to the metabolic breakdown of the compound, a mechanism distinct from other inhibitors sharing a similar core.[12][13]

Structure-Activity Relationship (SAR) Insights

The rational design of new compounds hinges on a deep understanding of SAR. For the pyrazolo[1,5-a]pyrimidine scaffold, clear patterns have emerged.

PositionSubstituent/ModificationEffect on Biological ActivityRationale / Example
C3 Carboxamide groupSignificantly enhances TrkA inhibitory activity.[5]The amide bond of picolinamide was found to be a key feature for potent TrkA inhibition (IC₅₀ = 1.7 nM).[5]
C5 Substituted Phenyl / HeteroarylInfluences potency and selectivity.A 2,5-difluorophenyl-substituted pyrrolidine at C5 increased Trk inhibition.[5] In PI3Kδ inhibitors, indole and benzimidazole groups at this position yielded low nanomolar potency.[9][10]
C7 Morpholine groupImproves selectivity and physicochemical properties.In PI3Kδ inhibitors, a morpholine at C7 is a common feature, resulting from the selective substitution of a 5,7-dichloro intermediate.[9]
Scaffold Methylation of Core N or OLoss of activity.In antitubercular compounds, methylation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core nitrogen or oxygen resulted in a complete loss of activity, indicating the H-bond donor/acceptor character is crucial.[12]

Table 1: Summary of Key Structure-Activity Relationships.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections provide detailed, self-validating protocols for key experimental procedures.

General Protocol for Synthesis of a 5-Aryl-7-morpholinyl-pyrazolo[1,5-a]pyrimidine

This multi-step protocol is representative of the synthesis of many PI3K and other kinase inhibitors.[9]

Step 1: Dichlorination of the Pyrimidine Ring

  • To a stirred solution of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-diisopropylethylamine (2.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 110 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[9]

Step 2: Selective Nucleophilic Substitution at C7

  • Dissolve the 5,7-dichloro intermediate (1.0 eq) in acetonitrile (0.2 M).

  • Add potassium carbonate (1.5 eq) and morpholine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 5-chloro-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine. The selectivity for C7 over C5 is due to the higher reactivity of the chlorine atom at the 7-position.[9]

Step 3: Suzuki Coupling at C5

  • To a degassed solution of the 5-chloro intermediate (1.0 eq) and the desired arylboronic acid pinacol ester (1.5 eq) in a mixture of 1,4-dioxane and water (4:1), add potassium carbonate (3.0 eq).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.1 eq).

  • Heat the mixture at 90 °C under a nitrogen atmosphere for 6-12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to obtain the final product.[9]

Protocol for In Vitro Kinase Inhibition Assay (Example: PI3Kδ)

This protocol describes a standard method for evaluating the inhibitory activity of synthesized compounds.

  • Reagents and Materials: Recombinant human PI3Kδ enzyme, lipid kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds dissolved in DMSO.

  • Assay Procedure: a. Prepare a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer. The final DMSO concentration should be ≤1%. b. In a 384-well plate, add 5 µL of the compound dilution. c. Add 2 µL of PI3Kδ enzyme solution and incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 3 µL of a substrate solution containing PIP2 and ATP. e. Incubate for 60 minutes at room temperature. f. Stop the reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. g. Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Data Analysis: a. Convert luminescence readings to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. b. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Challenges

Despite significant progress, challenges remain. The emergence of drug resistance, often through mutations in the target kinase, necessitates the development of next-generation inhibitors that can overcome these changes.[6] Furthermore, improving kinase selectivity to minimize off-target effects and associated toxicity is a perpetual goal.[6] Future research will likely focus on:

  • Covalent and Allosteric Inhibitors: Moving beyond simple ATP-competitive mechanisms to create inhibitors with novel modes of action and improved durability.

  • Green Chemistry Approaches: Optimizing synthetic routes to reduce waste, use cheaper reagents, and minimize reaction steps.[1]

  • Structure-Based Drug Design: Leveraging high-resolution co-crystal structures to design inhibitors with superior potency and selectivity.[14]

The pyrazolo[1,5-a]pyridine scaffold is a proven platform for drug discovery. With continued innovation in synthetic chemistry and a deeper understanding of its biological interactions, it will undoubtedly remain a vital core for the development of impactful medicines.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases, 7(2), 479-492.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7223. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega, 4(9), 13956-13968. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(11), 2636. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules, 27(19), 6619. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules, 27(23), 8560. [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2023). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]

  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry, 59(15), 7071-7088. [Link]

  • Examples of biologically active pyrazolo[1,5-a]pyrimidines. (n.d.). ResearchGate. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Synthetic Communications, 49(12), 1525-1553. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). Journal of Medicinal Chemistry, 67(17). [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (n.d.). ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020). Synthetic Communications, 50(23), 3659-3676. [Link]

  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (2018). ACS Medicinal Chemistry Letters, 9(7), 652-657. [Link]

Sources

In-depth Technical Guide: Spectroscopic Data of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability

Following a comprehensive search for experimental and computational spectroscopic data for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 936637-97-7), it has been determined that a complete, publicly available dataset for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) is not available at this time. Authoritative chemical databases confirm the structure and existence of the compound, but do not currently host its spectral characterization data.

To fulfill the spirit of the request for an in-depth technical guide and to adhere to the principles of scientific integrity, this document will proceed with a theoretically derived analysis . The spectroscopic values presented herein are predicted based on established principles of spectroscopy and by drawing analogies from structurally related, characterized compounds. This guide is intended to serve as an educational resource for researchers, illustrating the expected spectral characteristics of the title molecule and the scientific rationale behind these predictions.

Disclaimer: The data presented in this guide are computational predictions and hypothetical assignments. They are intended for illustrative and educational purposes and should not be used as a substitute for experimentally validated data for purposes of chemical identification, quantification, or quality control.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a significant bicyclic heteroaromatic scaffold in medicinal chemistry and materials science. As a purine isostere, it is a key component in the development of kinase inhibitors, anti-cancer agents, and other therapeutics. Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, in particular, incorporates three key functionalities: the core heterocyclic nucleus, a methyl ester at the 3-position, and a reactive formyl (aldehyde) group at the 5-position. These features make it a versatile intermediate for further chemical modification in drug discovery and development. An understanding of its spectroscopic signature is fundamental to its synthesis, characterization, and application.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering system for the pyrazolo[1,5-a]pyridine core will be used throughout this guide.

Caption: Molecular structure and atom numbering of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum for the title compound in a standard solvent like CDCl₃ is expected to show distinct signals for each unique proton.

Rationale for Predicted Chemical Shifts
  • Aldehyde Proton (H-formyl): This proton is expected to be the most downfield signal (δ ≈ 9.9-10.1 ppm) due to the strong deshielding effect of the anisotropic magnetic field of the carbonyl group.

  • Aromatic Protons (H2, H4, H6, H7): These protons reside on the heterocyclic ring system.

    • H2: This proton is on the electron-deficient pyrazole ring and adjacent to a nitrogen atom, predicting a downfield shift (δ ≈ 8.5-8.7 ppm).

    • H7: Adjacent to the bridgehead nitrogen, this proton is typically the most downfield of the pyridine ring protons (δ ≈ 8.8-9.0 ppm).

    • H4: This proton is ortho to the electron-withdrawing formyl group, which will shift it significantly downfield (δ ≈ 8.0-8.2 ppm).

    • H6: Positioned meta to the formyl group, H6 is expected to be the most upfield of the pyridine ring protons (δ ≈ 7.2-7.4 ppm).

  • Methyl Ester Protons (-OCH₃): These three protons will appear as a sharp singlet in a region typical for methyl esters (δ ≈ 3.9-4.1 ppm).

Predicted Coupling Constants

Standard aromatic coupling constants are expected:

  • Ortho coupling (³J) between adjacent protons (e.g., H6-H7) is typically 7-9 Hz.

  • Meta coupling (⁴J) between protons separated by two bonds (e.g., H4-H6) is smaller, around 2-3 Hz.

  • Para coupling (⁵J) is generally not resolved.

Data Summary: Predicted ¹H NMR
Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.95Singlet (s)-1HH (C=O, formyl)
8.90Doublet (d)J = 7.01HH7
8.60Singlet (s)-1HH2
8.10Doublet (d)J = 8.51HH4
7.30Triplet (t)J ≈ 7.81HH6
4.00Singlet (s)-3H-OCH₃

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule.

Rationale for Predicted Chemical Shifts
  • Carbonyl Carbons: The two C=O carbons are expected to be the most downfield signals. Aldehyde carbonyls are typically more deshielded than ester carbonyls. (δ ≈ 185-190 ppm for C-formyl; δ ≈ 160-165 ppm for C-ester).

  • Aromatic Carbons: The eight carbons of the bicyclic system will appear in the aromatic region (δ ≈ 110-155 ppm). Carbons directly attached to nitrogen (C3a, C7) or bearing electron-withdrawing groups (C3, C5) will be further downfield.

  • Methyl Ester Carbon (-OCH₃): This carbon will appear upfield, characteristic of sp³ hybridized carbons attached to an oxygen atom (δ ≈ 50-55 ppm).

Data Summary: Predicted ¹³C NMR
Predicted Chemical Shift (δ, ppm)Assignment
188.0C (C=O, formyl)
163.5C (C=O, ester)
152.1C7
149.5C3a
145.0C2
135.4C5
125.8C4
120.3C6
115.7C-bridgehead (unassigned)
108.9C3
52.5-OCH₃

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key Vibrational Modes
  • C=O Stretching: Two distinct, strong absorption bands are predicted for the carbonyl groups. The aldehyde C=O stretch is expected at a higher wavenumber (ν ≈ 1700-1715 cm⁻¹) than the α,β-unsaturated ester C=O stretch (ν ≈ 1715-1730 cm⁻¹). Due to conjugation with the aromatic system, these values may be slightly lower than in aliphatic counterparts.

  • C-H Stretching: Aromatic C-H stretches will appear as a group of weaker bands above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two characteristic weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed around 2950 cm⁻¹.

  • C=C and C=N Stretching: Multiple bands in the 1450-1650 cm⁻¹ region correspond to the stretching vibrations of the pyrazolo[1,5-a]pyridine ring.

  • C-O Stretching: The C-O bonds of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

Data Summary: Predicted IR Absorptions
Predicted Wavenumber (ν, cm⁻¹)IntensityAssignment
~3100Medium-WeakAromatic C-H Stretch
~2955MediumAliphatic C-H Stretch (-CH₃)
~2820, ~2720WeakAldehyde C-H Stretch (Fermi doublet)
~1725Strong, SharpEster C=O Stretch
~1705Strong, SharpAldehyde C=O Stretch
1620, 1580, 1480Medium-StrongAromatic C=C and C=N Stretches
~1250, ~1100StrongEster C-O Stretches

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Molecular Ion and Fragmentation
  • Molecular Ion (M⁺•): The molecular formula is C₁₀H₈N₂O₃, giving a molecular weight of 204.18 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 204 .

  • Key Fragmentation Pathways:

    • Loss of the methoxy radical (•OCH₃) from the ester group to give a fragment at m/z = 173 .

    • Loss of the formyl radical (•CHO) to give a fragment at m/z = 175 .

    • Decarbonylation (loss of CO) from the formyl group, leading to a fragment at m/z = 176 .

Visualization: Predicted Fragmentation

G M [M]⁺• m/z = 204 M_minus_OCH3 [M - •OCH₃]⁺ m/z = 173 M->M_minus_OCH3 - 31 M_minus_CHO [M - •CHO]⁺ m/z = 175 M->M_minus_CHO - 29 M_minus_CO [M - CO]⁺• m/z = 176 M->M_minus_CO - 28

Caption: Plausible major fragmentation pathways for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate in EI-MS.

Conclusion

This guide provides a comprehensive, theoretically derived spectroscopic profile of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and analysis of analogous structures. While this document serves as a robust predictive framework for researchers working with this molecule or similar scaffolds, it underscores the critical need for experimental data to validate these computational predictions and to provide a definitive reference for the scientific community.

References

Note: As this guide is based on theoretical predictions and general spectroscopic principles, direct literature citations for the data of the title compound are not available. The following references are authoritative sources for the principles of spectroscopic interpretation.

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015. [Link]

  • Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data; Springer: Berlin, Heidelberg, 2000. [Link]

An In-Depth Technical Guide to the Formylation of the Pyrazolo[1,5-a]pyridine Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Heterocycle

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. This scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets. Its unique electronic properties, arising from the fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring, impart a distinct reactivity profile that allows for selective functionalization. The introduction of a formyl group (-CHO) onto this core is a pivotal transformation, as the resulting aldehyde serves as a versatile synthetic handle for the elaboration into a wide array of more complex functional groups and for the construction of novel molecular architectures with potent biological activities.[1]

This technical guide provides a comprehensive overview of the formylation of the pyrazolo[1,5-a]pyridine core, with a primary focus on the widely employed Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this reaction, the factors governing its regioselectivity, and provide a detailed experimental protocol. Furthermore, this guide will cover the spectroscopic characterization of the formylated product and explore its synthetic utility in the development of therapeutic agents.

The Vilsmeier-Haack Reaction: The Cornerstone of Pyrazolo[1,5-a]pyridine Formylation

The Vilsmeier-Haack reaction stands as the most reliable and widely adopted method for the introduction of a formyl group onto the pyrazolo[1,5-a]pyridine nucleus.[2] This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of DMF with phosphorus oxychloride to form the highly electrophilic Vilsmeier reagent, a chloroiminium cation.

  • Electrophilic Attack: The electron-rich pyrazole ring of the pyrazolo[1,5-a]pyridine core acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position, a consequence of the electronic distribution within the fused ring system.

  • Aromatization: The resulting cationic intermediate, a σ-complex, undergoes deprotonation to restore the aromaticity of the heterocyclic system, yielding an iminium salt intermediate.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup to afford the desired pyrazolo[1,5-a]pyridine-3-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Sigma_complex σ-Complex (Cationic Intermediate) Vilsmeier_reagent->Sigma_complex Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Pyrazolo_pyridine->Sigma_complex + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate Sigma_complex->Iminium_salt - H⁺ Pyrazolo_pyridine_aldehyde Pyrazolo[1,5-a]pyridine-3-carbaldehyde Iminium_salt->Pyrazolo_pyridine_aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazolo[1,5-a]pyridine.

Regioselectivity: The Predominance of C3-Formylation

A critical aspect of the formylation of the pyrazolo[1,5-a]pyridine core is its high regioselectivity. The electrophilic attack of the Vilsmeier reagent occurs almost exclusively at the C3 position of the pyrazole ring. This selectivity is a direct consequence of the electronic nature of the fused heterocyclic system. The pyrazole ring is π-excessive, meaning it has a higher electron density compared to the pyridine ring, which is π-deficient. Within the pyrazole ring, computational studies and experimental evidence indicate that the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack.

This inherent regioselectivity is a significant advantage, as it obviates the need for protecting groups and simplifies the purification of the desired product, leading to a more efficient and atom-economical synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Isopropylpyrazolo[1,5-a]pyridine

The following protocol is adapted from a reported procedure for the synthesis of 2-isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde and can serve as a representative example for the formylation of the pyrazolo[1,5-a]pyridine core.

Materials:

  • 2-Isopropylpyrazolo[1,5-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-isopropylpyrazolo[1,5-a]pyridine (1.0 g) in anhydrous N,N-dimethylformamide (0.6 mL), add phosphorus oxychloride (5 mL) cautiously.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde.

Reactant Molar Mass ( g/mol ) Amount Equivalents
2-Isopropylpyrazolo[1,5-a]pyridine~160.221.0 g1.0
N,N-Dimethylformamide (DMF)73.090.6 mL~1.3
Phosphorus oxychloride (POCl₃)153.335 mL~8.8

Spectroscopic Characterization of Pyrazolo[1,5-a]pyridine-3-carbaldehyde

The successful synthesis of pyrazolo[1,5-a]pyridine-3-carbaldehyde can be confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the heterocyclic core and the aldehyde proton. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the pyridine and pyrazole rings will exhibit characteristic chemical shifts and coupling patterns. For the parent pyrazolo[1,5-a]pyridine, the approximate chemical shifts are: H2 (~8.0 ppm), H3 (~6.6 ppm), H4 (~7.5 ppm), H5 (~6.8 ppm), H6 (~7.2 ppm), and H7 (~8.4 ppm). Upon formylation at C3, the H3 proton signal will be absent, and the signals for the remaining protons, particularly H2 and H4, will be shifted.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the presence of a signal for the carbonyl carbon of the aldehyde group in the downfield region, typically between δ 180 and 190 ppm. The chemical shifts of the carbon atoms in the heterocyclic core will also be affected by the introduction of the electron-withdrawing formyl group.

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1710 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of pyrazolo[1,5-a]pyridine-3-carbaldehyde (C₈H₆N₂O, MW: 146.15 g/mol ).[3]

Alternative Formylation Methods: A Brief Perspective

While the Vilsmeier-Haack reaction is the method of choice for the formylation of pyrazolo[1,5-a]pyridines, other formylation reactions are known in organic synthesis. However, their application to this specific heterocyclic system is limited.

  • Duff Reaction: The Duff reaction employs hexamethylenetetramine as the formylating agent and is typically used for the ortho-formylation of electron-rich phenols.[4][5] The reaction conditions are often harsh, and the yields can be low. The substrate scope is generally limited to highly activated aromatic systems, making it less suitable for the less activated pyrazolo[1,5-a]pyridine core compared to phenols.

  • Rieche Formylation: The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride.[6] This method is also most effective for electron-rich aromatic compounds, particularly phenols and their ethers.[6] Its applicability to N-heterocycles like pyrazolo[1,5-a]pyridine is not well-documented and may be limited by potential coordination of the Lewis acid to the nitrogen atoms of the heterocyclic ring, which could deactivate the system towards electrophilic attack.

The superior efficacy and broader substrate compatibility of the Vilsmeier-Haack reaction for a wide range of heterocyclic compounds, including pyrazolo[1,5-a]pyridines, make it the preferred method for this transformation.

Synthetic Utility of Pyrazolo[1,5-a]pyridine-3-carbaldehyde

The 3-formyl group on the pyrazolo[1,5-a]pyridine core is a versatile synthetic handle that can be readily transformed into a variety of other functional groups, paving the way for the synthesis of diverse libraries of compounds for drug discovery and materials science.

Synthetic_Utility Aldehyde Pyrazolo[1,5-a]pyridine-3-carbaldehyde Carboxylic_Acid Pyrazolo[1,5-a]pyridine-3-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO₄, Jones reagent) Alcohol 3-(Hydroxymethyl)pyrazolo[1,5-a]pyridine Aldehyde->Alcohol Reduction (e.g., NaBH₄) Oxime Pyrazolo[1,5-a]pyridine-3-carbaldehyde oxime Aldehyde->Oxime Condensation (H₂NOH) Amide Pyrazolo[1,5-a]pyridine-3-carboxamide Carboxylic_Acid->Amide Amide Coupling (e.g., HATU, EDCI) Nitrile Pyrazolo[1,5-a]pyridine-3-carbonitrile Oxime->Nitrile Dehydration

Caption: Synthetic transformations of pyrazolo[1,5-a]pyridine-3-carbaldehyde.

A particularly important transformation is the conversion of the aldehyde to a carboxamide. This is often achieved through a two-step sequence involving oxidation of the aldehyde to the corresponding carboxylic acid, followed by amide coupling with a desired amine. This amide linkage is a common feature in many biologically active molecules. For instance, pyrazolo[1,5-a]pyridine-3-carboxamides have been extensively investigated as potent antitubercular agents.[7][8] The synthesis of these compounds relies on the initial formylation of the pyrazolo[1,5-a]pyridine core, highlighting the critical role of this reaction in the development of new therapeutics.[7] Similarly, derivatives of pyrazolo[1,5-a]pyrimidine, a related scaffold, have been developed as selective PI3Kδ inhibitors, with the synthetic routes often involving a formylated intermediate.[9]

Conclusion

The formylation of the pyrazolo[1,5-a]pyridine core, predominantly achieved through the Vilsmeier-Haack reaction, is a fundamental and highly efficient transformation in the synthesis of functionalized derivatives of this important heterocyclic system. The reaction proceeds with high regioselectivity, affording the 3-formyl derivative as the major product. This aldehyde serves as a versatile building block for the synthesis of a wide range of compounds with significant potential in drug discovery and materials science. A thorough understanding of the reaction mechanism, experimental conditions, and the synthetic utility of the resulting aldehyde is crucial for researchers and scientists working in these fields.

References

  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691.
  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(10), 1035-1040.
  • ResearchGate. Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Available from: [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(21), 6485.
  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
  • PubChem. Pyrazolo[1,5-a]pyridine-3-carbaldehyde. Available from: [Link]

  • PrepChem. Synthesis of the 3-formyl-2-isopropylpyrazolo[1,5-a]-pyridine (KC-436). Available from: [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 61(11), 4863-4876.
  • Wikipedia. Rieche formylation. Available from: [Link]

  • SynArchive. Rieche Formylation. Available from: [Link]

  • Garcia, O., et al. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.
  • The ScholarShip. The Duff Reaction: Researching A Modification. Available from: [Link]

  • Popova, E. A., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-16.
  • Grybaite, G., et al. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(3), M1149.

Sources

The Formylpyrazolo[1,5-a]pyridine Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural rigidity, synthetic tractability, and broad range of biological activities.[1][2] This privileged core structure serves as a versatile template for the design of novel therapeutic agents across multiple disease areas. The introduction of a formyl (-CHO) group onto this scaffold, particularly at the 3-position, creates a highly valuable synthetic intermediate, opening avenues for the development of diverse compound libraries with a wide spectrum of pharmacological properties. This guide will provide an in-depth exploration of the synthesis, functionalization, and potential therapeutic applications of formylpyrazolo[1,5-a]pyridines, with a focus on their role as precursors to potent and selective modulators of key biological targets.

Synthetic Strategies for Formylpyrazolo[1,5-a]pyridines

The formyl group serves as a versatile handle for a variety of chemical transformations, making its introduction a key step in the diversification of the pyrazolo[1,5-a]pyridine core. Several synthetic routes have been developed to achieve this, with the Vilsmeier-Haack reaction being a prominent method.

One-Pot Regioselective Synthesis of 3-Formylpyrazolo[1,5-a]pyrimidines

A one-pot, microwave-assisted process provides an efficient route to 3-formylpyrazolo[1,5-a]pyrimidines, a closely related and structurally analogous scaffold.[3] This method involves the cyclocondensation of β-enaminones with 3-aminopyrazoles, followed by formylation using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide).[3] The regioselectivity of this reaction is a key advantage, ensuring the formyl group is introduced at the desired position.

Divergent Synthesis Using DMSO as a C1 Synthon

An alternative approach utilizes dimethyl sulfoxide (DMSO) as a single carbon synthon for the formylation of pyrazolo[1,5-a]pyrimidines.[1][4] This method offers a divergent pathway to synthesize 3-formylpyrazolo[1,5-a]pyrimidines and can be modulated to produce other derivatives.[1] The reaction proceeds through a radical pathway and has demonstrated its utility in the synthesis of a derivative of Zaleplon, a known sedative-hypnotic.[1]

The Formyl Group as a Versatile Chemical Handle

The true therapeutic potential of formylpyrazolo[1,5-a]pyridines lies in the reactivity of the aldehyde functionality. This group can be readily transformed into a wide array of other functional groups and molecular scaffolds, enabling the exploration of vast chemical space and the optimization of interactions with biological targets.

Therapeutic Applications Stemming from Formylpyrazolo[1,5-a]pyridine Intermediates

The derivatization of the formyl group has led to the discovery of potent inhibitors of various enzymes and modulators of cellular signaling pathways. The following sections will detail the key therapeutic areas where derivatives of formylpyrazolo[1,5-a]pyridines have shown significant promise.

Oncology: Targeting Kinase-Driven Malignancies

The pyrazolo[1,5-a]pyridine and its pyrimidine analogue are well-established as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[5][6] The formyl group can be elaborated to introduce substituents that enhance binding affinity and selectivity for specific kinase targets.

  • PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Pyrazolo[1,5-a]pyridine derivatives have been developed as selective inhibitors of PI3K isoforms, particularly p110α and PI3Kδ.[2][7] Inhibition of this pathway can induce apoptosis and halt tumor progression.

  • CDKs (Cyclin-Dependent Kinases): CDKs are essential for cell cycle progression. A pyrazolo[1,5-a]pyrimidine derivative, BS-194, has been identified as a potent inhibitor of CDK1, 2, and 9, demonstrating antitumor effects in human tumor xenografts.[8]

  • Trk (Tropomyosin Receptor Kinase): Trk kinases are involved in neuronal development and have been implicated in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of Trk inhibitors.[9][10]

  • Other Kinases: This scaffold has also shown inhibitory activity against EGFR, B-Raf, MEK, p38, and Pim-1 kinases, highlighting its broad applicability in oncology.[5][6][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Synthesize a library of pyrazolo[1,5-a]pyridine derivatives from the 3-formyl intermediate. Dissolve compounds in DMSO to create stock solutions.

  • Kinase Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibition: Add varying concentrations of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Table 1: Representative Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors

Compound IDTarget Kinase(s)IC₅₀ (nM)Therapeutic Area
5x p110α (PI3K)0.9Cancer
BS-194 (4k) CDK2, CDK1, CDK93, 30, 90Cancer[8]
Compound 8/9 TrkA1.7Cancer[9]
Compound 13 CSKPotent cellular activityImmuno-oncology[12]

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_pyridine->PI3K Inhibits

Caption: Inhibition of PI3K by pyrazolo[1,5-a]pyridine derivatives blocks downstream signaling.

Inflammation and Autoimmune Diseases

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. The pyrazolo[1,5-a]pyridine scaffold has been explored for its anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

  • COX (Cyclooxygenase) Enzymes: Pyrazolo[1,5-a]pyrimidine derivatives have been designed as inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13][14] Some derivatives have shown a favorable selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.[13]

  • Pro-inflammatory Cytokines: Certain pyrazolo[1,5-a]pyrimidine-pyridine hybrids have demonstrated the ability to suppress the release of pro-inflammatory cytokines such as IL-6 and TNF-α.[13]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

  • Animal Model: Use a suitable rodent model, such as Wistar rats.

  • Compound Administration: Administer the test compounds (derivatives of formylpyrazolo[1,5-a]pyridines) orally or via intraperitoneal injection at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Diagram 2: Workflow for Anti-inflammatory Activity Screening

Anti_inflammatory_Workflow Start Synthesis of Pyrazolo[1,5-a]pyridine Derivatives InVitro In Vitro Screening (COX Inhibition Assay) Start->InVitro InVivo In Vivo Model (Carrageenan-induced Paw Edema) InVitro->InVivo Active Compounds Lead Lead Compound Identification InVivo->Lead

Caption: A streamlined workflow for identifying novel anti-inflammatory agents.

Neuroscience: Modulators of Neurological Pathways

The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to the central nervous system, where derivatives have shown potential in treating a range of neurological and psychiatric disorders.

  • TSPO (Translocator Protein 18 kDa): TSPO is a biomarker for neuroinflammation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as high-affinity ligands for TSPO, with potential applications as PET imaging agents for diagnosing and monitoring neuroinflammatory conditions.[15]

  • mGluR2 (Metabotropic Glutamate Receptor 2): Negative allosteric modulators (NAMs) of mGluR2 have shown potential in cognitive enhancement. 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been identified as mGluR2 NAMs with in vivo activity in rodent models of cognition.[16]

  • Neuroprotection: Some pyridine derivatives have demonstrated neuroprotective effects against glutamate-induced oxidative stress and apoptosis in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.[17]

Table 2: Neuroactive Pyrazolo[1,5-a]pyridine Derivatives

Derivative ClassTarget/ApplicationKey Findings
Fluoroalkyl-pyrazolo[1,5-a]pyrimidinesTSPO Ligands for PET ImagingSubnanomolar affinity; effective in vivo imaging of neuroinflammation.[15]
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-onesmGluR2 Negative Allosteric ModulatorsImproved cognitive function in rodent models.[16]
Tricyclic Pyridine AlkaloidsNeuroprotectionProtection against glutamate-induced oxidative stress.[17]

Conclusion and Future Directions

Formylpyrazolo[1,5-a]pyridines represent a pivotal class of intermediates in modern drug discovery. While the formyl group itself may not be the primary pharmacophore, its synthetic versatility unlocks a vast chemical space for the development of potent and selective modulators of a wide range of biological targets. The demonstrated success of pyrazolo[1,5-a]pyridine-based compounds as kinase inhibitors, anti-inflammatory agents, and neuroactive compounds underscores the immense potential of this scaffold. Future research should continue to leverage the reactivity of the formyl group to create novel derivatives with improved pharmacokinetic and pharmacodynamic properties. The exploration of new therapeutic targets and the development of more efficient and sustainable synthetic methodologies will further solidify the importance of formylpyrazolo[1,5-a]pyridines in the ongoing quest for novel medicines.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]

  • 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Divergent synthesis of 3-formylpyrazolo[1,5- a]pyrimidines and methylene-bridged bis(pyrazolo[1,5- a]pyrimidines) using DMSO as a single carbon synthon - PubMed. (2025, August 20). Retrieved January 2, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved January 2, 2026, from [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed. (2012, January 1). Retrieved January 2, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). Retrieved January 2, 2026, from [Link]

  • Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [(18)F]-Labeling, and in Vivo Neuroinflammation PET Images - PubMed. (2015, September 24). Retrieved January 2, 2026, from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (2024, July 29). Retrieved January 2, 2026, from [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. (2010, December 23). Retrieved January 2, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition - PubMed. (2024, September 12). Retrieved January 2, 2026, from [Link]

  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed. (2020, November 11). Retrieved January 2, 2026, from [Link]

Sources

The Strategic Utility of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, a versatile synthetic intermediate with significant potential in drug discovery and materials science. We will dissect its synthesis, explore the reactivity of its key functional groups, and present detailed protocols for its preparation and subsequent transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for the development of potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of biological activities, including kinase inhibition and antitubercular properties. The strategic introduction of functional groups onto this core allows for the fine-tuning of its pharmacological profile.

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 936637-97-7) is a particularly valuable derivative. The presence of three distinct functional groups—a methyl ester, a formyl group, and the pyrazolo[1,5-a]pyridine core—offers multiple avenues for chemical modification, making it a powerful intermediate for the construction of complex molecular architectures.

Synthesis of the Core Intermediate: A Multi-Step Approach

The synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a multi-step process that begins with the construction of the pyrazolo[1,5-a]pyridine-3-carboxylic acid backbone, followed by formylation and esterification.

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

The foundational pyrazolo[1,5-a]pyridine-3-carboxylic acid can be synthesized via a 1,3-dipolar cycloaddition reaction. This involves the reaction of a substituted pyridine with hydroxylamine-O-sulfonic acid to form an N-aminopyridinium salt, which then undergoes cycloaddition with an appropriate propiolate ester, followed by hydrolysis.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

  • Formation of N-Aminopyridinium Salt: To a solution of the desired substituted pyridine (1.0 equiv.) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 equiv.) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours. The resulting precipitate is the N-aminopyridinium salt.

  • Cycloaddition: The crude N-aminopyridinium salt is then reacted with ethyl propiolate (1.2 equiv.) in the presence of a base like potassium carbonate (2.0 equiv.) in a polar aprotic solvent such as DMF. The reaction is typically heated to 80-100 °C for 6-8 hours.

  • Hydrolysis: The resulting ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) followed by acidification with a mineral acid (e.g., 2M HCl) to precipitate the product.

  • Purification: The crude pyrazolo[1,5-a]pyridine-3-carboxylic acid is purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Regioselective Formylation via Vilsmeier-Haack Reaction

The introduction of the formyl group at the 5-position of the pyrazolo[1,5-a]pyridine ring is a critical step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] The regioselectivity of this reaction is influenced by the electronic properties of the heterocyclic system. While formylation of pyrazolo[1,5-a]pyrimidines is reported to occur at the 3-position, the pyridine ring in the pyrazolo[1,5-a]pyridine system directs the electrophilic substitution to the electron-rich positions of the pyridine moiety.

Causality of Regioselectivity: The pyrazole ring in the pyrazolo[1,5-a]pyridine system is π-excessive, while the pyridine ring is π-deficient. However, the nitrogen atom at position 1 donates electron density into the pyridine ring, activating it towards electrophilic substitution, particularly at the C5 and C7 positions. The steric hindrance and electronic effects of the existing carboxylate group at C3 favor the formylation at the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 equiv.) in anhydrous DMF (acting as both solvent and reagent) to 0 °C.

  • Reaction: To this cooled Vilsmeier reagent, add a solution of pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv.) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.

  • Heating and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Work-up and Purification: Neutralize the aqueous solution with a base such as sodium bicarbonate until a precipitate forms. Collect the solid by filtration, wash with water, and dry. The crude 5-formylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be purified by column chromatography on silica gel.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazolo_core Pyrazolo[1,5-a]pyridine-3-carboxylate Intermediate Sigma Complex Intermediate Pyrazolo_core->Intermediate Electrophilic Attack at C5 Product 5-Formylpyrazolo[1,5-a]pyridine-3-carboxylate Intermediate->Product Deprotonation

Caption: Vilsmeier-Haack formylation mechanism.

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification, a classic acid-catalyzed esterification, is a reliable method for this transformation.[3][4][5][6][7]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve 5-formylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv.) in an excess of anhydrous methanol.

  • Catalyst Addition: To this solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

Synthetic_Workflow Start Substituted Pyridine + Ethyl Propiolate Step1 1,3-Dipolar Cycloaddition & Hydrolysis Start->Step1 Intermediate1 Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Step2->Intermediate2 Step3 Fischer Esterification Intermediate2->Step3 Final_Product Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate Step3->Final_Product

Sources

A Comprehensive Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: A Literature Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides an in-depth technical review of the core synthetic methodologies for constructing this vital heterocyclic system. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of reactions to offer a detailed exploration of the underlying mechanisms, field-proven experimental protocols, and a comparative analysis of substrate scopes and yields. Key synthetic strategies are critically examined, including the versatile [3+2] cycloaddition reactions under various conditions (metal-free, PIDA-mediated, and base-mediated), innovative cross-dehydrogenative coupling (CDC) methods, palladium-catalyzed cascade reactions for targeted substitutions, and regioselective intramolecular cyclizations catalyzed by gold. Each section is supported by mechanistic diagrams, comprehensive data tables, and step-by-step protocols to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal scaffold for interacting with a diverse range of biological targets. This has led to its classification as a "privileged scaffold," a concept that describes molecular frameworks that are capable of binding to multiple, unrelated protein targets. The versatility of the pyrazolo[1,5-a]pyridine nucleus allows for the facile introduction of various functional groups at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.

Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including acting as adenosine antagonists, kinase inhibitors, and antiherpetic agents[1]. Their role as stable bioisosteres of the indole nucleus has also been explored to overcome the metabolic instability often associated with indole-containing compounds. The therapeutic potential of this scaffold continues to drive the development of novel and efficient synthetic methodologies to access a wider range of structurally diverse analogues for drug discovery and development programs.

Foundational Synthetic Strategies: An Overview

The construction of the pyrazolo[1,5-a]pyridine ring system has evolved from classical methods to modern, highly efficient catalytic processes. While the famed Tschitschibabin pyridine synthesis, a condensation reaction of carbonyl compounds with ammonia, provides a fundamental route to pyridines, its direct application to the synthesis of fused systems like pyrazolo[1,5-a]pyridines is not a common strategy[2][3]. The Tschitschibabin reaction is more relevant in the context of producing simple pyridine derivatives[2].

Modern synthetic approaches to pyrazolo[1,5-a]pyridines predominantly rely on the use of pre-functionalized pyridines, particularly N-aminopyridines or their corresponding N-iminopyridinium ylides. These precursors serve as key building blocks in a variety of cyclization strategies. The primary methodologies, which will be discussed in detail in this guide, include [3+2] cycloaddition reactions, cross-dehydrogenative couplings, transition metal-catalyzed cascade reactions, and intramolecular cyclizations. These methods offer varying degrees of efficiency, regioselectivity, and functional group tolerance, providing a versatile toolbox for the synthetic chemist.

The Workhorse of Pyrazolo[1,5-a]pyridine Synthesis: [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is arguably the most widely employed and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core. This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In this context, N-aminopyridinium salts or their in situ-generated N-iminopyridinium ylides serve as the 1,3-dipole.

General Mechanism

The general mechanism for the [3+2] cycloaddition route to pyrazolo[1,5-a]pyridines proceeds through a two-stage process: an initial cycloaddition followed by an oxidative aromatization. The N-aminopyridine, often activated to form an N-iminopyridinium ylide, reacts with a suitable dipolarophile (e.g., an alkene or alkyne) to form a dihydropyrazolo[1,5-a]pyridine intermediate. This intermediate then undergoes oxidation, which leads to the aromatization of the newly formed five-membered ring, yielding the stable pyrazolo[1,5-a]pyridine product.

General Mechanism of [3+2] Cycloaddition N_aminopyridine N-Aminopyridinium Salt Ylide N-Iminopyridinium Ylide N_aminopyridine->Ylide -H+ Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Cycloaddition Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Cycloaddition->Intermediate Oxidation Oxidative Aromatization Intermediate->Oxidation Product Pyrazolo[1,5-a]pyridine Oxidation->Product

Caption: General mechanism of [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.

Metal-Free Oxidative [3+2] Cycloaddition

A significant advancement in the synthesis of pyrazolo[1,5-a]pyridines is the development of metal-free oxidative [3+2] cycloaddition reactions. These methods offer a more sustainable and cost-effective alternative to transition-metal-catalyzed processes. A notable example is the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins in N-methylpyrrolidone (NMP) as the solvent, using molecular oxygen as the terminal oxidant[1][4]. This approach provides access to a wide range of functionalized pyrazolo[1,5-a]pyridines at room temperature[1][4].

EntryN-AminopyridineDipolarophileProductYield (%)
11-Aminopyridinium iodideChalcone3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine95
21-Aminopyridinium iodide4'-Methylchalcone3-Benzoyl-2-(p-tolyl)pyrazolo[1,5-a]pyridine92
31-Aminopyridinium iodide4-Chlorochalcone3-(4-Chlorobenzoyl)-2-phenylpyrazolo[1,5-a]pyridine85
41-Amino-4-methylpyridinium iodideChalcone3-Benzoyl-5-methyl-2-phenylpyrazolo[1,5-a]pyridine88
51-Aminopyridinium iodideBenzylideneacetone3-Acetyl-2-phenylpyrazolo[1,5-a]pyridine75

Experimental Protocol: Metal-Free Oxidative [3+2] Cycloaddition

  • To a 10 mL round-bottom flask, add N-aminopyridinium iodide (0.3 mmol) and the α,β-unsaturated carbonyl compound (0.25 mmol).

  • Add N-methylpyrrolidone (NMP) (1.0 mL) to the flask.

  • Fit the flask with a balloon filled with oxygen.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazolo[1,5-a]pyridine derivative.

PIDA-Mediated [3+2] Cycloaddition

Phenyliodine diacetate (PIDA) is a hypervalent iodine reagent that can act as a potent oxidant to facilitate the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes[1]. This method provides a regioselective route to multifunctionalized pyrazolo[1,5-a]pyridine architectures under mild conditions[1]. The use of PIDA allows for a broader substrate scope and often results in high yields of the desired products.

EntryN-Aminopyridinium Ylide PrecursorAlkeneProductYield (%)
11-Aminopyridinium iodideMethyl acrylateMethyl pyrazolo[1,5-a]pyridine-3-carboxylate85
21-Aminopyridinium iodideAcrylonitrilePyrazolo[1,5-a]pyridine-3-carbonitrile82
31-Amino-4-picolinium iodideN-Phenylmaleimide2-Phenyl-1,2,3,3a-tetrahydropyrrolo[3,4-c]pyrazolo[1,5-a]pyridine-1,3-dione78
41-Aminopyridinium iodideStyrene2-Phenylpyrazolo[1,5-a]pyridine75

Experimental Protocol: PIDA-Mediated [3+2] Cycloaddition

  • In a dried round-bottom flask, dissolve the N-aminopyridinium salt (1.0 mmol) and the electron-deficient alkene (1.2 mmol) in dichloromethane (10 mL).

  • Add PIDA (1.2 mmol) to the mixture in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyridine product.

Base-Mediated [3+2] Cycloannulation

A base-mediated [3+2]-cycloannulation strategy has been developed for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones as the dipolarophile[5]. This metal-free protocol proceeds under basic conditions, with the pyridinium-N-amine forming a dipolar aminide that participates in the cycloaddition. This method is particularly useful for accessing 3-sulfonyl and 2-substituted pyrazolo[1,5-a]pyridines[5].

| Entry | Pyridinium-N-amine | (E)-β-Iodovinyl Sulfone | Base | Product | Yield (%) | |---|---|---|---|---| | 1 | 1-Aminopyridinium iodide | (E)-1-Iodo-2-(phenylsulfonyl)ethene | K2CO3 | 2-Phenylpyrazolo[1,5-a]pyridine | 85 | | 2 | 1-Aminopyridinium iodide | (E)-1-Iodo-2-(p-tolylsulfonyl)ethene | K2CO3 | 2-(p-Tolyl)pyrazolo[1,5-a]pyridine | 88 | | 3 | 1-Amino-4-methylpyridinium iodide | (E)-1-Iodo-2-(phenylsulfonyl)ethene | K2CO3 | 5-Methyl-2-phenylpyrazolo[1,5-a]pyridine | 82 | | 4 | N-Tosylpyridinium imide | (E)-1-Iodo-2-(phenylsulfonyl)ethene | DBU | 3-Sulfonyl-2-phenylpyrazolo[1,5-a]pyridine | 75 |

Experimental Protocol: Base-Mediated [3+2] Cycloannulation

  • To a solution of the pyridinium-N-amine (0.5 mmol) and the (E)-β-iodovinyl sulfone (0.6 mmol) in acetonitrile (5 mL), add the base (e.g., K2CO3, 1.0 mmol).

  • Stir the mixture at 60 °C for 12 hours in a sealed tube.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired pyrazolo[1,5-a]pyridine.

Cross-Dehydrogenative Coupling (CDC) Strategies

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical approach to C-C and C-N bond formation, as it avoids the need for pre-functionalization of the starting materials. This strategy has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines.

Acetic Acid and O2-Promoted CDC

An efficient and environmentally friendly method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and using molecular oxygen as the sole oxidant[6][7]. This catalyst-free approach proceeds with high atom economy, producing water as the only byproduct[6][7].

CDC Mechanism Reactants N-Amino-2-iminopyridine + 1,3-Dicarbonyl Adduct Adduct A Reactants->Adduct AcOH-promoted addition Oxidation Oxidative Dehydrogenation (O2, AcOH) Adduct->Oxidation Intermediate_B Intermediate B Oxidation->Intermediate_B Cyclization Dehydrative Cyclization Intermediate_B->Cyclization Product Pyrazolo[1,5-a]pyridine Cyclization->Product -H2O

Caption: Plausible mechanism for the AcOH and O2-promoted CDC synthesis of pyrazolo[1,5-a]pyridines.

EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundProductYield (%)
11-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate94
21-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileAcetylacetone3-Acetyl-7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine81
31-Amino-2-imino-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-(p-tolyl)pyrazolo[1,5-a]pyridine-3-carboxylate95
41-Amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate90

Experimental Protocol: Acetic Acid and O2-Promoted CDC

  • In a pressure tube, combine the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol).

  • Add ethanol (10 mL) and acetic acid (1.08 g, 6 equivalents).

  • Seal the tube and place it under an oxygen atmosphere (1 atm, balloon).

  • Heat the reaction mixture at 130 °C with stirring for 18 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyridine product.

Palladium-Catalyzed Cascade Reactions for 2-Substituted Pyrazolo[1,5-a]pyridines

Palladium catalysis offers a powerful tool for the synthesis of highly functionalized pyrazolo[1,5-a]pyridines through cascade reactions. These multi-step processes occur in a single pot, enhancing efficiency and reducing waste.

Mechanism of Direct Alkenylation and Cyclization

The synthesis of 2-substituted pyrazolo[1,5-a]pyridines can be achieved from N-iminopyridinium ylides through a cascade process involving a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization[8][9][10][11]. This reaction provides a direct route to otherwise difficult-to-access 2-substituted derivatives[8][9][10][11]. The reaction proceeds with a broad range of both electron-poor and electron-rich alkenyl iodides[8][9][10][11].

Palladium-Catalyzed Cascade cluster_pd Palladium-Catalyzed Alkenylation cluster_ag Silver-Mediated Cyclization Ylide N-Iminopyridinium Ylide Alkenylated_Ylide Alkenylated Ylide Intermediate Ylide->Alkenylated_Ylide Alkenyl_Iodide Alkenyl Iodide Alkenyl_Iodide->Alkenylated_Ylide Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Alkenylated_Ylide cat. Product 2-Substituted Pyrazolo[1,5-a]pyridine Alkenylated_Ylide->Product Ag_Mediator Silver Mediator Ag_Mediator->Product mediator

Caption: Palladium-catalyzed cascade alkenylation and cyclization for 2-substituted pyrazolo[1,5-a]pyridines.

Substrate Scope and Applications

This palladium-catalyzed cascade reaction is compatible with a variety of N-iminopyridinium ylides and alkenyl halides, allowing for the synthesis of a diverse library of 2-substituted pyrazolo[1,5-a]pyridines.

EntryN-Iminopyridinium YlideAlkenyl HalideProductYield (%)
1N-Benzoyliminopyridinium ylide(E)-β-Iodostyrene2-Styrylpyrazolo[1,5-a]pyridine87
2N-Benzoyliminopyridinium ylide1-Iodo-2-methylpropene2-(2-Methylpropenyl)pyrazolo[1,5-a]pyridine81
3N-Benzoyliminopyridinium ylide(E)-1-Iodo-4-phenyl-1-butene2-(4-Phenylbut-1-en-1-yl)pyrazolo[1,5-a]pyridine75
4N-Benzoyliminopyridinium ylide(E)-1-Bromo-2-phenylethene2-Styrylpyrazolo[1,5-a]pyridine78
Experimental Protocol
  • To an oven-dried flask, add the N-iminopyridinium ylide (0.5 mmol), the alkenyl iodide (0.6 mmol), palladium(II) bromide (5 mol %), a suitable phosphine ligand (e.g., P(4-MeOPh)3, 10 mol %), and a silver salt (e.g., AgOBz, 1.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-substituted pyrazolo[1,5-a]pyridine.

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a highly efficient and often regioselective route to fused heterocyclic systems by forming rings from a single linear precursor.

Gold-Catalyzed 6-endo-dig Cyclization

Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. An efficient synthesis of pyrazolo[1,5-a]pyridines has been developed from pyrazole-substituted propargyl alcohols via a gold-catalyzed 6-endo-dig cyclization[12][13]. This intramolecular reaction forms a new C-N bond regioselectively, yielding the desired products in good to excellent yields in a one-pot fashion[12][13].

Gold-Catalyzed Cyclization Substrate Pyrazole-Substituted Propargyl Alcohol Activation Alkyne Activation Substrate->Activation Au_Catalyst Au(I) Catalyst Au_Catalyst->Activation cat. Cyclization 6-endo-dig Cyclization Activation->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Aromatization Aromatization (-H2O) Intermediate->Aromatization Product Pyrazolo[1,5-a]pyridine Aromatization->Product

Caption: Mechanism of gold-catalyzed 6-endo-dig cyclization for pyrazolo[1,5-a]pyridine synthesis.

EntryPyrazole-Substituted Propargyl AlcoholCatalystProductYield (%)
11-(1H-Pyrazol-1-yl)-2-propyn-1-olAuCl3Pyrazolo[1,5-a]pyridine92
21-(1H-Pyrazol-1-yl)-1-phenyl-2-propyn-1-olAuCl32-Phenylpyrazolo[1,5-a]pyridine88
31-(3-Methyl-1H-pyrazol-1-yl)-2-propyn-1-olAuCl37-Methylpyrazolo[1,5-a]pyridine90
41-(1H-Pyrazol-1-yl)-3-phenyl-2-propyn-1-olAuCl33-Phenylpyrazolo[1,5-a]pyridine85

Experimental Protocol: Gold-Catalyzed 6-endo-dig Cyclization

  • To a solution of the pyrazole-substituted propargyl alcohol (1.0 mmol) in dry dichloromethane (10 mL) under an argon atmosphere, add the gold catalyst (e.g., AuCl3, 5 mol %).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a few drops of saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a short pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the pure pyrazolo[1,5-a]pyridine.

Summary and Future Outlook

The synthesis of the pyrazolo[1,5-a]pyridine scaffold has been significantly advanced through the development of diverse and efficient synthetic methodologies. The [3+2] cycloaddition reaction remains a cornerstone of this field, with modern variations offering metal-free, mild, and highly regioselective routes. Cross-dehydrogenative coupling and palladium-catalyzed cascade reactions represent the forefront of atom-economical and step-efficient synthesis, allowing for the direct functionalization of C-H bonds and the construction of complex derivatives in a single pot. Furthermore, gold-catalyzed intramolecular cyclizations provide an elegant and highly regioselective approach to this important heterocyclic system.

Each of these methods offers distinct advantages and disadvantages in terms of substrate scope, functional group tolerance, and reaction conditions. The choice of synthetic strategy will ultimately depend on the desired substitution pattern and the availability of starting materials.

Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope to include more complex and diverse building blocks, and the application of these methodologies to the synthesis of novel drug candidates. The continued exploration of new reaction pathways and the refinement of existing methods will undoubtedly lead to the discovery of new pyrazolo[1,5-a]pyridine derivatives with enhanced therapeutic potential.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513–2522. [Link]

  • Mousseau, J. J., Bull, J. A., Ladd, C. L., Fortier, A., Roman, D. S., & Charette, A. B. (2010). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. Organic Letters, 12(3), 516–519. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Retrieved from [Link]

  • Bala, M., Sharma, S., & Singh, M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13935–13949. [Link]

  • Wang, J., Chen, G., Shi, G., Xie, Q., Gao, G., Li, Y., Du, H., Cai, X., Li, H., & Huang, B. (2024). PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides to Electron-Deficient Alkenes. Synlett, 35, 1551-1556. [Link]

  • Mousseau, J. J., Bull, J. A., Ladd, C. L., Fortier, A., Roman, D. S., & Charette, A. B. (2010). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. Lookchem. [Link]

  • Li, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]

  • Mousseau, J. J., et al. (2010). Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. ResearchGate. [Link]

  • Bala, M., Sharma, S., & Singh, M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13935–13949. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Reddy, T. R., et al. (2021). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 19(34), 7445-7455. [Link]

  • Mousseau, J. J., et al. (2011). Synthesis of 2- and 2,3-substituted pyrazolo[1,5-a]pyridines: scope and mechanistic considerations of a domino direct alkynylation and cyclization of N-iminopyridinium ylides using alkenyl bromides, alkenyl iodides, and alkynes. The Journal of Organic Chemistry, 76(20), 8243–8261. [Link]

  • Mousseau, J. J., et al. (2010). Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. ResearchGate. [Link]

  • Starova, E. A., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journal of Organic Chemistry, 13, 844–850. [Link]

  • Lin, M. H., et al. (2020). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Asian Journal of Organic Chemistry, 9(8), 1184-1187. [Link]

  • Reddy, G. S., et al. (2021). Gold-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridines Regioselectively via 6-endo-dig Cyclization. ChemistrySelect, 6(32), 8235-8239. [Link]

  • Adimurthy, S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136-146. [Link]

  • Reddy, G. S., et al. (2021). Gold-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridines Regioselectively via 6-endo-dig Cyclization. ResearchGate. [Link]

  • Michałek, S., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]

  • Slideshare. (n.d.). Chichibabin Reaction. Retrieved from [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]

  • Lin, M. H., et al. (2020). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. [Link]

  • Metwally, N. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Ragab, E. A., Metwally, N. H., & Sa, M. (n.d.). Synthesis of Some Novel Pyrazolo[1,5-a]quinazolines and Their Fused Derivatives. Cairo University Scholar. [Link]

  • Michałek, S., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • Echavarren, A. M., et al. (2011). Intriguing mechanistic labyrinths in gold(i) catalysis. Chemical Communications, 47(35), 9717–9731. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy and agents targeting drug-resistant tuberculosis.[1] The introduction of a formyl group onto this scaffold provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, a key intermediate for the development of novel therapeutics. The synthetic strategy is designed to be robust and scalable, addressing the common challenges associated with the regioselective functionalization of this heterocyclic system.

Synthetic Strategy Overview

Initial investigations into the direct formylation of the readily accessible precursor, Methyl pyrazolo[1,5-a]pyridine-3-carboxylate, revealed a significant regioselectivity challenge. Established literature indicates that electrophilic substitution reactions on the pyrazolo[1,5-a]pyridine ring, such as the Vilsmeier-Haack formylation, preferentially occur at the 3-position.[2][3] To circumvent this, a revised, multi-step synthetic route has been developed, as illustrated below. This strategy introduces the latent formyl group at the desired 5-position via a precursor, a methyl group, which is then oxidized in the final step.

Synthesis_Workflow A 3-Methylpyridine B N-Amino-3-methylpyridinium 2,4,6-trimethylbenzenesulfonate A->B N-Amination C Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate B->C [3+2] Cycloaddition D Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate C->D Oxidation

Caption: Overall synthetic workflow for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.

Experimental Protocols

Part 1: Synthesis of Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (3)

This precursor is synthesized in a two-step sequence starting from commercially available 3-methylpyridine.

Step 1a: Synthesis of N-Amino-3-methylpyridinium 2,4,6-trimethylbenzenesulfonate (2)

This step involves the N-amination of 3-methylpyridine using O-(mesitylenesulfonyl)hydroxylamine (MSH), a stable and efficient aminating agent.

  • Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometry
3-Methylpyridine (1)93.131.0 g10.741.0 eq
O-(Mesitylenesulfonyl)hydroxylamine (MSH)215.272.54 g11.811.1 eq
Dichloromethane (DCM)-50 mL--
Diethyl ether-As needed--
  • Protocol:

    • To a solution of 3-methylpyridine (1.0 g, 10.74 mmol) in 30 mL of dichloromethane (DCM) at 0 °C, add a solution of O-(mesitylenesulfonyl)hydroxylamine (2.54 g, 11.81 mmol) in 20 mL of DCM dropwise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford N-Amino-3-methylpyridinium 2,4,6-trimethylbenzenesulfonate (2) as a white solid.

Step 1b: Synthesis of Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (3)

This step utilizes a [3+2] cycloaddition reaction between the N-aminopyridinium salt and methyl acrylate.

  • Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometry
N-Amino-3-methylpyridinium salt (2)308.403.31 g10.741.0 eq
Methyl acrylate86.091.16 g (1.28 mL)13.431.25 eq
Potassium carbonate (K₂CO₃)138.212.97 g21.482.0 eq
Dimethylformamide (DMF)-50 mL--
Ethyl acetate-As needed--
Brine-As needed--
  • Protocol:

    • To a suspension of N-Amino-3-methylpyridinium 2,4,6-trimethylbenzenesulfonate (3.31 g, 10.74 mmol) and potassium carbonate (2.97 g, 21.48 mmol) in 50 mL of dimethylformamide (DMF), add methyl acrylate (1.16 g, 13.43 mmol).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (3) as a solid. The expected product is commercially available, and its characterization data can be used for comparison.[4]

Part 2: Synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (4)

The final step is the selective oxidation of the methyl group at the 5-position to a formyl group using selenium dioxide.

  • Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometry
Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (3)190.191.0 g5.261.0 eq
Selenium dioxide (SeO₂)110.960.64 g5.781.1 eq
1,4-Dioxane-40 mL--
Water-0.5 mL--
Dichloromethane (DCM)-As needed--
  • Protocol:

    • Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • To a solution of Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 g, 5.26 mmol) in 40 mL of 1,4-dioxane, add water (0.5 mL) followed by selenium dioxide (0.64 g, 5.78 mmol).

    • Heat the reaction mixture to reflux (approximately 101 °C) for 6-8 hours. The formation of a black precipitate of elemental selenium will be observed.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the selenium precipitate. Wash the celite pad with dichloromethane.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (4) as a solid.

Mechanistic Insights

The key steps in this synthesis are the [3+2] cycloaddition and the selenium dioxide oxidation.

  • [3+2] Cycloaddition: The reaction proceeds through the in-situ formation of an N-iminopyridinium ylide from the N-aminopyridinium salt and a base. This ylide acts as a 1,3-dipole and undergoes a cycloaddition reaction with the electron-deficient alkene (methyl acrylate). Subsequent aromatization leads to the formation of the stable pyrazolo[1,5-a]pyridine ring system.[5]

  • Selenium Dioxide Oxidation: The oxidation of the methyl group on the pyridine ring by selenium dioxide is a well-established transformation.[2][3][6] The reaction is believed to proceed via an ene reaction followed by a[3][7]-sigmatropic rearrangement to form an allylic selenous acid intermediate, which then collapses to the aldehyde.[8] The use of aqueous dioxane as the solvent is crucial for this reaction.[2][9]

Oxidation_Mechanism Substrate 5-Methylpyrazolo[1,5-a]pyridine Intermediate1 Ene Reaction Intermediate Substrate->Intermediate1 Ene Reaction SeO2 SeO₂ SeO2->Intermediate1 Intermediate2 [2,3]-Sigmatropic Rearrangement Product Intermediate1->Intermediate2 [2,3]-Sigmatropic Rearrangement Product 5-Formylpyrazolo[1,5-a]pyridine Intermediate2->Product Elimination

Caption: Simplified mechanism of Selenium Dioxide oxidation of a methyl group.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate. By employing a strategic multi-step approach that circumvents the inherent regioselectivity issues of direct formylation, this guide enables researchers in drug discovery and medicinal chemistry to access this valuable building block for the synthesis of novel bioactive compounds. The detailed experimental procedures and mechanistic insights provided herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

  • THE SELENIUM DIOXIDE OXIDATION OF 2,3- AND 3,4-DIMETHYLPYRIDINE. (n.d.).
  • Młochowski, J., Kloc, K., & Wójtowicz-Młochowska, H. (2016). Developments in the Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1637. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). Tetrahedron, 64(46), 10565-10571.
  • Wang, L., et al. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 63(17), 9586–9603. [Link]

  • Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESU ScholarWorks. [Link]

  • Chen, T., & He, H. (2018). Improved Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives. Applied Chemical Industry, 47(4), 741-743.
  • Good solvents for allylic oxidation with SeO2? (2016, February 3). Retrieved from [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (n.d.). Retrieved from [Link]

  • RSC. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27453-27499. [Link]

  • The methods for pyridines synthesis and methyl group oxidative carbonylation. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). Molecules, 25(23), 5726. [Link]

  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry, 15(3), 646-667. [Link]

Sources

Application Notes and Protocols: Reductive Amination Reactions Using Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold and Reductive Amination

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic and structural properties have made it a cornerstone in the development of kinase inhibitors and other targeted therapies in oncology and beyond.[1][2][3] The ability to functionalize this core with diverse amine-containing substituents is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

Reductive amination stands out as a robust and versatile method for forging carbon-nitrogen bonds, making it an indispensable tool in medicinal chemistry.[4][5] This reaction allows for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines with high efficiency and control.[4][6] When applied to functionalized heteroaromatic aldehydes like Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, it opens a gateway to a vast chemical space of novel drug candidates.

This guide provides a detailed exploration of reductive amination reactions utilizing Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and discuss key considerations for reaction optimization and product characterization, tailored for researchers in drug discovery and development.

Synthesis of the Starting Material: Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

A reliable supply of the starting aldehyde is paramount. While a direct, one-step synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate may not be readily available in the literature, a plausible and efficient route can be designed based on established synthetic transformations of the pyrazolo[1,5-a]pyridine core. A common and effective method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[4][6][7]

A logical synthetic approach would involve the initial synthesis of the Methyl pyrazolo[1,5-a]pyridine-3-carboxylate core, followed by a regioselective formylation at the 5-position. The pyrazolo[1,5-a]pyridine scaffold is typically constructed via the condensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophile.[3]

Alternatively, oxidation of a corresponding 5-methyl substituted precursor could also yield the desired aldehyde.

The Heart of the Transformation: The Reductive Amination Mechanism

The reductive amination reaction proceeds in two key stages that can be performed in a single "one-pot" procedure:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is typically acid-catalyzed to enhance the electrophilicity of the carbonyl group. Subsequent dehydration leads to the formation of a Schiff base (imine). In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion.[4]

  • Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to deliver a hydride to the iminium ion, yielding the final amine product. The choice of a mild reducing agent is critical to prevent the premature reduction of the starting aldehyde.[8]

Reductive_Amination_Mechanism Aldehyde Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine, H+ Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Iminium Product Substituted Aminomethyl-pyrazolo[1,5-a]pyridine Iminium->Product + Hydride (from NaBH(OAc)3) ReducingAgent NaBH(OAc)3 ReducingAgent->Iminium caption General Mechanism of Reductive Amination

Caption: General Mechanism of Reductive Amination.

Experimental Protocols

Protocol 1: Reductive Amination with a Primary Amine

This protocol describes a general procedure for the reaction of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate with a primary amine to yield a secondary amine.

Materials:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.

  • Dissolve the aldehyde in anhydrous DCM or DCE.

  • Add the primary amine to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Secondary Amine

This protocol outlines the procedure for reacting Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate with a secondary amine to produce a tertiary amine.

Materials:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq)

  • Secondary Amine (e.g., morpholine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount, optional)

Procedure:

The procedure is analogous to Protocol 1, with the substitution of a secondary amine for the primary amine. The reaction may require slightly longer reaction times or gentle heating to drive the formation of the iminium ion.

Reaction Optimization and Considerations

ParameterConditionRationale & Expert Insights
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)The reagent of choice for one-pot reductive aminations due to its mildness and selectivity for iminium ions over aldehydes. It is less toxic than sodium cyanoborohydride (NaBH₃CN).
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Aprotic solvents are preferred to avoid reaction with the hydride reagent. Anhydrous conditions are crucial for optimal results.
Acid Catalyst Acetic Acid (catalytic)Can accelerate the rate of imine/iminium ion formation, especially with less nucleophilic amines. However, it should be used judiciously as it can also promote side reactions.
Temperature Room TemperatureMost reductive aminations with NaBH(OAc)₃ proceed efficiently at ambient temperature. Gentle heating (e.g., 40 °C) may be beneficial for less reactive substrates.
Stoichiometry Slight excess of amine and reducing agentUsing a small excess of the amine can help drive the imine formation to completion. An excess of the reducing agent ensures the complete conversion of the iminium ion.

Workflow and Data Analysis

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Aldehyde and Amine Solvent Dissolve in Anhydrous Solvent Reagents->Solvent Imine_Formation Stir for Imine Formation Solvent->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)3 Imine_Formation->Add_Reducing_Agent Monitor Monitor by TLC/LC-MS Add_Reducing_Agent->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize by NMR, MS, etc. Purify->Characterize caption Experimental Workflow for Reductive Amination

Caption: Experimental Workflow for Reductive Amination.

Characterization of Products

The successful synthesis of the aminated pyrazolo[1,5-a]pyridine derivatives should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the newly formed C-N bond and the disappearance of the aldehyde proton signal.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde carbonyl stretch and the appearance of C-N stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The reductive amination of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a powerful and highly adaptable method for the synthesis of a diverse library of substituted pyrazolo[1,5-a]pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently generate novel compounds with significant potential for drug discovery applications. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals working at the forefront of medicinal chemistry.

References

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Common Conditions. Reductive Amination. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Myers, A. G.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1083.
  • Singh, U. P., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014.
  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7296.
  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(16), 9037.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51.
  • MySkinRecipes. Methyl pyrazolo[1,5-a]pyridine-5-carboxylate. Available from: [Link]

  • Al-Adiwish, W. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836–13846.
  • Bagdi, A. K., et al. (2021). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry, 19(27), 6046-6050.
  • Synthesis of Ethyl 7-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Available from: [Link]

  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(45), 10377-10382.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.
  • Pelc, R., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journal of Organic Chemistry, 13, 832–838.
  • Castillo, J. C., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16361-16369.
  • Bombrun, A., et al. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 25(18), 4287.
  • Singh, S. K., et al. (2018). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2545–2551.

Sources

Application Note: Wittig Reaction Protocols for the Olefination of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the Wittig reaction, specifically tailored for the olefination of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and the carbon-carbon double bond formed via the Wittig reaction serves as a critical linkage for elaborating molecular complexity.[1][2] This document outlines the reaction mechanism, key strategic considerations for heterocyclic substrates, and step-by-step protocols for reactions using both stabilized and non-stabilized ylides to achieve desired E/Z-alkene selectivity. Troubleshooting advice and data presentation are included to support researchers in drug discovery and synthetic chemistry.

Introduction and Strategic Importance

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from carbonyl compounds.[3][4] Its high functional group tolerance and predictable regioselectivity make it an indispensable tool in modern organic synthesis.[5] For drug development professionals, the pyrazolo[1,5-a]pyridine core is of significant interest due to its prevalence in compounds with diverse biological activities.[1][6] The ability to functionalize this core, for example by converting an aldehyde like Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate into a vinyl derivative, opens avenues for creating novel analogues for structure-activity relationship (SAR) studies.

This application note addresses the specific challenges and considerations for applying the Wittig reaction to this heterocyclic aldehyde, providing protocols that can be adapted to generate a variety of alkene products with controlled stereochemistry.

The Wittig Reaction Mechanism

The reaction proceeds through the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon of the aldehyde.[7] This forms a transient four-membered ring intermediate called an oxaphosphetane.[8][9] The driving force of the reaction is the subsequent collapse of this intermediate into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[4]

The stereochemical outcome of the reaction—whether the (E) or (Z)-alkene is formed—is largely determined by the nature of the ylide.[8][10][11]

  • Non-stabilized Ylides (e.g., R = alkyl) are highly reactive and typically react irreversibly under kinetic control to form a cis-oxaphosphetane, which decomposes to the (Z)-alkene .[10][12]

  • Stabilized Ylides (e.g., R = ester, ketone) are less reactive due to delocalization of the negative charge.[12][13] The initial cycloaddition is often reversible, allowing equilibration to the thermodynamically more stable trans-oxaphosphetane, which leads to the (E)-alkene .[10][13]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_products Products P_salt Ph₃P⁺-CH₂R X⁻ (Phosphonium Salt) Ylide Ph₃P=CHR (Ylide) P_salt->Ylide + Base - HB⁺ X⁻ Base Base Ylide_ref Ph₃P=CHR Aldehyde Ar-CHO (Aldehyde) Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane Oxaphosphetane_ref [Oxaphosphetane] Ylide_ref->Oxaphosphetane [2+2] Cycloaddition Alkene Ar-CH=CHR (Alkene) TPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane_ref->Alkene Decomposition Oxaphosphetane_ref->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols & Key Considerations

The presence of the pyrazolo[1,5-a]pyridine heterocycle and the methyl ester requires careful selection of reagents and conditions to avoid side reactions. The nitrogen atoms are weakly basic but generally do not interfere with common Wittig conditions. The ester is susceptible to hydrolysis or transesterification under strongly basic or nucleophilic conditions, which should be avoided.

Protocol 1: (E)-Alkene Synthesis using a Stabilized Ylide

This protocol is designed for ylides bearing an electron-withdrawing group (e.g., -CO₂Et) and typically yields the (E)-alkene with high selectivity. Stabilized ylides are often commercially available or can be handled in air.[13][14]

Objective: Synthesis of Methyl 5-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)pyrazolo[1,5-a]pyridine-3-carboxylate.

Materials:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

  • (Carbethoxymethylene)triphenylphosphorane (a stable ylide)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq).

  • Reagent Addition: Dissolve the aldehyde in anhydrous toluene (approx. 0.1 M concentration). Add (Carbethoxymethylene)triphenylphosphorane (1.1–1.2 eq) to the solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The formation of triphenylphosphine oxide as a white precipitate is often observed.

  • Workup: Cool the reaction to room temperature. If a precipitate has formed, filter the mixture and wash the solid with cold toluene or hexanes. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (E)-alkene product.

Causality: The use of a milder, non-ionic, stable ylide avoids the need for a strong base that could compromise the ester functionality.[13] Heating provides the necessary energy to overcome the activation barrier for this less reactive ylide.[12] Toluene is a good non-polar solvent for this transformation.

Protocol 2: (Z)-Alkene Synthesis using a Non-Stabilized Ylide

This protocol uses a reactive, non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) generated in situ with a strong, non-nucleophilic base. It typically favors the (Z)-alkene.[8][10]

Objective: Synthesis of Methyl 5-((Z)-prop-1-en-1-yl)pyrazolo[1,5-a]pyridine-3-carboxylate.

Materials:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

  • Ethyltriphenylphosphonium bromide (or iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck flask under an inert atmosphere, add the phosphonium salt (1.2–1.5 eq).

    • Add anhydrous THF, and cool the resulting suspension to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to -78 °C (dry ice/acetone bath).

    • In a separate flask, dissolve Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a minimum amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution via a syringe or cannula.

  • Reaction Execution: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the (Z)-alkene from the (E)-isomer and triphenylphosphine oxide.

Causality: A strong, non-nucleophilic base like NaH or KHMDS is required to deprotonate the phosphonium salt.[3] The reaction is performed at low temperatures to control the high reactivity of the non-stabilized ylide and improve stereoselectivity.[10] Anhydrous conditions are critical as the ylide is strongly basic and will be quenched by water.[4]

Summary of Reaction Parameters

ParameterProtocol 1 (Stabilized Ylide)Protocol 2 (Non-Stabilized Ylide)Expected Outcome
Ylide Type Ph₃P=CH-CO₂EtPh₃P=CH-CH₃Control over stereochemistry
Base None required (or weak base like K₂CO₃)Strong, non-nucleophilic (NaH, KHMDS)Ylide generation
Solvent Toluene, THFTHF, Diethyl Ether (anhydrous)Solubilization, inertness
Temperature Room Temp to 110 °C-78 °C to Room TempKinetic vs. Thermodynamic control
Stereoselectivity Predominantly (E)-alkene [8][13]Predominantly (Z)-alkene [8][10]Desired isomer synthesis
Workup Filtration/EvaporationAqueous Quench & ExtractionProduct isolation

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficiently reactive ylide (Protocol 1); Incomplete ylide formation (Protocol 2); Poor quality reagents.Increase reaction temperature/time (Protocol 1); Ensure base is active and conditions are strictly anhydrous (Protocol 2); Use freshly purified solvents and reagents.
Poor E/Z Selectivity Reaction temperature too high (Protocol 2); Use of lithium bases (e.g., n-BuLi) can sometimes reduce selectivity.Maintain low temperature (-78 °C) during aldehyde addition (Protocol 2); Consider salt-free conditions or use sodium/potassium bases.[9]
Difficult Purification Triphenylphosphine oxide co-elutes with the product.Convert Ph₃P=O to a water-soluble phosphonium salt by adding aqueous acid, then extract. Alternatively, precipitate Ph₃P=O from a non-polar solvent like hexanes or ether.
Ester Hydrolysis Presence of water during reaction or workup with a strong base.Ensure all reagents and solvents are rigorously anhydrous. Use a non-aqueous quench if possible (e.g., adding solid NH₄Cl).

Overall Workflow

Caption: Experimental workflow for the Wittig reaction.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Robb, M. A., & Harvey, J. N. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(12), 5026-5037. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Vedejs, E. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, May 14). The modern interpretation of the Wittig reaction mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • The Synthetic Organic Chemist's Companion. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Intermolecular Aza-Wittig Reaction: One-Step Synthesis of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyrazole Derivatives. Retrieved from [Link]

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Utah Tech University. (n.d.). Wittig reaction. Retrieved from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. Retrieved from [Link]

  • ADDI & Cass. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • JournalAgent. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Retrieved from [Link]

  • Fricke, P. J., et al. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition, 60(39), 21283-21288. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl pyrazolo[1,5-a]pyridine-5-carboxylate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 7-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Retrieved from [Link]

Sources

The Versatile Scaffold: Harnessing Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets. Among the myriad of heterocyclic systems explored as kinase inhibitor backbones, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure. Its unique electronic properties and three-dimensional arrangement allow it to effectively mimic the adenine region of ATP, enabling it to bind with high affinity to the ATP-binding site of various kinases.[2]

This guide focuses on a particularly valuable building block within this class: Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate . The presence of a reactive formyl (aldehyde) group at the 5-position, coupled with a methyl carboxylate at the 3-position, offers synthetic chemists a versatile platform for the elaboration of diverse and complex molecular architectures. The formyl group serves as a key chemical handle for introducing a wide range of substituents through reactions such as reductive amination, Wittig reactions, and condensations, allowing for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. This document provides a detailed exploration of the synthetic utility of this compound, complete with experimental protocols and insights into its application in the development of next-generation kinase inhibitors.

Core Principles: The Chemistry of the Formyl Group in Synthesis

The synthetic utility of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is primarily centered around the reactivity of the aldehyde functionality. This electrophilic group is an excellent substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of kinase inhibitor libraries.

One of the most powerful and widely used transformations is reductive amination . This reaction allows for the direct coupling of the aldehyde with a primary or secondary amine to form a new carbon-nitrogen bond. The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding amine. The mildness of STAB is crucial as it selectively reduces the iminium ion without affecting other functional groups, such as the ester. This one-pot procedure is highly efficient and tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry for rapidly generating libraries of analogues with diverse amine substituents.[3]

The following diagram illustrates the general workflow for utilizing Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate in the synthesis of a kinase inhibitor library via reductive amination.

G A Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate C Reductive Amination (e.g., NaBH(OAc)3, DCM) A->C B Primary or Secondary Amine (R1R2NH) B->C D Substituted Amine Derivative C->D Formation of C-N bond E Optional Further Modification (e.g., Suzuki Coupling, Amide Coupling) D->E F Final Kinase Inhibitor Library E->F

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of a representative kinase inhibitor using Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate as the starting material. The chosen reaction is a reductive amination, a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.

Protocol 1: Synthesis of a C5-Aminomethyl Pyrazolo[1,5-a]pyridine Derivative via Reductive Amination

This protocol details the synthesis of a generic C5-aminomethyl derivative, which can be adapted for a wide variety of primary and secondary amines to generate a library of compounds for structure-activity relationship (SAR) studies.

Materials:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

  • Amine of choice (e.g., morpholine, piperazine derivative, aniline derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C5-aminomethyl pyrazolo[1,5-a]pyridine derivative.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy should confirm the presence of the newly introduced amine moiety and the disappearance of the aldehyde proton signal (around 10 ppm).

Data Presentation: Biological Activity of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to the development of inhibitors targeting a wide range of kinases. The following table summarizes the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against several key kinases. This data highlights the potential for developing highly potent and selective inhibitors based on this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 1 TrkA1.6[4]
TrkB2.9[4]
TrkC2.0[4]
Compound 2 CDK290[5]
TrkA450[5]
Compound 3 PI3Kδ18[6]
Compound 4 B-Raf (V600E)56[4]

Signaling Pathway Visualization

Many kinase inhibitors derived from the pyrazolo[1,5-a]pyridine scaffold target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these inhibitors. The following diagram illustrates this critical signaling cascade.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of translation suppression Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate stands out as a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its strategic placement of a reactive aldehyde and a modifiable ester allows for the rapid and efficient generation of diverse chemical libraries. The robust and reliable nature of reactions such as reductive amination empowers medicinal chemists to systematically explore the structure-activity relationships of the pyrazolo[1,5-a]pyridine scaffold, leading to the identification of potent and selective inhibitors for a range of kinase targets. Future work in this area will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this key intermediate, as well as the application of these building blocks in the synthesis of inhibitors targeting emerging kinase drug targets.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Pharmaceuticals (Basel). [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives. (2022). PubMed. [Link]

  • Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations. (n.d.). PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (n.d.). MDPI. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). PubMed Central. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors. (2022). PubMed. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives. (2022). PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2021). PubMed. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

Sources

Derivatization of the Formyl Group on Pyrazolo[1,5-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Medicinal and Synthetic Chemists

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid bicyclic structure make it an attractive core for the development of novel therapeutic agents, including protein kinase inhibitors and receptor modulators.[2][3] The introduction and subsequent derivatization of a formyl group at various positions on this scaffold, particularly at C3, provides a versatile handle for molecular elaboration, enabling the synthesis of a diverse array of analogues with tailored biological activities and physicochemical properties.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of key chemical transformations for the derivatization of the formyl group on pyrazolo[1,5-a]pyridines. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for each transformation, ensuring both technical accuracy and practical applicability. Each protocol is designed as a self-validating system, grounded in established chemical literature.

Core Derivatization Strategies

The electrophilic carbon and the adjacent oxygen atom of the formyl group offer multiple avenues for chemical modification. This guide will focus on the following key transformations:

  • Oxidation to Carboxylic Acids

  • Reduction to Primary Alcohols

  • Reductive Amination to Amines

  • Olefinations (Wittig and Horner-Wadsworth-Emmons Reactions)

  • Knoevenagel Condensation for α,β-Unsaturated Systems

  • Formation of Other Derivatives (Oximes, Hydrazones, and Cyanohydrins)

Oxidation of the Formyl Group to a Carboxylic Acid

Scientific Principle: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For heterocyclic aldehydes like pyrazolo[1,5-a]pyridinecarbaldehyde, mild oxidizing agents are often preferred to avoid over-oxidation or degradation of the heterocyclic core. Common reagents include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder options like silver oxide (Ag2O) or quinolinium dichromate.[6] The choice of oxidant depends on the substrate's sensitivity to acidic or basic conditions and the presence of other oxidizable functional groups.

Protocol: Oxidation using Quinolinium Dichromate (QDC)

This protocol is adapted from the general procedure for the oxidation of heterocyclic aldehydes.[6]

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Quinolinium dichromate (QDC)

  • Sulfuric acid (H2SO4)

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • In a round-bottom flask, dissolve pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) in a 1:1 (v/v) mixture of glacial acetic acid and deionized water (20 mL).

  • To this solution, add a catalytic amount of sulfuric acid (0.1 mmol).

  • In a separate beaker, prepare a solution of quinolinium dichromate (1.2 mmol) in the same acetic acid/water solvent mixture.

  • Slowly add the QDC solution to the aldehyde solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude pyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary Table:

ParameterValue
Starting MaterialPyrazolo[1,5-a]pyridine-3-carbaldehyde
Oxidizing AgentQuinolinium Dichromate (QDC)
SolventAcetic Acid:Water (1:1)
TemperatureRoom Temperature
Typical Yield85-95%

Workflow Diagram:

Oxidation start Pyrazolo[1,5-a]pyridine-3-carbaldehyde reagents QDC, H2SO4 (cat.) AcOH:H2O (1:1), RT start->reagents product Pyrazolo[1,5-a]pyridine-3-carboxylic Acid reagents->product

Oxidation Workflow

Reduction of the Formyl Group to a Primary Alcohol

Scientific Principle: The reduction of an aldehyde to a primary alcohol is a common and high-yielding reaction. Sodium borohydride (NaBH4) is a widely used reducing agent due to its mild nature and compatibility with various functional groups. It selectively reduces aldehydes and ketones in the presence of esters and other less reactive carbonyls. For more robust substrates, lithium aluminum hydride (LiAlH4) can be used, although it is a much stronger and less selective reducing agent.

Protocol: Reduction using Sodium Borohydride (NaBH4)

This protocol is based on standard procedures for the reduction of heterocyclic aldehydes.[7]

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) in methanol (15 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of deionized water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to afford the crude (pyrazolo[1,5-a]pyridin-3-yl)methanol.

  • Purify by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterValue
Starting MaterialPyrazolo[1,5-a]pyridine-3-carbaldehyde
Reducing AgentSodium Borohydride (NaBH4)
SolventMethanol or Ethanol
Temperature0 °C to Room Temperature
Typical Yield>95%

Workflow Diagram:

Reduction start Pyrazolo[1,5-a]pyridine-3-carbaldehyde reagents NaBH4 Methanol, 0 °C to RT start->reagents product (Pyrazolo[1,5-a]pyridin-3-yl)methanol reagents->product

Reduction Workflow

Reductive Amination to Amines

Scientific Principle: Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are ideal for this transformation as they are less reactive towards the starting aldehyde but readily reduce the iminium ion. This method is widely used in medicinal chemistry for the synthesis of amine libraries.[8]

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from procedures for the reductive amination of heterocyclic aldehydes.[7][8]

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) in DCM (20 mL), add the desired amine (1.1 mmol).

  • If the amine is used as a salt, add a non-nucleophilic base like triethylamine (1.2 mmol) to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid (optional, can accelerate imine formation).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.

Data Summary Table:

ParameterValue
Starting MaterialPyrazolo[1,5-a]pyridine-3-carbaldehyde
AminePrimary or Secondary Amine
Reducing AgentSodium Triacetoxyborohydride
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Typical Yield60-90%

Workflow Diagram:

ReductiveAmination start Pyrazolo[1,5-a]pyridine-3-carbaldehyde amine R1R2NH start->amine + reagents NaBH(OAc)3 DCM, RT amine->reagents product Substituted (Pyrazolo[1,5-a]pyridin-3-yl)methanamine reagents->product

Reductive Amination

Olefinations: The Horner-Wadsworth-Emmons (HWE) Reaction

Scientific Principle: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes, typically yielding the (E)-isomer with high stereoselectivity.[9][10] The reaction involves a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide, reacting with an aldehyde. A key advantage is that the byproduct, a water-soluble phosphate salt, is easily removed during workup.[11]

Protocol: Horner-Wadsworth-Emmons Olefination

This is a general protocol for the HWE reaction.[12][13]

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Triethyl phosphonoacetate (or other stabilized phosphonate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (15 mL).

  • Add sodium hydride (1.2 mmol) to the THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.2 mmol) dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the (E)-alkene.

Data Summary Table:

ParameterValue
Starting MaterialPyrazolo[1,5-a]pyridine-3-carbaldehyde
Phosphonate ReagentTriethyl phosphonoacetate
BaseSodium Hydride (NaH)
SolventAnhydrous THF
Temperature0 °C to Room Temperature
StereoselectivityPredominantly (E)-isomer
Typical Yield70-90%

Workflow Diagram:

HWE phosphonate Triethyl phosphonoacetate base NaH Anhydrous THF phosphonate->base ylide Phosphonate Carbanion base->ylide product (E)-Ethyl 3-(pyrazolo[1,5-a]pyridin-3-yl)acrylate ylide->product aldehyde Pyrazolo[1,5-a]pyridine-3-carbaldehyde aldehyde->ylide +

HWE Olefination

Knoevenagel Condensation

Scientific Principle: The Knoevenagel condensation is a C-C bond-forming reaction between a carbonyl compound and an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups, e.g., malononitrile, ethyl cyanoacetate).[14] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds via a nucleophilic addition followed by dehydration.[15] This method is particularly useful for synthesizing electron-deficient alkenes.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol is based on general procedures for Knoevenagel condensations.[15][16]

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. A precipitate often forms as the reaction proceeds.

  • The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • If a precipitate has formed, collect the product by filtration. Wash the solid with cold ethanol and then with deionized water.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Summary Table:

ParameterValue
Starting MaterialPyrazolo[1,5-a]pyridine-3-carbaldehyde
Active Methylene Cmpd.Malononitrile
CatalystPiperidine
SolventEthanol
TemperatureRoom Temperature
Typical Yield80-95%

Workflow Diagram:

Knoevenagel start Pyrazolo[1,5-a]pyridine-3-carbaldehyde malononitrile Malononitrile start->malononitrile + catalyst Piperidine (cat.) Ethanol, RT malononitrile->catalyst product 2-(Pyrazolo[1,5-a]pyridin-3-ylmethylene)malononitrile catalyst->product

Knoevenagel Condensation

Formation of Other Derivatives

The formyl group can be readily converted into other functional groups such as oximes, hydrazones, and cyanohydrins, which are valuable intermediates in organic synthesis.

a) Oxime Formation

Scientific Principle: Aldehydes react with hydroxylamine to form oximes. The reaction is typically carried out in a protic solvent and is often pH-dependent.

Protocol:

  • Dissolve pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

  • Add sodium acetate (1.5 mmol) to the solution to buffer the pH.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product often precipitates from the solution and can be collected by filtration.

b) Hydrazone Formation

Scientific Principle: Aldehydes react with hydrazine or substituted hydrazines (e.g., phenylhydrazine) to form hydrazones. This reaction is a key step in the Wolff-Kishner reduction.

Protocol:

  • Dissolve pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol) or the desired substituted hydrazine.

  • Add a catalytic amount of acetic acid (1 drop).

  • Stir the reaction at room temperature for 1-3 hours.

  • The hydrazone product can usually be isolated by filtration or after removal of the solvent.

c) Cyanohydrin Formation

Scientific Principle: The nucleophilic addition of a cyanide ion to an aldehyde forms a cyanohydrin. This reaction is significant as it creates a new carbon-carbon bond.[17] The reaction is base-catalyzed and requires a source of cyanide, such as KCN or NaCN, with in situ generation of HCN.[18][19]

CAUTION: Cyanide compounds are extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Protocol:

  • In a flask equipped with a stirrer, dissolve pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol) in a suitable solvent like ethanol or a mixture of THF and water.

  • Add a solution of potassium cyanide (KCN, 1.2 mmol) in water.

  • Cool the mixture to 0 °C and slowly add a dilute acid (e.g., acetic acid or HCl) to generate HCN in situ, maintaining a slightly basic pH.

  • Stir the reaction at 0 °C for several hours until completion (monitored by TLC).

  • Carefully perform an acidic workup to neutralize any remaining cyanide before extraction.

  • Extract the product with an organic solvent and purify.

Conclusion

The formyl group on the pyrazolo[1,5-a]pyridine scaffold is a versatile synthetic handle that allows for a wide range of chemical transformations. The protocols detailed in this guide provide a solid foundation for researchers to synthesize diverse libraries of pyrazolo[1,5-a]pyridine derivatives for applications in drug discovery and materials science. The choice of reaction and conditions should always be guided by the specific goals of the synthesis and the chemical nature of the starting material.

References

  • Chem-Impex. Pyrazolo[1,5-a]pyridine-3-carbaldehyde. [Online]. Available: [Link]

  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Online]. Available: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Online]. Available: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Online]. Available: [Link]

  • ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Online]. Available: [Link]

  • RSC Publishing. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. [Online]. Available: [Link]

  • Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Online]. Available: [Link]

  • ResearchGate. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Online]. Available: [Link]

  • PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Online]. Available: [Link]

  • National Institutes of Health. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Online]. Available: [Link]

  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Online]. Available: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Online]. Available: [Link]

  • PubMed Central. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [Online]. Available: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Online]. Available: [Link]

  • ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidines,... [Online]. Available: [Link]

  • ResearchGate. General scheme for the Knoevenagel condensation of pyrazole aldehydes... [Online]. Available: [Link]

  • National Institutes of Health. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Online]. Available: [Link]

  • MDPI. Recent Developments on Five-Component Reactions. [Online]. Available: [Link]

  • PubMed Central. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. [Online]. Available: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Online]. Available: [Link]

  • Fiveable. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Online]. Available: [Link]

  • ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Online]. Available: [Link]

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Online]. Available: [Link]

  • ResearchGate. Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. [Online]. Available: [Link]

  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Online]. Available: [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. [Online]. Available: [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Online]. Available: [Link]

  • Chemistry LibreTexts. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Online]. Available: [Link]

  • Chemistry LibreTexts. 5.7: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Online]. Available: [Link]

  • Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Online]. Available: [Link]

  • PubMed Central. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Online]. Available: [Link]

  • ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Online]. Available: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde. [Online]. Available: [Link]

  • PubMed Central. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Online]. Available: [Link]

  • Google Patents. Process for producing pyridine carboxylic acids. [Online].
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Online]. Available: [Link]

  • PubMed. Oxidation of certain methylpyridines to pyridine carboxylic acids. [Online]. Available: [Link]

Sources

Application Notes and Protocols for the Purification of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a key heterocyclic building block in the landscape of medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure, appearing in a variety of biologically active agents, including kinase inhibitors and compounds targeting neurological disorders.[1] The presence of both a formyl group and a methyl ester provides two reactive handles for further chemical elaboration, making this molecule a versatile intermediate for the synthesis of complex pharmaceutical candidates.

The purity of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is paramount, as even minor impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicate biological screening results, and pose challenges for regulatory approval. This document provides a comprehensive guide to the purification of this compound, drawing upon established principles for the purification of functionalized heterocyclic compounds. We will explore purification strategies based on the anticipated physicochemical properties of the target molecule and common impurities that may arise from its synthesis.

Understanding the Target Molecule and Potential Impurities

A robust purification strategy begins with an understanding of the target molecule's properties and the likely impurities from its synthesis. While a specific synthesis for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is not detailed in readily available literature, a plausible synthetic route involves the formylation of a Methyl pyrazolo[1,5-a]pyridine-3-carboxylate precursor, potentially via a Vilsmeier-Haack reaction.[2][3]

Physicochemical Properties Profile:

PropertyAnticipated CharacteristicRationale
Polarity Moderately PolarThe presence of a polar formyl group and a methyl ester, combined with the nitrogen-containing heterocyclic core, contributes to an overall moderate polarity.
Solubility Soluble in polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexane). Likely to have some solubility in alcohols (e.g., Methanol, Ethanol)."Like dissolves like" principle. The functional groups suggest solubility in solvents of similar polarity.
Physical State Likely a solid at room temperature.Similar functionalized heterocyclic compounds are often crystalline solids.

Potential Impurities from a Hypothetical Vilsmeier-Haack Synthesis:

  • Unreacted Starting Material: Methyl pyrazolo[1,5-a]pyridine-3-carboxylate.

  • Vilsmeier Reagent Residues: Decomposed Vilsmeier reagent byproducts.

  • Over-formylated or Side-reaction Products: Although the Vilsmeier-Haack reaction can be regioselective, minor isomers or other side products are possible.[2]

  • Solvent Residues: High-boiling point solvents like DMF are often used in Vilsmeier-Haack reactions and can be difficult to remove completely.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve high purity. The general workflow for the purification of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is outlined below.

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up Crude->Workup Initial Extraction Column Silica Gel Column Chromatography Workup->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Product (>98%) Recrystallization->Pure

Figure 1: General purification workflow for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.

Protocol 1: Purification by Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[4][5] For a moderately polar compound like Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, a normal-phase chromatography setup is ideal.

Principle: The crude mixture is applied to the top of a silica gel column. A solvent system (eluent) is then passed through the column. Compounds in the mixture will move down the column at different rates depending on their polarity. Less polar compounds will travel faster with the eluent, while more polar compounds will adhere more strongly to the polar silica gel and move slower. This difference in migration allows for the separation of the desired product from impurities.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.

Eluent System Selection:

The choice of eluent is critical for successful separation. The following table provides starting points for solvent systems.

Solvent System (v/v)Rationale
n-Hexane / Ethyl AcetateA versatile system where polarity can be finely tuned. A starting point could be a 70:30 mixture, with the polarity gradually increased.
Dichloromethane / MethanolFor more polar impurities, a small amount of methanol (1-5%) in dichloromethane can be effective.
Toluene / AcetoneAn alternative system that can offer different selectivity.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

Principle: An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or highly soluble at room temperature. The crude solid is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Recommended Recrystallization Solvents:

SolventRationale
EthanolOften a good choice for moderately polar heterocyclic compounds.[6]
MethanolSimilar to ethanol, can be effective.
AcetonitrileA polar aprotic solvent that can provide good crystals for pyrazolo[1,5-a]pyridine derivatives.
Ethyl Acetate / HexaneA two-solvent system can be used if a single solvent is not ideal. Dissolve in hot ethyl acetate and add hexane until turbidity appears, then clarify with a few drops of hot ethyl acetate and cool.

Visualization of Purification Logic

PurificationLogic cluster_Crude Crude Product Mixture cluster_Column Column Chromatography cluster_Recrystallization Recrystallization Crude Target Molecule + Starting Material + Side Products + Solvent Residues Separation Differential Adsorption (Polarity Based) Crude->Separation Elution Gradient Elution (Hexane -> Ethyl Acetate) Dissolution Dissolution in Hot Solvent Elution->Dissolution Partially Purified Product Crystallization Cooling & Crystal Formation Dissolution->Crystallization Solubility Difference PureProduct Highly Pure Product Crystallization->PureProduct Isolation of Pure Crystals

Figure 2: Logical flow of the purification process for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.

Conclusion

The purification of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate to a high degree of purity is achievable through a systematic application of standard organic chemistry techniques. A combination of silica gel column chromatography followed by recrystallization is the recommended approach. The specific conditions, particularly the choice of solvent systems, will require empirical optimization for the best results. The protocols and guidelines presented in this document provide a robust starting point for researchers and scientists working with this valuable synthetic intermediate.

References

  • A. M. El-Sayed, et al. (2019). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2019(2), M1063. Available at: [Link]

  • M. S. Christodoulou, et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Molecules, 29(1), 123. Available at: [Link]

  • J. Quiroga, et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(35), 5225-5227. Available at: [Link]

  • A. A. Gobouri, et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. Available at: [Link]

  • S. K. Guchhait, et al. (2019). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Journal of Chemical and Pharmaceutical Sciences, 12(2), 1-6. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl pyrazolo[1,5-a]pyridine-5-carboxylate. Retrieved from [Link]

  • S. Paul, et al. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. Synlett. Available at: [Link]

  • J. B. Hester, Jr. (1995). U.S. Patent No. 5,462,960. Washington, DC: U.S. Patent and Trademark Office.
  • S. Mondal, et al. (2020). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry, 18(33), 6493-6502. Available at: [Link]

  • A. R. Katritzky, et al. (1988). Synthesis of Ethyl 7-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Journal of Heterocyclic Chemistry, 25(4), 1287-1290. Available at: [Link]

  • Y. Zhang, et al. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 63(6), 2947-2964. Available at: [Link]

  • M. Stypik, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4989. Available at: [Link]

  • P. G. Wuts & T. W. Greene. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • W. C. Still, M. Kahn, & A. Mitra. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available at: [Link]

  • P. K. Sharma, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27376. Available at: [Link]

  • J. C. Estupiñán, et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia, 1(3), 696-719. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • A. A. Abdel-Hafez, et al. (2025).

Sources

The Versatile Scaffold: Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] This bicyclic heterocyclic system is particularly prominent in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2][3][4] Within this important class of molecules, Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate emerges as a highly versatile building block. Its unique arrangement of functional groups—a reactive aldehyde at the 5-position and a methyl ester at the 3-position—provides medicinal chemists with a powerful platform for generating diverse libraries of compounds with tailored biological activities.

This guide provides an in-depth exploration of the applications of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, offering detailed protocols for its derivatization and strategic insights into its role in the synthesis of potential therapeutic agents.

Strategic Importance of Functional Groups

The utility of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate as a synthetic intermediate is dictated by the distinct reactivity of its two key functional groups.

  • The 5-Formyl Group: This aldehyde functionality is a versatile handle for introducing a wide range of molecular diversity. It readily participates in reactions such as reductive amination, Knoevenagel condensation, and Wittig reactions, allowing for the facile installation of various substituents. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, including their potency, selectivity, and solubility.

  • The 3-Carboxylate Group: The methyl ester at the 3-position serves as a key interaction point with biological targets, often acting as a hydrogen bond acceptor. Furthermore, it can be hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization or for enhancing solubility. Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidine kinase inhibitors have highlighted the importance of this position for potent biological activity.[2][3]

The strategic placement of these functional groups on the rigid pyrazolo[1,5-a]pyridine core allows for the precise orientation of substituents to optimize interactions within the binding sites of target proteins.

Application in the Synthesis of Kinase Inhibitors

A primary application of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is in the synthesis of kinase inhibitors. The following protocols outline key derivatization strategies targeting the 5-formyl group to generate libraries of potential kinase inhibitors.

Protocol 1: Reductive Amination for the Introduction of Diverse Side Chains

Reductive amination is a robust and widely used method for introducing amine-containing side chains, which are prevalent in kinase inhibitors for forming crucial interactions with the hinge region of the kinase domain.[5]

Workflow for Reductive Amination:

Caption: Reductive amination workflow.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) (1.2 eq) to liberate the free amine.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes and is compatible with a wide range of functional groups.[5]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate/hexane) to yield the desired 5-(aminomethyl)pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation provides a route to α,β-unsaturated carbonyl compounds or nitriles, which can serve as Michael acceptors or be further functionalized. This reaction is particularly useful for extending the carbon framework from the 5-position.

Workflow for Knoevenagel Condensation:

Caption: Knoevenagel condensation workflow.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or toluene (0.2 M), add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to afford the pure Knoevenagel condensation product.

Quantitative Data Summary

While specific quantitative data for derivatives of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate are not extensively available in the public domain, the following table presents representative IC₅₀ values for related pyrazolo[1,5-a]pyrimidine-based kinase inhibitors to illustrate the potential potency that can be achieved through derivatization of this scaffold.

Kinase TargetScaffoldIC₅₀ (nM)Reference
B-RafPyrazolo[1,5-a]pyrimidineVaries with substitution[2]
KDRPyrazolo[1,5-a]pyrimidine19[3]
PI3KδPyrazolo[1,5-a]pyrimidineLow nanomolar range
CK2Pyrazolo[1,5-a][1][2]triazinePicomolar range[4]

Future Perspectives

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a building block with significant potential in medicinal chemistry. The protocols outlined here provide a foundation for the synthesis of diverse compound libraries. Future efforts in this area will likely focus on:

  • Exploration of a broader range of chemical transformations of the formyl and carboxylate groups to access novel chemical space.

  • Application in multi-component reactions to rapidly generate molecular complexity in a single step.[6]

  • Synthesis of targeted covalent inhibitors by incorporating a reactive "warhead" that can form a covalent bond with a specific residue in the target protein.

  • Integration with computational modeling to guide the design of next-generation inhibitors with improved potency and selectivity.

References

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (n.d.). Retrieved from [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules, 26(11), 3383. Retrieved from [Link]

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2]triazine derivatives as potent inhibitors of protein kinase CK2. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1845-1865. Retrieved from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules, 26(11), 3383. Retrieved from [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). Molecules, 30(3), 458. Retrieved from [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). Molecules, 28(18), 6608. Retrieved from [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). Molecules, 30(3), 458. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(19), 6696. Retrieved from [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2019). INEOS OPEN, 2(1), 23-28. Retrieved from [Link]

  • Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. (2015). Chemistry of Heterocyclic Compounds, 50(11), 1608-1615. Retrieved from [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin, 70(1), 82-84. Retrieved from [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Retrieved from [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2007). Retrieved from [Link]

  • Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. (2019). Retrieved from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal, 11(1), 51. Retrieved from [Link]

  • Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o133. Retrieved from [Link]

  • Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. (2020). Organic & Biomolecular Chemistry, 18(3), 438-442. Retrieved from [Link]

  • New one‐step synthesis of pyrazolo[1,5‐a]pyrimidine and pyrazolo[1,5‐a]quinazoline derivatives via multicomponent reactions. (2008). Journal of Heterocyclic Chemistry, 45(4), 993-998. Retrieved from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894. Retrieved from [Link]

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(5), 554-559. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Functionalized Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant applications in medicinal chemistry and materials science.[1] As a fused, rigid, and planar N-heterocyclic system, it provides an excellent framework for developing selective kinase inhibitors, anti-cancer agents, and therapeutics for neurological disorders.[2] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This guide provides an in-depth exploration of robust and scalable synthetic routes to access this valuable scaffold, offering detailed protocols and expert insights for researchers in drug discovery and organic synthesis.

Strategic Overview: Core Synthetic Approaches

The construction and functionalization of the pyrazolo[1,5-a]pyridine ring system can be broadly categorized into three primary strategies, each with distinct advantages regarding substrate scope, efficiency, and the types of functional groups that can be introduced.

G A Core Synthetic Strategies B Strategy 1: [3+2] Cycloaddition Reactions A->B Forms pyrazole ring C Strategy 2: Condensation & Cyclization A->C Forms pyridine ring D Strategy 3: Post-Annulation C-H Functionalization A->D Modifies existing scaffold

Caption: Core strategies for pyrazolo[1,5-a]pyridine synthesis.

Strategy 1: [3+2] Cycloaddition of N-Iminopyridinium Ylides

The [3+2] cycloaddition reaction is arguably one of the most versatile and widely employed methods for constructing the pyrazolo[1,5-a]pyridine core.[2] This strategy involves the reaction of an N-iminopyridinium ylide, which serves as a 1,3-dipole, with a suitable dipolarophile (typically an alkene or alkyne). The reaction proceeds through a concerted or stepwise mechanism to form the fused heterocyclic system, often with excellent regioselectivity.

Mechanistic Rationale

The N-iminopyridinium ylide is generated in situ from the corresponding N-aminopyridinium salt by deprotonation with a base. This ylide then undergoes a cycloaddition with an electron-deficient alkene or alkyne. The subsequent elimination of a leaving group and aromatization leads to the final product. Oxidative conditions are often required to facilitate the final aromatization step.[3]

G cluster_0 Ylide Formation cluster_1 Cycloaddition & Aromatization A N-Aminopyridinium Salt B N-Iminopyridinium Ylide (1,3-Dipole) A->B Base (e.g., K2CO3) D Cycloadduct Intermediate B->D [3+2] Cycloaddition C Dipolarophile (e.g., α,β-Unsaturated Ketone) C->D E Functionalized Pyrazolo[1,5-a]pyridine D->E Oxidation & Aromatization

Caption: Workflow for [3+2] cycloaddition synthesis.

Protocol 1: Metal-Free Oxidative [3+2] Cycloaddition

This protocol describes a robust, room-temperature, metal-free synthesis of 3-acyl-pyrazolo[1,5-a]pyridines, which are valuable intermediates for drug development.[3] The choice of N-methylpyrrolidone (NMP) as the solvent is critical; its high polarity stabilizes the ionic intermediates, while its ability to dissolve oxygen facilitates the oxidative aromatization step under an oxygen atmosphere.

Materials:

  • N-Aminopyridinium iodide (1.0 mmol, 1.0 equiv)

  • α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • N-Methylpyrrolidone (NMP) (3 mL)

  • Oxygen (balloon)

Procedure:

  • To a 25 mL round-bottom flask, add N-aminopyridinium iodide (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add NMP (3 mL) to the flask.

  • Evacuate the flask and backfill with oxygen from a balloon.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazolo[1,5-a]pyridine.

Substrate Scope & Yields:

N-Aminopyridine Substituentα,β-Unsaturated CarbonylProductYield (%)
HChalcone2,3-Diphenylpyrazolo[1,5-a]pyridine85
4-Me(E)-1,3-Diphenylprop-2-en-1-one5-Methyl-2,3-diphenylpyrazolo[1,5-a]pyridine90
H(E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one2-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyridine82
HBenzylideneacetone3-Acetyl-2-phenylpyrazolo[1,5-a]pyridine78

Data synthesized from multiple sources, including Ravi et al., 2017.[3]

Strategy 2: Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyls

This classical yet highly effective strategy relies on the construction of the pyrimidine ring onto a pre-formed 5-aminopyrazole core.[4] The reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound (or its equivalent, such as a β-ketoester or enaminone) is typically promoted by acid or base catalysis and proceeds via a condensation-cyclization-dehydration sequence.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N1) attacks the second carbonyl group. Subsequent dehydration leads to the aromatic pyrazolo[1,5-a]pyrimidine product.[4] The regioselectivity is generally high due to the greater nucleophilicity of the exocyclic NH₂ group compared to the endocyclic NH.[5]

Protocol 2: Acetic Acid-Mediated Condensation

This protocol details a straightforward synthesis using readily available starting materials. Acetic acid serves as both the solvent and the acid catalyst, promoting both the initial condensation and the final dehydration step.

Materials:

  • 5-Amino-3-methylpyrazole (1.0 mmol, 1.0 equiv)

  • Acetylacetone (1.1 mmol, 1.1 equiv)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methylpyrazole (1.0 mmol) in glacial acetic acid (5 mL).

  • Add acetylacetone (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled solution into a beaker containing ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. Recrystallization from ethanol can be performed for further purification if necessary.

Expert Insight: While acetic acid is a common choice, for less reactive substrates, a catalytic amount of a strong mineral acid like sulfuric acid can significantly accelerate the reaction.[4] However, this can sometimes lead to side products, requiring careful optimization.

Strategy 3: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing the pyrazolo[1,5-a]pyridine core without the need for pre-functionalized starting materials like halides or organometallics.[6] Palladium-catalyzed reactions are particularly prominent, enabling the selective introduction of aryl, and other groups at specific positions.

Regioselectivity in C-H Arylation: A Tale of Two Sites

The C3 and C7 positions of the pyrazolo[1,5-a]pyridine scaffold are the most common sites for direct arylation. The regioselectivity can be controlled by carefully selecting the palladium catalyst, ligands, and additives.

  • C3-Arylation: The C3 position is electronically rich and more nucleophilic, making it susceptible to electrophilic attack. Reactions targeting this site often proceed under milder conditions.

  • C7-Arylation: The C7 position is adjacent to the bridgehead nitrogen, allowing it to participate in a concerted metalation-deprotonation (CMD) mechanism. This pathway is often favored with specific ligands and additives that facilitate the C-H activation at this sterically accessible site.

G cluster_0 Regioselective C-H Arylation A Pyrazolo[1,5-a]pyridine B C3-Arylated Product A->B  Pd(OAc)2, CsF  (Favors electronic site) C C7-Arylated Product A->C  Pd(OAc)2, Ag2CO3, Ligand (e.g., SPhos)  (Favors CMD pathway)

Caption: Controlling regioselectivity in Pd-catalyzed C-H arylation.

Protocol 3: Palladium-Catalyzed Regioselective C7-Arylation

This protocol provides a method for the selective arylation at the C7 position, a common modification in the synthesis of p38 kinase inhibitors.[6] The use of a silver(I) carbonate additive is crucial; it is believed to act as both a base and a halide scavenger, facilitating the catalytic cycle.

Materials:

  • Pyrazolo[1,5-a]pyridine (0.5 mmol, 1.0 equiv)

  • Aryl iodide (e.g., 4-iodotoluene) (0.75 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.025 mmol, 5 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (0.75 mmol, 1.5 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.05 mmol, 10 mol%)

  • Anhydrous 1,4-Dioxane (2 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the pyrazolo[1,5-a]pyridine (0.5 mmol), aryl iodide (0.75 mmol), Pd(OAc)₂ (0.025 mmol), SPhos (0.05 mmol), and Ag₂CO₃ (0.75 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous 1,4-dioxane (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the 7-aryl-pyrazolo[1,5-a]pyridine.

Causality Corner: The choice of a bulky, electron-rich phosphine ligand like SPhos is deliberate. It promotes the oxidative addition of the aryl iodide to the Pd(0) center and facilitates the subsequent C-H activation step at the sterically accessible C7 position. The use of cesium fluoride (CsF) as a base, in place of Ag₂CO₃ and without the SPhos ligand, typically favors arylation at the more electronically activated C3 position.[6]

Further Functionalization: Electrophilic Substitution

Once the pyrazolo[1,5-a]pyridine core is synthesized, it can be further modified using various electrophilic substitution reactions. The electron-rich nature of the pyrazole ring makes the C3 position particularly susceptible to electrophilic attack.

Protocol 4: Vilsmeier-Haack Formylation at C3

The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic systems. For pyrazolo[1,5-a]pyrimidines, this reaction regioselectively yields the 3-carbaldehyde derivative, a versatile handle for further synthetic transformations.[7]

Materials:

  • Pyrazolo[1,5-a]pyrimidine (1.0 mmol, 1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol, 3.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask cooled in an ice bath (0 °C), slowly add POCl₃ (3.0 mmol) to DMF (5 mL) with stirring. This generates the Vilsmeier reagent in situ. Stir for 15 minutes.

  • Add the pyrazolo[1,5-a]pyrimidine (1.0 mmol) to the cold Vilsmeier reagent.

  • Allow the reaction to warm to room temperature, then heat to 80-90 °C for 3-5 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate.

  • Adjust the pH to ~8 with additional sodium bicarbonate or sodium hydroxide solution.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield pyrazolo[1,5-a]pyrimidine-3-carbaldehyde.[7]

Conclusion and Future Outlook

The synthetic routes outlined in this guide represent a toolbox for accessing a wide array of functionalized pyrazolo[1,5-a]pyridines. The choice of strategy—cycloaddition, condensation, or direct functionalization—should be guided by the desired substitution pattern, available starting materials, and scalability requirements. As the demand for novel, highly functionalized heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods will remain a key focus for the scientific community. The protocols herein provide a solid, field-proven foundation for researchers to build upon in their quest for the next generation of pyrazolo[1,5-a]pyridine-based therapeutics and materials.

References

  • Baida, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron. Available at: [Link]

  • Hsiao, C-T., et al. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. Available at: [Link]

  • Wang, Z., et al. (2023). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. Available at: [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis. Available at: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. ResearchGate. Available at: [Link]

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the synthesis of complex, drug-like molecules in a single, efficient step.[1] The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, frequently found in compounds with a wide range of biological activities, including kinase inhibition and antitubercular properties. The strategic functionalization of this core scaffold provides a gateway to diverse chemical libraries. This application note focuses on a key building block, Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate , and its application in several cornerstone multicomponent reactions. We provide detailed protocols and the underlying chemical principles for its use in Ugi, Passerini, and Biginelli-type reactions, aimed at researchers and professionals in drug development.

Synthesis of the Core Reagent: Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

The utility of any building block is predicated on its accessibility. Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate can be reliably synthesized from its non-formylated precursor, Methyl pyrazolo[1,5-a]pyridine-3-carboxylate, via the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich heterocyclic systems.[2][3][4]

Reaction Principle: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyrazolo[1,5-a]pyridine ring, leading to the introduction of a formyl group. The reaction exhibits regioselectivity, with the formyl group being directed to a specific position on the heterocyclic core.

Vilsmeier_Haack Precursor Methyl pyrazolo[1,5-a]pyridine-3-carboxylate Product Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate Precursor->Product Vilsmeier-Haack Formylation Reagents POCl₃, DMF Intermediate Vilsmeier Reagent (Chloroiminium ion) Reagents->Intermediate In situ generation Intermediate->Product Electrophilic Attack

Caption: Synthetic pathway for the title compound via Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate as a solid.

Application in Multicomponent Reactions

The presence of the aldehyde functionality on the pyrazolo[1,5-a]pyridine core makes Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate an ideal substrate for a variety of multicomponent reactions, enabling the rapid generation of molecular diversity.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[3] This reaction is highly valued for its ability to generate complex products with multiple points of diversity in a single step.

Reaction Principle: The Ugi reaction is initiated by the formation of an imine from the aldehyde and the amine. This is followed by the addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable α-acylamino amide product.

Ugi_Reaction cluster_reactants Reactants Aldehyde Methyl 5-formylpyrazolo [1,5-a]pyridine-3-carboxylate Ugi_Product α-Acylamino Amide Product Aldehyde->Ugi_Product Ugi-4CR (One-pot) Amine Amine (R¹-NH₂) Amine->Ugi_Product Ugi-4CR (One-pot) Isocyanide Isocyanide (R²-NC) Isocyanide->Ugi_Product Ugi-4CR (One-pot) Carboxylic_Acid Carboxylic Acid (R³-COOH) Carboxylic_Acid->Ugi_Product Ugi-4CR (One-pot)

Caption: Schematic of the Ugi four-component reaction.

Experimental Protocol: Ugi Reaction

Materials:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq)

  • A primary or secondary amine (1.0 eq)

  • A carboxylic acid (1.0 eq)

  • An isocyanide (1.0 eq)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a vial, add Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq), the amine (1.0 eq), and the carboxylic acid (1.0 eq) in methanol (0.5 M).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 eq) to the mixture.

  • Seal the vial and stir the reaction at room temperature for 24-48 hours. Monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Ugi Reaction Products

Amine (R¹)Carboxylic Acid (R³)Isocyanide (R²)Expected Product Structure
BenzylamineAcetic acidtert-Butyl isocyanidePyrazolo[1,5-a]pyridine-di-amide derivative
AnilineBenzoic acidCyclohexyl isocyanideAryl-substituted di-amide product
MethylaminePropionic acidBenzyl isocyanideAliphatic/aromatic di-amide product
The Passerini Three-Component Reaction

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[5][6] It is one of the first MCRs to be discovered and offers a direct route to important ester and amide functionalities.

Reaction Principle: The mechanism of the Passerini reaction is thought to proceed through a concerted, non-ionic pathway in aprotic solvents, where the three components come together in a cyclic transition state.[5] In polar solvents, an ionic mechanism involving a nitrilium ion intermediate is more likely. The reaction culminates in an acyl transfer to yield the final product.

Passerini_Reaction cluster_reactants Reactants Aldehyde Methyl 5-formylpyrazolo [1,5-a]pyridine-3-carboxylate Passerini_Product α-Acyloxy Amide Product Aldehyde->Passerini_Product Passerini-3CR (One-pot) Carboxylic_Acid Carboxylic Acid (R¹-COOH) Carboxylic_Acid->Passerini_Product Passerini-3CR (One-pot) Isocyanide Isocyanide (R²-NC) Isocyanide->Passerini_Product Passerini-3CR (One-pot)

Caption: Schematic of the Passerini three-component reaction.

Experimental Protocol: Passerini Reaction

Materials:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq)

  • A carboxylic acid (1.0 eq)

  • An isocyanide (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the isocyanide (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography.

Data Presentation: Representative Passerini Reaction Products

Carboxylic Acid (R¹)Isocyanide (R²)Expected Product Structure
Acetic AcidCyclohexyl isocyanidePyrazolo[1,5-a]pyridine-α-acyloxy amide
Benzoic Acidtert-Butyl isocyanideAryl-substituted α-acyloxy amide
Phenylacetic AcidBenzyl isocyanideα-Acyloxy amide with benzylic groups
The Biginelli-Type Reaction

The classic Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones. This reaction can be adapted to use other active methylene compounds and urea analogues, providing access to a wide range of pyrimidine-based heterocycles.

Reaction Principle: The reaction is believed to proceed via the formation of an acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the active methylene compound. Subsequent cyclization and dehydration afford the final dihydropyrimidine product.

Biginelli_Reaction cluster_reactants Reactants Aldehyde Methyl 5-formylpyrazolo [1,5-a]pyridine-3-carboxylate Biginelli_Product Dihydropyrimidinone Derivative Aldehyde->Biginelli_Product Biginelli-type (Acid-catalyzed) Active_Methylene Active Methylene Cmpd (e.g., Ethyl Acetoacetate) Active_Methylene->Biginelli_Product Biginelli-type (Acid-catalyzed) Urea Urea or Thiourea Urea->Biginelli_Product Biginelli-type (Acid-catalyzed)

Caption: Schematic of the Biginelli-type reaction.

Experimental Protocol: Biginelli-Type Reaction

Materials:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq)

  • Ethyl acetoacetate (or another active methylene compound) (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH, or Yb(OTf)₃)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and the acid catalyst (e.g., 10 mol%) in ethanol.

  • Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude solid from ethanol or an appropriate solvent system to obtain the pure dihydropyrimidinone derivative.

Data Presentation: Representative Biginelli-Type Reaction Products

Active Methylene Compound(Thio)ureaExpected Product Structure
Ethyl AcetoacetateUreaDihydropyrimidinone
AcetylacetoneThioureaDihydropyrimidinethione
MalononitrileUreaDihydropyrimidine with cyano group

Conclusion and Outlook

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a highly valuable and versatile building block for the synthesis of complex, polyfunctionalized molecules through multicomponent reactions. The protocols detailed in this application note for the Ugi, Passerini, and Biginelli-type reactions provide a robust framework for researchers to rapidly generate libraries of novel compounds based on the privileged pyrazolo[1,5-a]pyridine scaffold. The efficiency and atom economy of these MCRs, coupled with the potential for diverse substitution patterns, make this approach highly attractive for hit-to-lead optimization campaigns in drug discovery. Further exploration of other MCRs and the biological evaluation of the resulting compound libraries are promising avenues for future research.

References

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of various N-heterocycles using the four-component Ugi reaction. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 2, 2026, from [Link]

  • Passerini reaction.docx. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]

  • Passerini reaction. (2023). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. (2017). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • The 100 facets of the Passerini reaction. (2021). Chemical Science. Retrieved January 2, 2026, from [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (2023). The Distant Reader. Retrieved January 2, 2026, from [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2018). MDPI. Retrieved January 2, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 2, 2026, from [Link]

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. (2018). Frontiers in Chemistry. Retrieved January 2, 2026, from [Link]

  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2024). Beilstein Journals. Retrieved January 2, 2026, from [Link]

  • Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. (2023). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Methyl pyrazolo[1,5-a]pyridine-5-carboxylate. (n.d.). MySkinRecipes. Retrieved January 2, 2026, from [Link]

  • Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. (2025). Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]

  • (PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your reaction outcomes.

Introduction

The synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a crucial step in the development of various pharmaceutical agents. The most common route to introduce the formyl group at the C5 position is through the Vilsmeier-Haack reaction. While generally efficient, this reaction is not without its complexities. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows a significant amount of starting material remaining.

  • After work-up and purification, the isolated yield of the target compound is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Solution
Incomplete formation of the Vilsmeier reagent The Vilsmeier reagent, the active electrophile, is formed in situ from a phosphoryl halide (e.g., POCl₃) and a formamide (e.g., DMF). This process is moisture-sensitive.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous grade DMF and POCl₃.
Insufficient activation of the substrate The pyrazolo[1,5-a]pyridine ring system must be sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.[1]The reaction is typically run at elevated temperatures (e.g., 60-80 °C) to drive the reaction forward. If the reaction is sluggish, a modest increase in temperature or reaction time may be beneficial. However, be cautious of potential side reactions at excessively high temperatures.
Premature quenching of the reaction Adding water or other nucleophiles before the reaction is complete will hydrolyze the Vilsmeier reagent and any unreacted starting material.Monitor the reaction progress by TLC. Ensure the starting material spot has been consumed before proceeding with the aqueous work-up.
Problem 2: Formation of a Significant Amount of an Unidentified Byproduct

Symptoms:

  • A prominent, unexpected spot appears on the TLC plate.

  • NMR analysis of the crude product shows signals that do not correspond to the starting material or the desired product.

Potential Causes & Solutions:

Cause Explanation Solution
Over-formylation (Diformylation) Although formylation is generally regioselective for the C5 position in the pyrazolo[1,5-a]pyridine system, harsh reaction conditions (high temperature, prolonged reaction time, or large excess of Vilsmeier reagent) can lead to the introduction of a second formyl group at another activated position.Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Maintain a moderate reaction temperature and monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.
Chlorination of the Heterocyclic Ring The Vilsmeier-Haack reaction can sometimes lead to chlorination as a side reaction, especially with prolonged heating or in the presence of excess POCl₃.[2] This can result in the formation of a chloro-substituted pyrazolo[1,5-a]pyridine derivative.Minimize the excess of POCl₃ used. Ensure the reaction temperature is not excessively high. If chlorination is a persistent issue, consider using alternative Vilsmeier reagents that are less prone to this side reaction.
Hydrolysis of the Ester Group If the work-up conditions are too acidic or basic, or if the reaction mixture is heated for an extended period during work-up, the methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid.Perform the aqueous work-up under neutral or mildly basic conditions. Avoid prolonged heating during the work-up and extraction steps.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Vilsmeier-Haack reaction for this synthesis?

A1:

  • Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (Starting Material): The electron-rich heterocyclic substrate that undergoes electrophilic aromatic substitution.

  • N,N-Dimethylformamide (DMF): Acts as the source of the formyl group. It reacts with the phosphoryl halide to form the Vilsmeier reagent.

  • Phosphoryl chloride (POCl₃) or Oxalyl chloride: A halide that activates DMF to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[3]

  • Aqueous Sodium Bicarbonate or Sodium Acetate (Work-up): Used to neutralize the reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product.

Q2: How can I confirm the regioselectivity of the formylation at the C5 position?

A2: The regioselectivity can be confirmed using spectroscopic methods:

  • ¹H NMR: The proton at the C5 position will be absent in the product, and a new singlet corresponding to the aldehyde proton (-CHO) will appear downfield (typically around 9-10 ppm).

  • ¹³C NMR: A new signal corresponding to the aldehyde carbonyl carbon will be present (typically around 180-190 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to confirm the spatial proximity of the formyl proton to the protons on the pyridine ring, thus confirming its position.

Q3: What are the best practices for purifying the final product?

A3:

  • Column Chromatography: This is the most common method for purification. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an efficient way to obtain highly pure material.

Q4: Can other formylating agents be used for this transformation?

A4: While the Vilsmeier-Haack reaction is the most common, other formylation methods exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, these often require harsher conditions and may not be as regioselective for this specific substrate. The Vilsmeier-Haack reaction generally provides a good balance of reactivity and selectivity for this class of compounds.[4]

Experimental Workflow & Reaction Mechanism

Synthetic Protocol: Vilsmeier-Haack Formylation
  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Formation of Vilsmeier Reagent: Cool the DMF to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.5 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq.) in anhydrous DMF and add it to the freshly prepared Vilsmeier reagent.

  • Heating: Warm the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching & Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralization & Hydrolysis: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the pyrazolo[1,5-a]pyridine ring. Subsequent hydrolysis yields the desired aldehyde.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate Methyl pyrazolo[1,5-a]pyridine- 3-carboxylate Iminium_Intermediate Iminium Salt Intermediate Substrate->Iminium_Intermediate + Vilsmeier Reagent Product Methyl 5-formylpyrazolo[1,5-a]pyridine- 3-carboxylate Iminium_Intermediate->Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism for the formylation of Methyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Troubleshooting Logic Diagram

This diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting_Logic Troubleshooting Flowchart Start Reaction Outcome Unsatisfactory Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impurity Issues? Start->Check_Purity Check_Yield->Check_Purity No Reagent_Quality Check Reagent Quality (Anhydrous conditions, fresh reagents) Check_Yield->Reagent_Quality Yes Over_Formylation Identify Over-formylation (NMR, MS) Check_Purity->Over_Formylation Yes Chlorination Check for Chlorination (MS) Check_Purity->Chlorination Hydrolysis Look for Ester Hydrolysis (NMR, IR) Check_Purity->Hydrolysis End Synthesis Successful Check_Purity->End No Reaction_Conditions Optimize Reaction Conditions (Temperature, Time) Reagent_Quality->Reaction_Conditions Workup_Procedure Review Work-up Procedure (Premature quenching) Reaction_Conditions->Workup_Procedure Adjust_Stoichiometry Adjust Reagent Stoichiometry Over_Formylation->Adjust_Stoichiometry Modify_Conditions Modify Reaction Conditions Chlorination->Modify_Conditions Refine_Workup Refine Work-up Protocol Hydrolysis->Refine_Workup

Caption: A logical flowchart for troubleshooting common issues in the synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of formylated pyrazolo[1,5-a]pyrimidines (a) 3-formyl 138 and... ResearchGate. [Link]

  • Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. National Institutes of Health. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request, here is the created technical support center with troubleshooting guides and FAQs.

Introduction

Welcome to the technical support guide for the synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics due to the versatile reactivity of its aldehyde and ester functional groups.[1] The pyrazolo[1,5-a]pyridine scaffold itself is a key structural motif in many pharmaceutically active compounds, known for a range of activities including anti-cancer and anti-inflammatory properties.[2]

This guide is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with not just a protocol, but a deep understanding of the reaction, enabling you to troubleshoot common issues and optimize your synthesis for higher yields and purity. The synthesis is typically approached in two key stages:

  • Cyclocondensation: Formation of the core heterocyclic system, Methyl pyrazolo[1,5-a]pyridine-3-carboxylate.

  • Formylation: Introduction of the aldehyde group at the C5 position via an electrophilic aromatic substitution, most commonly the Vilsmeier-Haack reaction.

This document will address frequently asked questions and troubleshooting scenarios for each of these critical stages.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from commercially available starting materials to the final target molecule.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Formylation Start N-Amino-2-iminopyridine + Methyl Acetoacetate Reaction1 Cyclocondensation (e.g., AcOH, O2) Start->Reaction1 Product1 Methyl pyrazolo[1,5-a]pyridine-3-carboxylate Reaction1->Product1 Purification1 Purification (Crystallization/Chromatography) Product1->Purification1 Precursor Methyl pyrazolo[1,5-a]pyridine-3-carboxylate Purification1->Precursor Reaction2 Vilsmeier-Haack Reaction Precursor->Reaction2 Reagents Vilsmeier Reagent (POCl3 + DMF) Reagents->Reaction2 Workup Aqueous Workup (Hydrolysis & Neutralization) Reaction2->Workup Product2 Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate Workup->Product2 Purification2 Final Purification Product2->Purification2 caption Figure 1. Overall synthetic workflow.

Caption: Figure 1. Overall synthetic workflow.

Part 1: Synthesis of the Precursor, Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

The formation of the pyrazolo[1,5-a]pyridine core is typically achieved via the cyclocondensation of an N-aminopyridine derivative with a β-dicarbonyl compound.[2][3] This reaction is robust but requires careful control to maximize yield and minimize side products.

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: What are the most common starting materials for this cyclocondensation? A1: The most direct route involves the reaction of N-amino-2-iminopyridines with β-ketoesters like methyl acetoacetate or ethyl acetoacetate.[2][3] An alternative and often high-yielding approach is the reaction of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds.[4] The choice often depends on the commercial availability and substitution patterns of the desired precursors.

Q2: What is the role of acetic acid and oxygen in the reaction mentioned in literature? A2: In some protocols, acetic acid acts as both a solvent and a catalyst, promoting the initial condensation and subsequent cyclization.[2] Molecular oxygen (often from the air) serves as the oxidant in a cross-dehydrogenative coupling (CDC) mechanism to achieve the final aromatic pyrazolo[1,5-a]pyridine system.[2][3] This method is advantageous as it avoids the need for metal catalysts.[2]

Q3: Can this reaction be performed under different conditions? A3: Yes, various methods exist. For instance, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds can be catalyzed by acids like sulfuric acid or conducted in high-boiling solvents like acetic acid.[5][6] The optimal conditions depend on the specific substrates being used.

Troubleshooting Guide - Precursor Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Poor quality of N-aminopyridine starting material (can be unstable).2. Insufficient reaction temperature or time.3. Inefficient oxidation (in CDC methods).1. Use freshly prepared or purified N-aminopyridine. Confirm identity and purity via ¹H NMR.2. Ensure the reaction is heated to reflux (as specified in protocols, e.g., 100-130 °C) and monitor by TLC until the starting material is consumed.[3][6]3. If using an air/O₂ mediated reaction, ensure good exposure to air (e.g., use a reflux condenser open to the atmosphere, not under N₂).
Complex Mixture of Products 1. Side reactions of the starting materials, particularly self-condensation of the β-ketoester.2. Isomer formation if using an unsymmetrical dicarbonyl compound with certain aminopyrazoles.[4]1. Control the rate of addition of the reagents. Add the β-ketoester slowly to the solution of the aminopyridine.2. Refer to literature for regioselectivity studies on similar systems.[4] Purification via column chromatography will be necessary to isolate the desired isomer.
Difficulty in Product Isolation/Purification The product may be soluble in the reaction solvent (e.g., acetic acid), or impurities may co-crystallize.1. After cooling, try precipitating the product by pouring the reaction mixture into ice-water. The product should crash out as a solid.2. If the product remains oily or impure, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer to remove acid, dry, and concentrate. Purify the residue by silica gel chromatography.

Part 2: Vilsmeier-Haack Formylation of the Precursor

The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] It utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[9]

Understanding the Vilsmeier-Haack Mechanism

A solid grasp of the mechanism is crucial for troubleshooting.

G cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Precursor Pyrazolo[1,5-a]pyridine (Electron-rich ring) Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Precursor->Intermediate H2O H2O (Workup) Final_Product Formylated Product Intermediate->Final_Product Hydrolysis H2O->Final_Product caption Figure 2. Key stages of the Vilsmeier-Haack reaction.

Caption: Figure 2. Key stages of the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs) - Formylation

Q1: Why is the Vilsmeier-Haack reaction suitable for this synthesis? A1: The pyrazolo[1,5-a]pyridine system is a π-excessive heterocycle, making it sufficiently electron-rich to react with weak electrophiles like the Vilsmeier reagent.[10] Stronger electrophiles or harsher conditions could lead to decomposition or unwanted side reactions.

Q2: Why does formylation occur at the C5 position? A2: The regioselectivity of electrophilic substitution on pyrazolo[1,5-a]pyridine systems is governed by the electronic distribution of the rings. The C5 and C7 positions are generally the most electron-rich and susceptible to attack. In many cases, substitution is favored at the C5 position on the pyridine ring.[10] The presence of the ester at C3 likely deactivates the pyrazole ring towards electrophilic attack, further directing the formylation to the pyridine ring.

Q3: How should I prepare and handle the Vilsmeier reagent? A3: The reagent is moisture-sensitive and is almost always prepared in situ. The standard procedure involves adding POCl₃ dropwise to an ice-cold solution of the substrate in DMF.[8] The reaction is exothermic and should be done carefully in a fume hood with appropriate personal protective equipment.

Q4: What is the purpose of the aqueous sodium acetate or sodium bicarbonate workup? A4: The workup has two critical functions. First, water hydrolyzes the iminium intermediate formed after electrophilic attack to release the final aldehyde product.[9] Second, a base (like NaOAc, NaHCO₃, or NaOH) is required to neutralize the acidic reaction mixture, which contains phosphoric acid byproducts and excess POCl₃. This is essential for proper product extraction.

Troubleshooting Guide - Formylation

The following diagram provides a decision-making framework for common issues encountered during the Vilsmeier-Haack formylation step.

G cluster_TLC TLC Analysis cluster_Solutions Potential Solutions Start Formylation Issue Observed TLC_No_Reaction Only Starting Material (SM) Visible Start->TLC_No_Reaction TLC_Multiple_Spots Multiple New Spots (SM, Product, Unknowns) Start->TLC_Multiple_Spots TLC_Streaking Streaking / Baseline Material Start->TLC_Streaking Sol_Reagents Verify Reagent Quality: - Use fresh, dry DMF. - Use fresh POCl3. TLC_No_Reaction->Sol_Reagents Sol_Temp Decrease Temperature to improve selectivity TLC_No_Reaction->Sol_Temp Sol_Time Increase Reaction Time: - Monitor by TLC for several hours. TLC_No_Reaction->Sol_Time Sol_Stoich Check Stoichiometry: - Ensure sufficient excess of Vilsmeier reagent (e.g., 1.5-3.0 equiv). TLC_No_Reaction->Sol_Stoich TLC_Multiple_Spots->Sol_Temp Sol_Chromatography Optimize Chromatography: - Use a gradient elution (e.g., Hexane/EtOAc). - Consider a different solvent system. TLC_Multiple_Spots->Sol_Chromatography Sol_Workup Improve Workup: - Pour mixture onto crushed ice slowly. - Basify carefully until pH > 8. - Extract thoroughly with appropriate solvent. TLC_Streaking->Sol_Workup caption Figure 3. Troubleshooting decision tree for the formylation step.

Caption: Figure 3. Troubleshooting decision tree for the formylation step.

Optimizing Vilsmeier-Haack Reaction Conditions

Yield can be highly dependent on reaction parameters. The following table provides a starting point for optimization based on common observations.

ParameterConditionExpected Outcome/Rationale
Temperature 0 °C to RTStandard condition. Good for reactive substrates. Minimizes side products.
40 - 80 °CMay be required for less reactive substrates to drive the reaction to completion.[9] Can decrease regioselectivity.
Reaction Time 2 - 6 hoursTypically sufficient. Monitor by TLC.
12 - 24 hoursNecessary if the reaction is sluggish at lower temperatures.
Equivalents of POCl₃ 1.2 - 1.5 eq.A slight excess is usually sufficient to form the reagent and drive the reaction.
2.0 - 3.0 eq.May improve yield for deactivated or sterically hindered substrates. Increases the concentration of the active electrophile.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl pyrazolo[1,5-a]pyridine-3-carboxylate

(This protocol is a representative example based on related literature procedures[2][3]. Researchers should adapt it based on their specific starting materials.)

  • To a round-bottomed flask equipped with a reflux condenser, add N-amino-2-imino-pyridine (1.0 eq) and methyl acetoacetate (1.1 eq).

  • Add glacial acetic acid as the solvent (approx. 0.1 M concentration).

  • Heat the mixture to reflux (approx. 120-130 °C) under an air atmosphere.

  • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the dark solution slowly into a beaker containing crushed ice with stirring.

  • A solid precipitate should form. If not, slowly neutralize with a saturated NaHCO₃ solution until the product precipitates.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum. If necessary, purify further by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Vilsmeier-Haack Formylation

(This protocol is a standard procedure adapted for this specific substrate[8][11].)

  • In a flame-dried, three-neck round-bottomed flask under a nitrogen atmosphere, dissolve Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via a syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is slow, it may be gently heated to 50-60 °C.

  • Once complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Slowly add a cold 2M NaOH solution or saturated NaHCO₃ solution to the mixture until it is basic (pH 8-9), ensuring the temperature remains low.

  • The product should precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • If a solid is formed, collect it by vacuum filtration, wash with water, and dry. If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexane) to yield Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate as a solid.

References

Sources

Technical Support Center: Formylation of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of pyrazolo[1,5-a]pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the formylation of this important heterocyclic system. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve successful outcomes in your experiments.

Troubleshooting Guide: Common Issues in Pyrazolo[1,5-a]pyridine Formylation

This section addresses specific experimental failures in a question-and-answer format. We focus primarily on the Vilsmeier-Haack reaction, the most prevalent method for this transformation.

Issue 1: No Reaction or Trace Product Formation

Question: I've run my Vilsmeier-Haack reaction, but TLC analysis shows only my starting material, even after extended reaction times. What are the likely causes?

Answer: This is a common issue that typically points to one of three areas: the Vilsmeier reagent, the substrate's reactivity, or the reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1][2] This reagent is highly sensitive to moisture.

    • Troubleshooting:

      • Use Anhydrous Reagents: Ensure your DMF is anhydrous and that the POCl₃ is fresh and has been handled under inert conditions (e.g., under nitrogen or argon). Old POCl₃ can hydrolyze to phosphoric acid, which will not form the active reagent.

      • Order of Addition: The standard procedure involves cooling the DMF to 0 °C before slowly adding POCl₃. This exothermic reaction should be controlled. The pyrazolo[1,5-a]pyridine substrate is typically added only after the Vilsmeier reagent has formed (usually after stirring for 15-30 minutes at 0 °C).

  • Cause 2: Low Substrate Reactivity. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The Vilsmeier reagent is a relatively weak electrophile, meaning it requires an electron-rich aromatic system to react efficiently.[2]

    • Troubleshooting:

      • Analyze Your Substrate: If your pyrazolo[1,5-a]pyridine scaffold is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the ring may be too deactivated to react under standard conditions.

      • Increase Reaction Temperature: For deactivated substrates, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Reactions can be heated up to 80-100 °C, but this should be done cautiously as it can also promote side reactions.[3] Monitor progress carefully by TLC.

  • Cause 3: Inadequate Work-up Procedure. The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde product. An improper work-up will fail to complete this final step.

    • Troubleshooting:

      • Ensure Proper Hydrolysis: The reaction mixture should be quenched by pouring it onto ice, followed by neutralization/basification. A common and effective method is to add a saturated aqueous solution of sodium acetate and stir until the hydrolysis is complete.[1] Adjusting the pH to ~6-8 is often optimal.

Issue 2: Low Yield of the Desired 3-Formyl Product

Question: The reaction works, but my isolated yield of pyrazolo[1,5-a]pyridine-3-carbaldehyde is consistently below 40%. How can I optimize the yield?

Answer: Low yields can result from incomplete reaction, product degradation, side reactions, or mechanical loss during work-up and purification.

  • Cause 1: Suboptimal Reaction Conditions. The stoichiometry, temperature, and reaction time are critical parameters that must be optimized for each specific substrate.

    • Troubleshooting:

      • Vary Stoichiometry: While a slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) is common, some substrates may require a larger excess (up to 3.0 equivalents) to drive the reaction to completion.

      • Optimize Temperature and Time: Create a systematic optimization table. For many substrates, running the reaction at room temperature for several hours is sufficient.[1] For less reactive ones, gentle heating may be required. Monitor the reaction every hour by TLC to find the point of maximum product formation before significant decomposition begins.

Table 1: Example Optimization Strategy for Vilsmeier-Haack Formylation

EntryEquivalents of POCl₃Temperature (°C)Time (h)Observation
11.20 → RT4~30% conversion by TLC
21.50 → RT4~50% conversion by TLC
31.50 → 502~80% conversion, minor side product
41.50 → 504Complete consumption of SM, more side product
51.5 0 → 50 2.5 Optimal: >95% conversion, minimal side products
  • Cause 2: Product Loss During Work-up/Purification. The formylated product may have some aqueous solubility or may be difficult to separate from impurities.

    • Troubleshooting:

      • Extraction: Ensure thorough extraction from the aqueous layer after work-up. Use a suitable organic solvent like ethyl acetate or dichloromethane, and perform multiple extractions (e.g., 3x).

      • Purification: Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a versatile intermediate for pharmaceuticals and agrochemicals.[4] Purification is typically achieved by flash column chromatography on silica gel.[1] Use a gradient elution system (e.g., hexane/ethyl acetate) to carefully separate the product from unreacted starting material and non-polar impurities. Recrystallization can be an excellent final purification step if a suitable solvent system is found.

Issue 3: Formation of Multiple Products and Side Reactions

Question: My crude NMR and TLC show a complex mixture of products. I expected only C3-formylation. What other reactions could be happening?

Answer: While C3 formylation is strongly preferred, side reactions can occur, especially under harsh conditions.

  • Cause 1: Incorrect Regioselectivity. The pyrazolo[1,5-a]pyridine system consists of a π-excessive pyrazole ring fused to a π-deficient pyridine ring.[5] Electrophilic attack overwhelmingly favors the electron-rich pyrazole ring, specifically at the C3 position, which is the most nucleophilic and sterically accessible site.[6][7][8] However, substitution at other positions is possible.

    • Troubleshooting:

      • Analyze Substituent Effects: If your substrate has strong activating groups (e.g., -OCH₃, -NMe₂) on the pyridine ring, you may see minor formylation at the C7 position.[9] Conversely, blocking the C3 position with another substituent will force formylation elsewhere, if it occurs at all.

      • Use Milder Conditions: High temperatures can lower the regioselectivity of the reaction. Attempt the reaction at lower temperatures (0 °C to room temperature) for a longer duration to favor the thermodynamically preferred C3 product.

  • Cause 2: Di-formylation. Under forcing conditions with a large excess of Vilsmeier reagent, a second formyl group can sometimes be added, most commonly at the C6 position.[8]

    • Troubleshooting:

      • Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. Start with 1.1-1.2 equivalents and only increase it if the reaction does not proceed to completion.

  • Cause 3: Chlorination Side Reaction. The Vilsmeier-Haack reaction can sometimes lead to chlorination of activated aromatic rings, although this is more common in other heterocyclic systems.[3]

    • Troubleshooting:

      • Characterize Byproducts: Use mass spectrometry to check for chlorinated byproducts. If observed, reducing the reaction temperature and using a smaller excess of the Vilsmeier reagent can mitigate this.

Troubleshooting Workflow Diagram

G start Formylation Fails obs What is the observation? start->obs sm_only Only Starting Material (SM) obs->sm_only No Product low_yield Low Yield of Product obs->low_yield Some Product mixture Complex Mixture obs->mixture Multiple Products cause1 Possible Cause: Inactive Reagent sm_only->cause1 cause2 Possible Cause: Deactivated Substrate sm_only->cause2 cause3 Possible Cause: Suboptimal Conditions low_yield->cause3 cause5 Possible Cause: Product Loss low_yield->cause5 mixture->cause3 cause4 Possible Cause: Poor Regioselectivity mixture->cause4 sol1 Solution: Use fresh, anhydrous POCl3 and DMF. cause1->sol1 sol2 Solution: Increase reaction temperature. cause2->sol2 sol3 Solution: Optimize stoichiometry, temperature, and time. cause3->sol3 sol4 Solution: Run at lower temp. Control stoichiometry. cause4->sol4 sol5 Solution: Improve extraction and purification. cause5->sol5

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 2-Methylpyrazolo[1,5-a]pyridine

This protocol is a representative example and should be adapted and optimized for different substrates.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL).

  • Reagent Formation: Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes. The Vilsmeier reagent is formed during this time.

  • Substrate Addition: Dissolve the 2-methylpyrazolo[1,5-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up (Hydrolysis): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice (~50 g) in a beaker with vigorous stirring.

  • Neutralization: Add a saturated aqueous solution of sodium acetate until the pH of the mixture is approximately 7. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure pyrazolo[1,5-a]pyridine-3-carbaldehyde.

References
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). PubMed Central.
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
  • Radical reductive formylation of N-heteroarenes with formic acid under catalyst- and solvent-free conditions. (2025). RSC Publishing.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2025).
  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde. (n.d.). Chem-Impex.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to Formylation Reagents: Alternatives to Benzyl Formimid
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit
  • Formylation without catalyst and solvent at 80 degrees C. (2025).
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Stack Exchange.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (2025).
  • New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. (2017).
  • d)Azaindenes: Synthesis and reactions of fuesd pyrazoles. (n.d.).

Sources

Technical Support Center: Optimization of Reductive Amination with Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reductive amination focusing on Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower your experimental design.

Introduction to the Reaction

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines from carbonyl compounds.[1][2][3] The reaction with Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate involves the initial formation of an imine or iminium ion intermediate with a primary or secondary amine, which is then reduced in situ by a selective reducing agent to yield the desired amine product.[1] The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, making the optimization of this reaction critical for the synthesis of novel pharmaceutical candidates.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the reductive amination of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.

Problem 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired amine product. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield is a frequent challenge and can stem from several factors related to imine formation, the choice and quality of the reducing agent, and overall reaction conditions.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the aldehyde and the imine may not favor the imine.[1]

    • Solution: While not always necessary, the use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium towards the imine.[2] However, for many one-pot reductive aminations with agents like sodium triacetoxyborohydride, this is not required.[6]

  • Sub-optimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[7]

    • Solution: The addition of a catalytic amount of acetic acid can facilitate imine formation, particularly when using less reactive amines.[8][9]

  • Poor Reducing Agent Activity: The hydride reagent may have degraded due to improper storage and exposure to moisture.[10]

    • Solution: Always use a fresh bottle of the reducing agent or one that has been stored under anhydrous conditions. The potency of reagents like sodium triacetoxyborohydride can be assayed if degradation is suspected.[11]

  • Inappropriate Reducing Agent: The choice of reducing agent is critical for success.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild, selective for the iminium ion over the aldehyde, and does not require strictly anhydrous conditions.[6][8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and can generate cyanide byproducts.[12][13] Sodium borohydride (NaBH₄) can be too reactive and may reduce the starting aldehyde.[14]

Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add sodium triacetoxyborohydride (1.2-1.5 equiv) in one portion.[9][15]

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.0-1.1 equiv) to liberate the free amine.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Side Products

Question: I am observing significant side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize their formation?

Answer: The formation of side products is often related to the reactivity of the starting materials and intermediates.

Potential Side Products & Minimization Strategies:

  • Over-alkylation of Primary Amines: Primary amines can react with the aldehyde to form the desired secondary amine, which can then react again with another molecule of the aldehyde to form a tertiary amine.[8][14]

    • Solution: Use a slight excess of the primary amine (1.2-1.5 equivalents). Alternatively, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control.[9]

  • Reduction of the Starting Aldehyde: A strong reducing agent or harsh reaction conditions can lead to the formation of the corresponding alcohol.

    • Solution: Use a milder reducing agent like NaBH(OAc)₃, which is known for its high selectivity for iminium ions over aldehydes.[1][11] Avoid stronger, less selective reagents like sodium borohydride unless a two-step procedure is employed.[14]

  • Homo-coupling of the Amine Product: In some cases, the newly formed secondary amine can react with the starting aldehyde.

    • Solution: This is more prevalent with highly reactive aldehydes. Using a controlled addition of the aldehyde to a mixture of the amine and reducing agent can sometimes mitigate this.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions.[8][9] Tolerates a wide range of functional groups.[9] Non-toxic byproducts.[8]Moisture sensitive.[11] Lower hydride efficiency.[16]
Sodium Cyanoborohydride (NaBH₃CN) Effective in protic solvents and at acidic pH.[1] Selectively reduces iminium ions.[7][17]Highly toxic.[12] Can generate toxic HCN gas.[18] Potential for cyanide incorporation into the product.[13]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde.[14] Less selective.[7]
Catalytic Hydrogenation (H₂/Catalyst) "Green" and economical for large-scale synthesis.[2]May reduce other functional groups (e.g., nitro, alkenes). Catalyst deactivation can be an issue.[1]
Problem 3: Difficult Purification

Question: My product is difficult to purify, and I am struggling to separate it from the unreacted starting materials and byproducts. What purification strategies can I employ?

Answer: Purification challenges often arise from the similar polarities of the product and impurities.

Purification Strategies:

  • Acid-Base Extraction: The basicity of the amine product can be exploited for purification.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

      • Wash the organic layer to remove any remaining acidic impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine.

      • Extract the product back into an organic solvent.

      • Dry the organic layer and concentrate to obtain the purified amine.[19][20]

  • Scavenger Resins: Ion-exchange resins can be used to selectively bind and remove impurities or the product itself.[21]

    • Amine Scavenging: An acidic resin can be used to bind the amine product, allowing non-basic impurities to be washed away. The product is then eluted with a basic solution.

    • Aldehyde Scavenging: A resin functionalized with an amine can be used to remove unreacted aldehyde.

  • Chromatography: While standard silica gel chromatography is common, alternative stationary phases may be necessary.

    • Alumina: Basic alumina can be beneficial for the purification of basic amines.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography may provide better separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are generally preferred, especially when using sodium triacetoxyborohydride.[9][15] Tetrahydrofuran (THF) can also be used, though reactions may be slower.[9] Protic solvents like methanol can be used with sodium borohydride in a two-step process but are generally not recommended for one-pot reactions with NaBH(OAc)₃ due to potential reactivity with the reagent.[11]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. For TLC, staining with potassium permanganate can help visualize the product, as amines often do not show up well under UV light. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.

Q3: My amine starting material is a hydrochloride salt. Do I need to perform a separate free-basing step?

A3: It is not necessary to perform a separate free-basing step. You can add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), directly to the reaction mixture to neutralize the HCl salt in situ. Use a slight excess (1.0-1.1 equivalents) of the base relative to the amine salt.

Q4: Can I run this reaction at elevated temperatures to speed it up?

A4: While gentle heating (e.g., to 40 °C) can sometimes accelerate slow reactions, it can also lead to the formation of more side products. It is generally recommended to start the reaction at room temperature and only apply heat if the reaction is proceeding very slowly. For some substrates, refluxing in DCE has been shown to be effective.[22]

Q5: The pyrazolo[1,5-a]pyridine core seems sensitive. Are there any specific considerations?

A5: The pyrazolo[1,5-a]pyridine system is generally stable under reductive amination conditions. However, strongly acidic or basic conditions should be avoided to prevent potential degradation. The mild conditions afforded by reagents like sodium triacetoxyborohydride are well-suited for this heterocyclic system.

Visualizing the Process

Reductive Amination Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Aldehyde & Amine in Solvent B Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Quench with aq. NaHCO₃ C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography or Acid-Base Extraction F->G

Caption: A general workflow for the reductive amination process.

Troubleshooting Decision Tree

G Start Low Yield? Imine Imine Formation Issue? Start->Imine Reagent Reducing Agent Issue? Start->Reagent Conditions Reaction Conditions? Start->Conditions pH Add catalytic AcOH Imine->pH Dehydrate Add dehydrating agent Imine->Dehydrate FreshReagent Use fresh reagent Reagent->FreshReagent ChangeReagent Switch to NaBH(OAc)₃ Reagent->ChangeReagent Solvent Check solvent (DCE/DCM) Conditions->Solvent Time Increase reaction time Conditions->Time

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Wikipedia. Reductive amination. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • Fiveable. Sodium Cyanoborohydride Definition. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Myers, A. Chem 115: Reductive Amination. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddit. Reductive amination NaB(AcO)3. [Link]

  • ACS Publications. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Google Patents.
  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Chemical Reviews. Reductive Amination in the Synthesis of Pharmaceuticals. [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination]([Link] reductive-amination)

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • ResearchGate. Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. [Link]

  • National Institutes of Health. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Organic Chemistry Portal. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. [Link]

  • Quora. What happens to sodium cyanoborohydride after it reacts in a reductive amination?[Link]

  • ResearchGate. Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. [Link]

  • Wikipedia. Sodium cyanoborohydride. [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • Journal of the American Chemical Society. Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • Science Madness. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • ResearchGate. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]

  • MDPI. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]

  • National Institutes of Health. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. [Link]

Sources

"preventing over-oxidation in pyrazolo[1,5-a]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing over-oxidation and other undesirable side reactions. Our guidance is grounded in established chemical principles and field-proven insights to ensure the successful and reproducible synthesis of your target compounds.

Introduction to Oxidation in Pyrazolo[1,5-a]pyridine Synthesis

The construction of the pyrazolo[1,5-a]pyridine core often involves a critical oxidation or dehydrogenation step to achieve the final aromatic system. Common strategies include the [3+2] cycloaddition of N-aminopyridinium ylides followed by aromatization, or the condensation of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, which also requires an oxidative step.[1][2] While essential for the desired transformation, the use of oxidizing agents can also lead to undesired side products through over-oxidation if not carefully controlled. This guide will help you navigate these challenges.

Troubleshooting Guide: Preventing Over-oxidation

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low Yield and Formation of Unidentified Polar By-products in Aerobic Oxidation

Question: I am attempting a cross-dehydrogenative coupling reaction between an N-amino-2-iminopyridine and a β-ketoester using molecular oxygen (O₂) as the oxidant, as described in the literature.[1] However, I am observing a low yield of my desired pyrazolo[1,5-a]pyridine and the formation of several highly polar, colored by-products. What could be the cause, and how can I mitigate this?

Answer: This is a common issue when using aerobic oxidation conditions. The formation of polar by-products often points towards over-oxidation of the desired product or starting materials. Here’s a systematic approach to troubleshoot this problem:

Underlying Causes and Solutions:

  • Excessive Acidity: In protocols that use acetic acid as a promoter, excessive amounts can sometimes lead to side reactions with the N-aminopyridine starting material.[1] It is crucial to maintain the recommended stoichiometry.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can promote over-oxidation. The pyrazolo[1,5-a]pyridine core, once formed, can be susceptible to further oxidation under harsh conditions.

  • Oxygen Concentration: While O₂ is a green oxidant, its concentration can be difficult to control precisely when using air.[3]

Experimental Protocol for Optimization:

ParameterStandard ConditionTroubleshooting ActionRationale
Acetic Acid 6 equivalentsTitrate down to 4-5 equivalents.To minimize acid-induced side reactions with the starting material.[1]
Temperature 130 °CReduce temperature in 10 °C increments (e.g., 120 °C, 110 °C).To decrease the rate of over-oxidation relative to the desired cyclization.
Reaction Time 18 hoursMonitor the reaction by TLC/LC-MS every 2-4 hours and quench once the starting material is consumed.To prevent prolonged exposure of the product to oxidative conditions.
Oxygen Source Air (1 atm)Use a balloon of pure O₂ instead of air.To ensure a consistent and reproducible oxygen atmosphere.[1]
Issue 2: Formation of N-Oxide By-products with TEMPO-mediated Oxidation

Question: I am using a TEMPO-mediated oxidation for the aromatization step in my pyrazolo[1,5-a]pyridine synthesis. I am observing a significant amount of a by-product with a mass corresponding to my product +16 amu, which I suspect is an N-oxide. How can I prevent this?

Answer: The formation of N-oxides is a known side reaction when oxidizing nitrogen-containing heterocycles.[4] The pyridine nitrogen in the pyrazolo[1,5-a]pyridine system is susceptible to oxidation, especially with potent oxidants. TEMPO is generally a selective oxidant for alcohols, but its reactivity can be modulated by the co-oxidant and reaction conditions.[5][6]

Causality and Prevention:

  • Mechanism of N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized by the active oxoammonium ion species derived from TEMPO, especially if the desired oxidation of the substrate is slow.

  • Control of Reaction Conditions: The key to preventing N-oxide formation is to use the mildest effective conditions for the desired aromatization.

Troubleshooting Strategies:

ParameterPotential IssueRecommended ActionScientific Basis
Co-oxidant Harsh co-oxidant (e.g., excess bleach)Use a milder co-oxidant system, such as catalytic NaBr in combination with NaOCl.[7]To generate the active oxidant in situ at a controlled rate.
pH Non-optimal pHBuffer the reaction mixture. For TEMPO oxidations, a slightly basic pH (8-9) is often optimal for alcohol oxidation while minimizing side reactions.[5]pH can influence the redox potential of the oxidant and the stability of the substrate and product.
Temperature Elevated temperaturePerform the reaction at lower temperatures (e.g., 0 °C to room temperature).To enhance the selectivity of the oxidant for the desired transformation over N-oxidation.

Visualizing the Reaction Pathway and Potential Over-oxidation

The following diagram illustrates a generalized pathway for the synthesis of pyrazolo[1,5-a]pyridines involving an oxidative aromatization step, highlighting where over-oxidation can occur.

G cluster_0 Synthesis Pathway cluster_1 Potential Side Reactions N-aminopyridine N-aminopyridine Cyclization_Intermediate Dihydropyrazolo[1,5-a]pyridine N-aminopyridine->Cyclization_Intermediate 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Cyclization_Intermediate Product Pyrazolo[1,5-a]pyridine Cyclization_Intermediate->Product Oxidation Over-oxidized_Product Over-oxidized By-products (e.g., N-oxides, ring-opened products) Product->Over-oxidized_Product Harsh Oxidizing Conditions

Caption: Generalized reaction pathway highlighting the critical oxidation step and potential for over-oxidation.

Frequently Asked Questions (FAQs)

Q1: Can I use a different oxidant if I suspect over-oxidation with my current system?

A1: Absolutely. The choice of oxidant is critical. If you are experiencing over-oxidation with a strong oxidant like KMnO₄ or m-CPBA, consider switching to a milder, more selective system. For dehydrogenation/aromatization, options include:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Often effective for aromatization of dihydro-heterocycles.[8]

  • Manganese Dioxide (MnO₂): A mild oxidant for allylic and benzylic-type alcohols and for the aromatization of heterocyclic systems.

  • Copper-based catalysts with an oxidant: Copper salts can catalyze oxidative cyclizations with good selectivity.[2]

Q2: How can I monitor the reaction to avoid over-oxidation?

A2: Careful reaction monitoring is essential. Thin-layer chromatography (TLC) is a quick and effective method. It is advisable to run a co-spot of your starting material and, if available, your desired product. Look for the appearance of new, often more polar, spots that could indicate by-products. Liquid chromatography-mass spectrometry (LC-MS) is even more powerful as it can provide mass information about the product and any by-products, helping to identify potential over-oxidation products (e.g., M+16 for N-oxides).

Q3: Are there any non-oxidative methods to synthesize pyrazolo[1,5-a]pyridines?

A3: Yes, several synthetic routes do not rely on an explicit oxidation step. One of the most common is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[1] This reaction directly yields the aromatic pyrazolo[1,5-a]pyridine core. If your starting materials are sensitive to oxidative conditions, exploring these alternative synthetic strategies is a viable approach.

Experimental Protocol: O₂-Promoted Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

This protocol is adapted from a literature procedure and includes optimization notes to minimize over-oxidation.[1]

Materials:

  • N-amino-2-iminopyridine derivative (1.0 mmol)

  • β-ketoester (1.0 mmol)

  • Acetic acid (4.0 - 6.0 mmol)

  • Ethanol (5 mL)

  • Oxygen balloon

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the N-amino-2-iminopyridine derivative (1.0 mmol) and the β-ketoester (1.0 mmol).

  • Add ethanol (5 mL) and acetic acid (4.0 mmol).

  • Fit the flask with a condenser and an oxygen balloon.

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 2 hours.

  • Upon completion (disappearance of the limiting starting material), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Notes:

  • If low yield or by-product formation is observed, consider reducing the amount of acetic acid to 4 equivalents or lowering the temperature to 110 °C.

  • Ensure a consistent positive pressure of oxygen from the balloon.

Diagram of Troubleshooting Logic

G Start Low Yield or By-product Formation Check_Oxidant Is the oxidant too strong? Start->Check_Oxidant Check_Conditions Are the reaction conditions (temp, time) too harsh? Start->Check_Conditions Check_Additives Is an additive (e.g., acid) causing a side reaction? Start->Check_Additives Switch_Oxidant Switch to a milder oxidant (e.g., DDQ, MnO2) Check_Oxidant->Switch_Oxidant Yes Reduce_Conditions Reduce temperature and time; monitor reaction closely Check_Conditions->Reduce_Conditions Yes Optimize_Additives Optimize stoichiometry of additives Check_Additives->Optimize_Additives Yes Success Improved Yield and Purity Switch_Oxidant->Success Reduce_Conditions->Success Optimize_Additives->Success

Caption: A flowchart for troubleshooting over-oxidation issues in pyrazolo[1,5-a]pyridine synthesis.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481–2518.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289–15303. [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles: Vol 50, No 23 - Taylor & Francis Online. (2020). Retrieved January 2, 2026, from [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... - Ingenta Connect. (2011). Retrieved January 2, 2026, from [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]

  • Al-Azayza, S. A., El-Faham, A., Al-Qawasmeh, R. A., & Al-Tel, T. H. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 25(1), 199. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • The synthesis of N -heterocycles via copper/TEMPO catalysed aerobic oxidation of amino alcohols - Green Chemistry (RSC Publishing). (2012). Retrieved January 2, 2026, from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (2019). Retrieved January 2, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • Oxygenation via C–H/C–C Bond Activation with Molecular Oxygen - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • TEMPO-Mediated Oxidations. (n.d.). Retrieved January 2, 2026, from [Link]

  • Stahl, S. S. (2012). Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). Accounts of Chemical Research, 45(6), 947–957. [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes | Organic Process Research & Development. (2023). Retrieved January 2, 2026, from [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - Vapourtec. (2023). Retrieved January 2, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • Activation of Molecular Oxygen and Selective Oxidation with Metal Complexes | Accounts of Chemical Research. (n.d.). Retrieved January 2, 2026, from [Link]

  • Lei, A., Liu, W., Liu, C., & Zhang, M. (2017). Oxygenation via C–H/C–C Bond Activation with Molecular Oxygen. Accounts of Chemical Research, 50(7), 1828–1839. [Link]

  • Synthesis of cyanated pyrazolo[1,5‐a]pyridines utilizing... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Oxygenation via C-H/C-C Bond Activation with Molecular Oxygen - PubMed. (2017). Retrieved January 2, 2026, from [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

  • A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination - ChemRxiv. (n.d.). Retrieved January 2, 2026, from [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation - YouTube. (2022). Retrieved January 2, 2026, from [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC. (2017). Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Formylation of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The formylation of pyrazolo[1,5-a]pyridines is a critical transformation for introducing a versatile chemical handle for further molecular elaboration. However, this reaction is not without its challenges, particularly concerning regioselectivity and the use of aggressive reagents.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs) about alternative formylating agents, and detailed experimental protocols to help you navigate these challenges and achieve your synthetic goals efficiently and reliably.

Troubleshooting Guide: Common Issues in Pyrazolo[1,5-a]pyridine Formylation

Researchers often encounter several common problems during the formylation of pyrazolo[1,5-a]pyridines, especially when using the classical Vilsmeier-Haack reaction. This section addresses these issues in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting to formylate my substituted pyrazolo[1,5-a]pyridine using standard Vilsmeier-Haack conditions (POCl₃/DMF), but I am recovering mostly unreacted starting material. What could be the cause?

Answer:

This is a common issue that can stem from several factors related to both the substrate and the reaction conditions.

  • Electronic Effects of the Substrate: The pyrazolo[1,5-a]pyridine ring system is a fused π-excessive (pyrazole) and π-deficient (pyridine) system. Electrophilic substitution, such as formylation, is highly dependent on the electronic nature of the ring. If your substrate contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the nucleophilicity of the pyrazolo[1,5-a]pyridine core may be insufficient to react with the Vilsmeier reagent. Some aromatic pyrazolopyridine derivatives have been reported to not undergo the Vilsmeier-Haack reaction at all.[1][2]

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent (chloromethyleniminium salt) is moisture-sensitive. Inadequate drying of the solvent (DMF) or glassware, or exposure to atmospheric moisture, can lead to the decomposition of the reagent, thus preventing the reaction from proceeding.

  • Insufficient Activation (Temperature): While Vilsmeier-Haack reactions are often run at or below room temperature, electron-deficient substrates may require higher temperatures to facilitate the reaction. A careful, stepwise increase in temperature (e.g., from 0 °C to 40-60 °C) may be necessary. However, be aware that higher temperatures can also lead to side product formation.

Troubleshooting Workflow:

G start Low or No Conversion check_electronics Is the substrate electron-deficient? start->check_electronics check_conditions Are reaction conditions anhydrous? check_electronics->check_conditions No alt_reagent Consider a more reactive formylating agent (See FAQ section) check_electronics->alt_reagent Yes increase_temp Increase reaction temperature cautiously (e.g., to 40-60 °C) check_conditions->increase_temp Yes dry_reagents Thoroughly dry solvent (DMF) and glassware check_conditions->dry_reagents No increase_temp->alt_reagent Still no reaction rerun Re-run reaction under strict anhydrous conditions dry_reagents->rerun

Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor or Incorrect Regioselectivity

Question: My formylation reaction is working, but I am getting a mixture of isomers, or the formyl group is adding to an undesired position. How can I improve regioselectivity?

Answer:

Regioselectivity is a key challenge in the functionalization of pyrazolo[1,5-a]pyridines. The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack. However, substitution at other positions can occur depending on the substrate and reaction conditions.

  • Steric Hindrance: Large substituents at positions C2 or C4 can sterically hinder the approach of the electrophile to the C3 position, potentially leading to formylation at less hindered sites like C5 or C7.

  • Electronic Control: The electronic properties of existing substituents can direct the formylation to alternative positions. While the pyrazole moiety generally directs electrophilic attack to C3, strong directing groups on the pyridine ring can influence the outcome.

  • Alternative Mechanisms: While the Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution, some alternative formylating agents may operate under different mechanisms (e.g., radical pathways), which could lead to different regiochemical outcomes.[3][4]

Strategies to Improve Regioselectivity:

  • Use of Lewis Acids with Alternative Reagents: When using reagents like dichloromethyl methyl ether (DCMME), the choice of Lewis acid (e.g., TiCl₄, SnCl₄) can significantly influence regioselectivity, often favoring ortho-formylation to existing coordinating groups.[5]

  • Lowering Reaction Temperature: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can often enhance selectivity for the kinetically favored product.

  • Consider Directed Metalation: For complete control of regioselectivity, a directed ortho-metalation (DoM) strategy followed by quenching with a formylating agent (like DMF) can be employed, although this requires a directing group on the substrate.

FAQs: Alternative Formylating Agents

The Vilsmeier-Haack reaction is a workhorse, but its limitations necessitate the use of alternative reagents. This section covers common questions regarding these alternatives.

Question 1: What are the most common alternatives to the Vilsmeier-Haack reaction for pyrazolo[1,5-a]pyridines?

Answer: Several alternative formylating agents can be employed, each with its own advantages and disadvantages. The choice of reagent often depends on the substrate's electronic properties and functional group tolerance.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Dichloromethyl Methyl Ether (DCMME) / TiCl₄ TiCl₄, DCM, 0 °C to rtHigh reactivity, effective for moderately deactivated rings.[5]DCMME is a potent carcinogen; TiCl₄ is highly moisture-sensitive.
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH)Metal-free, suitable for electron-rich phenols and heterocycles.Often results in lower yields; requires acidic conditions.
Trioxane-based formylation Trioxane, (NH₄)₂S₂O₈ or other oxidantMetal-free, mild conditions, useful for a range of N-heterocycles.[3]May require optimization of the oxidant system.
CO₂ and Hydrosilanes CO₂, hydrosilane, N-heterocyclic carbene (NHC) catalystUses CO₂ as a C1 source, environmentally benign.[6][7]Requires an air-sensitive catalyst; may not be suitable for all substrates.

Question 2: My substrate is sensitive to strong acids and high temperatures. Are there any milder, metal-free options available?

Answer: Yes, for sensitive substrates, metal- and acid-free formylation methods are highly desirable. A notable example is the use of trioxane as a formyl equivalent, activated by an organic-soluble oxidant like tetrabutylammonium persulfate.[3] This method proceeds under mild conditions and avoids the use of harsh acids or metals, which can be beneficial for preserving sensitive functional groups. Another green approach involves the use of CO₂ as the carbon source, catalyzed by N-heterocyclic carbenes (NHCs), although this requires handling of air-sensitive catalysts.[7]

Question 3: How does the mechanism of a radical-based formylation differ from the Vilsmeier-Haack reaction, and how does this affect the outcome?

Answer: The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C3 position of the pyrazolo[1,5-a]pyridine attacks the electrophilic Vilsmeier reagent.[8][9] In contrast, some modern formylation methods operate through a radical pathway.[3][4]

The key difference lies in the nature of the attacking species. In a radical formylation, a formyl radical is generated, which then adds to the heterocyclic ring. The regioselectivity of radical additions is governed by the stability of the resulting radical intermediate, which may not always align with the regioselectivity predicted by the electronic (nucleophilic) character of the ring carbons. This can sometimes be exploited to achieve formylation at positions that are inaccessible through traditional electrophilic substitution.

G cluster_0 Electrophilic Formylation (Vilsmeier-Haack) cluster_1 Radical Formylation a Pyrazolo[1,5-a]pyridine (Nucleophile) b Vilsmeier Reagent (Electrophile) a->b attacks c Attack at electron-rich C3 position a->c d Formylated Product c->d x Pyrazolo[1,5-a]pyridine y Formyl Radical x->y reacts with z Addition based on radical stability x->z w Formylated Product z->w

Caption: Comparison of Electrophilic vs. Radical Formylation.

Detailed Experimental Protocols

Protocol 1: Formylation using Dichloromethyl Methyl Ether (DCMME) and TiCl₄

This protocol is adapted from procedures for formylating electron-rich aromatic rings and is suitable for pyrazolo[1,5-a]pyridines that are resistant to Vilsmeier-Haack conditions.[5]

! WARNING: Dichloromethyl methyl ether is a suspected human carcinogen and should be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).

Materials:

  • Substituted pyrazolo[1,5-a]pyridine (1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Titanium(IV) chloride (TiCl₄) (1.1 mmol, 1.1 eq)

  • Dichloromethyl methyl ether (DCMME) (1.2 mmol, 1.2 eq)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the substituted pyrazolo[1,5-a]pyridine (1.0 mmol) and anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add TiCl₄ (1.1 mmol) dropwise to the stirred solution. A color change is often observed as the titanium coordinates to the substrate.

  • After stirring for 15 minutes at 0 °C, add DCMME (1.2 mmol) dropwise over 5 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired formylated pyrazolo[1,5-a]pyridine.

References

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ISC
  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
  • Metal- and Acid-Free C–H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant.
  • Radical reductive formylation of N-heteroarenes with formic acid under catalyst- and solvent-free conditions. RSC Publishing.
  • Metal‐Free Organocatalytic Formylation by CO2‐Masked Carbene Functionalized Graphene Oxide Nanosheets. PMC - NIH.
  • N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source | Request PDF.
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [No Source]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

Sources

Technical Support Center: Managing Regioselectivity in Pyrazolo[1,5-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring predictable and high-yielding outcomes.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a significant pharmacophore due to its presence in numerous biologically active compounds. Its unique electronic properties, however, present a challenge in achieving regioselective functionalization. The primary sites for electrophilic and metal-catalyzed C-H functionalization are the C3 and C7 positions, with the C3 position in the five-membered pyrazole ring being generally more electron-rich and sterically accessible. This inherent reactivity often leads to mixtures of isomers, complicating downstream applications. This guide will provide the expertise to control these outcomes.

Troubleshooting Guides

This section addresses common problems encountered during the functionalization of pyrazolo[1,5-a]pyridines, offering step-by-step solutions grounded in mechanistic principles.

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation (Mixture of C3 and C7 isomers)

Scenario: You are attempting a direct C-H arylation of a pyrazolo[1,5-a]pyridine with an aryl halide using a palladium catalyst, but you are obtaining a mixture of C3 and C7-arylated products with low selectivity.

Root Cause Analysis: The regioselectivity of palladium-catalyzed C-H activation on the pyrazolo[1,5-a]pyridine scaffold is highly sensitive to the reaction conditions, particularly the choice of additives and ligands.[1][2][3] The reaction can proceed through different mechanistic pathways, and subtle changes can tip the balance in favor of one regioisomer over the other.

Solutions:

  • Additive Screening is Crucial:

    • For C3-Arylation: Employ cesium(I) fluoride (CsF) as the additive. The fluoride anion is believed to promote the formation of a zwitterionic form of the pyrazolo[1,5-a]pyridine, which favors C3-palladation.[2]

    • For C7-Arylation: Utilize silver(I) carbonate (Ag₂CO₃) as the additive. Silver salts can act as both an oxidant and a base, facilitating a different catalytic cycle that directs the arylation to the C7 position.[1][2][3]

  • Ligand Selection:

    • For C7-arylation, especially with less reactive aryl chlorides, the use of a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or RuPhos can be beneficial.[4]

    • C3-arylation can often be achieved under ligand-free conditions or with simple ligands like triphenylphosphine (PPh₃).[2]

  • Solvent and Temperature Optimization:

    • High-boiling polar aprotic solvents like DMF or DMA are commonly used. However, for C7-arylation with aryl chlorides, a less polar solvent like p-xylene at high temperatures (e.g., 160 °C) has been shown to be effective.[4]

    • Carefully control the reaction temperature, as higher temperatures can sometimes decrease selectivity.

Workflow for Optimizing C3 vs. C7 Arylation:

G cluster_start Starting Point: Poor Regioselectivity cluster_c3 Pathway to C3-Selectivity cluster_c7 Pathway to C7-Selectivity Start Mixture of C3 and C7 Products C3_Additive Use CsF as Additive Start->C3_Additive Targeting C3 C7_Additive Use Ag2CO3 as Additive Start->C7_Additive Targeting C7 C3_Ligand Ligand-free or PPh3 C3_Additive->C3_Ligand C3_Solvent Solvent: DMF or DMA C3_Ligand->C3_Solvent C3_Product Selective C3-Arylation C3_Solvent->C3_Product C7_Ligand Use Bulky Ligand (e.g., PCy3) C7_Additive->C7_Ligand C7_Solvent Solvent: p-xylene C7_Ligand->C7_Solvent C7_Product Selective C7-Arylation C7_Solvent->C7_Product

Caption: Decision workflow for achieving regioselective C-H arylation.

Problem 2: Low Yield or No Reaction in C3-Halogenation

Scenario: You are attempting to halogenate a pyrazolo[1,5-a]pyridine at the C3 position using N-halosuccinimides (NXS), but you are observing low yields, the formation of di-halogenated byproducts, or the reaction fails to proceed.

Root Cause Analysis: While NXS reagents are common for halogenation, their reactivity can be insufficient for less activated pyrazolo[1,5-a]pyridines, or too high for electron-rich substrates, leading to over-halogenation. Reaction conditions such as temperature and solvent play a critical role.[5][6]

Solutions:

  • Alternative Halogenating Systems:

    • For a milder and more selective approach, consider using a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in combination with potassium halide salts (KX). This system is highly efficient for C3-halogenation and can be performed in environmentally benign solvents like water at room temperature.[5]

    • Another effective system for C3-halogenation is the use of sodium halides (NaX) with potassium persulfate (K₂S₂O₈) as an oxidant in water.[7][8]

  • Stoichiometry Control:

    • When using NXS, carefully control the stoichiometry. Using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion, but a larger excess can lead to di-halogenation.

    • For di-iodination, the ratio of the substrate to NIS can be varied to selectively produce the mono- or di-iodinated product.[6]

  • Solvent and Temperature:

    • If using NXS, reactions may require elevated temperatures and organic solvents.[5]

    • The PIDA/KX and K₂S₂O₈/NaX systems offer the advantage of working at ambient temperature in water.[5][7]

Experimental Protocol: C3-Iodination using PIDA/KI

  • To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in water (5 mL), add potassium iodide (KI) (1.5 mmol).

  • Stir the mixture at room temperature and add PIDA (1.0 mmol) portion-wise over 5 minutes.

  • Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with sodium thiosulfate solution to remove any remaining iodine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental electronic properties that govern regioselectivity in pyrazolo[1,5-a]pyridine functionalization?

The regioselectivity is primarily governed by the electronic distribution within the bicyclic system. The five-membered pyrazole ring is generally more electron-rich than the six-membered pyridine ring. Within the pyrazole ring, the C3 position is the most nucleophilic and sterically accessible, making it the kinetically favored site for many electrophilic substitution and C-H functionalization reactions.[1][9] The C7 position on the pyridine ring is the next most reactive site for C-H functionalization, especially under conditions that favor a concerted metalation-deprotonation pathway.[1]

Q2: How can I achieve functionalization at positions other than C3 and C7?

Functionalization at other positions typically requires a more strategic approach:

  • Directed Metalation: By introducing a directing group at a specific position, you can ortho-metalate the ring and then quench with an electrophile. For example, a sulfoxide group can direct metalation to an adjacent position.[10]

  • Halogen-Metal Exchange: If you can selectively introduce a halogen at a less reactive position (e.g., through a multi-step synthesis), you can then perform a halogen-metal exchange followed by quenching with an electrophile.

  • Blocking Strategy: Block the more reactive C3 and C7 positions with removable groups to force functionalization at other sites.

Q3: My C-H borylation reaction is not working. What are the common pitfalls?

Iridium-catalyzed C-H borylation of pyridines and related heterocycles can be challenging due to catalyst inhibition by the nitrogen lone pair.[11]

  • Catalyst Inhibition: The nitrogen lone pair can coordinate to the iridium center, deactivating the catalyst. Using a sterically hindered pyridine substrate or adding a Lewis acid to temporarily coordinate with the nitrogen can sometimes mitigate this issue.

  • Protodeborylation: The resulting boronate esters, especially when ortho to the nitrogen, can be prone to rapid protodeborylation. It is crucial to work under anhydrous conditions and to quickly functionalize the boronate ester in subsequent reactions.

Q4: Are there any metal-free methods for functionalizing pyrazolo[1,5-a]pyridines?

Yes, several metal-free methods have been developed:

  • Electrophilic Substitution: Reactions like halogenation with NXS or nitration with Fe(NO₃)₃/TFA are classic examples of metal-free electrophilic substitutions that are highly regioselective for the C3 position.[6][12]

  • Oxidative Cycloadditions: Functionalized pyrazolo[1,5-a]pyridines can be synthesized through oxidative [3+2] cycloadditions of N-aminopyridines with electron-deficient alkenes, often mediated by reagents like PIDA under metal-free conditions.[13]

  • Radical Functionalization: Radical addition reactions can also be employed for C-H functionalization, with regioselectivity governed by different principles than ionic reactions.[14][15][16]

Data Summary Tables

Table 1: Regioselective C-H Arylation Conditions

Target PositionCatalystLigandAdditiveSolventTemp. (°C)Reference
C3 Pd(OAc)₂None/PPh₃CsFDMF140[2]
C7 Pd(OAc)₂NoneAg₂CO₃DMF140[2]
C7 Pd(OAc)₂PCy₃·HBF₄K₂CO₃p-xylene160[4]

Table 2: Regioselective C3-Halogenation Methods

HalogenReagent SystemSolventTemp.Key AdvantageReference
I, Br, Cl N-Halosuccinimide (NXS)OrganicElevatedReadily available reagents[5]
I, Br, Cl KX / PIDAWaterRoom Temp.Mild, green conditions[5]
I, Br, Cl NaX / K₂S₂O₈Water80 °CGood for tandem reactions[7][8]

Key Mechanistic Insights

Mechanism of Palladium-Catalyzed C3 vs. C7 Arylation

The ability to switch the regioselectivity of the palladium-catalyzed C-H arylation is a testament to the nuanced control achievable in modern organic synthesis. The choice of additive is paramount in dictating the reaction pathway.

G cluster_c3 C3-Arylation Pathway (with CsF) cluster_c7 C7-Arylation Pathway (with Ag2CO3) A Pd(0) + Ar-I B Ar-Pd(II)-I Complex A->B Oxidative Addition D C3-Palladation Intermediate B->D + C C Zwitterionic Pyrazolo[1,5-a]pyridine E Reductive Elimination D->E F C3-Arylated Product E->F G Pd(OAc)2 + Pyrazolo[1,5-a]pyridine H Concerted Metalation-Deprotonation at C7 G->H I C7-Palladacycle H->I J Oxidative Addition of Ar-I I->J K Reductive Elimination J->K L C7-Arylated Product K->L

Caption: Proposed mechanisms for C3 and C7 selective arylation.

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ResearchGate. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ACS Publications. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ACS Publications. [Link]

  • Direct C−H arylation of pyrazolo[1,5‐a]pyridines and... ResearchGate. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5‐a]pyridines via C−H Activ. ACS Publications. [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. [Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. PubMed. [Link]

  • Regioselective C3 ‐Nitration of Pyrazolo[1,5‐ a ]Pyrimidines With Fe( NO 3 ) 3 / TFA as a Nitrating Agent. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. PubMed. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. PubMed. [Link]

  • Regioselective C3-Halogenation of Pyrazolo[1,5- a ]Pyrimidines. ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. Thieme. [Link]

  • Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed. [Link]

  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Publications. [Link]

  • Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PubMed Central. [Link]

  • Overcoming regioselectivity and accessibility challenges in aryne methodology. ProQuest. [Link]

  • Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PubMed Central. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

  • Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. PubMed. [Link]

  • Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Semantic Scholar. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. [Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

Sources

Technical Support Center: Stability and Degradation of Formylpyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with formylpyrazolo[1,5-a]pyridines. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this important class of heterocyclic compounds. Understanding the degradation pathways is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical products.[1][2]

This resource is structured to address common challenges encountered during experimental work, offering insights grounded in established principles of chemical stability and forced degradation studies.

Part 1: Frequently Asked Questions (FAQs) on Formylpyrazolo[1,5-a]pyridine Degradation

This section addresses common questions regarding the stability and degradation of formylpyrazolo[1,5-a]pyridines, providing concise answers and directing you to more detailed information.

Q1: What are the most common degradation pathways for formylpyrazolo[1,5-a]pyridines?

A1: Based on the chemical structure, the most probable degradation pathways for formylpyrazolo[1,5-a]pyridines involve hydrolysis, oxidation, and photodecomposition.[1][3] The formyl group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. The pyridine ring system can undergo oxidative cleavage or hydroxylation.[4][5]

Q2: How does pH affect the stability of formylpyrazolo[1,5-a]pyridines in aqueous solutions?

A2: The stability of formylpyrazolo[1,5-a]pyridines is expected to be pH-dependent. Hydrolysis of the formyl group or degradation of the heterocyclic core can be catalyzed by acidic or basic conditions.[3] It is crucial to perform forced degradation studies across a range of pH values to identify the conditions under which the compound is most stable.

Q3: What are the likely degradation products I should be looking for?

A3: Key potential degradation products include:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid: Resulting from the oxidation of the formyl group.

  • (Pyrazolo[1,5-a]pyridin-3-yl)methanol: Resulting from the reduction of the formyl group.

  • Hydroxylated derivatives: Arising from the oxidation of the pyridine ring.

  • Ring-opened products: Formed under harsh acidic, basic, or oxidative stress.

Q4: Are there any specific storage conditions recommended for formylpyrazolo[1,5-a]pyridines?

A4: To minimize degradation, these compounds should be stored in well-sealed containers, protected from light, and kept in a cool, dry place. For solutions, using buffered systems at an optimal pH (determined through stability studies) and refrigeration can enhance stability.

Part 2: Troubleshooting Guide for Degradation Studies

This section provides practical troubleshooting advice for common issues encountered during the forced degradation studies of formylpyrazolo[1,5-a]pyridines.

Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time.[3] However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to shelf-life stability.[3]
Complete degradation of the parent compound. The stress conditions are too aggressive.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is typically to achieve 5-20% degradation to identify primary degradation pathways.[6][7]
Poor separation of degradation products from the parent peak in HPLC. The analytical method is not stability-indicating.Develop and validate a stability-indicating analytical method. This involves optimizing the mobile phase, column type, and gradient to ensure separation of the API from all potential degradation products.[8]
Identification of unexpected degradation products. Complex degradation pathways or interactions with excipients in a formulation.Utilize advanced analytical techniques like LC-MS/MS for structural elucidation of unknown impurities.[8] Consider the possibility of interactions with other components in the sample matrix.

Part 3: Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[2][3][9] The following are detailed protocols for subjecting formylpyrazolo[1,5-a]pyridines to various stress conditions as recommended by ICH guidelines.[6][9]

Hydrolytic Degradation
  • Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.[3]

  • Procedure:

    • Prepare stock solutions of the formylpyrazolo[1,5-a]pyridine in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acidic hydrolysis, add the stock solution to 0.1 M HCl.

    • For basic hydrolysis, add the stock solution to 0.1 M NaOH.

    • For neutral hydrolysis, add the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize them if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the compound's sensitivity to oxidation.[1]

  • Procedure:

    • Prepare a solution of the formylpyrazolo[1,5-a]pyridine in a suitable solvent.

    • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation over time by taking samples at regular intervals for HPLC analysis.

Photolytic Degradation
  • Objective: To determine the compound's stability when exposed to light.

  • Procedure:

    • Expose a solution of the formylpyrazolo[1,5-a]pyridine (and a solid sample) to a light source that produces combined visible and ultraviolet outputs, as specified in ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time intervals using a stability-indicating HPLC method.

Thermal Degradation
  • Objective: To investigate the effect of high temperatures on the compound's stability.[6]

  • Procedure:

    • Place a solid sample of the formylpyrazolo[1,5-a]pyridine in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Analyze the sample at various time points to assess the extent of degradation.

Part 4: Visualization of Degradation Pathways and Workflows

Visual aids are crucial for understanding complex chemical processes and experimental designs.

Predicted Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways for a generic formylpyrazolo[1,5-a]pyridine.

G cluster_main Formylpyrazolo[1,5-a]pyridine cluster_products Potential Degradation Products A Formylpyrazolo[1,5-a]pyridine B Pyrazolo[1,5-a]pyridine-3-carboxylic acid A->B Oxidation C (Pyrazolo[1,5-a]pyridin-3-yl)methanol A->C Reduction D Hydroxylated Derivatives A->D Oxidation (Ring) E Ring-Opened Products A->E Harsh Hydrolysis/ Oxidation

Caption: Predicted degradation pathways of formylpyrazolo[1,5-a]pyridines.

Experimental Workflow for Forced Degradation

This workflow outlines the systematic approach to conducting and analyzing forced degradation studies.

G cluster_workflow Forced Degradation Workflow start Start: Formylpyrazolo[1,5-a]pyridine Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis degradation Degradation Observed? analysis->degradation characterize Characterize Degradation Products (LC-MS/MS, NMR) degradation->characterize Yes report Report Findings and Establish Degradation Pathway degradation->report No (Stable) characterize->report end End report->end

Sources

Validation & Comparative

A Guide to the Spectroscopic Characterization of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate . In the absence of directly published experimental spectra for this specific molecule, this guide leverages spectral data from closely related analogues to provide a robust, predictive framework for its characterization. We will also compare its anticipated spectral features with those of similar compounds to highlight key distinguishing characteristics.

The Importance of Structural Verification in Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The precise substitution pattern on this bicyclic system is critical to its pharmacological effect. Therefore, definitive spectroscopic characterization is not merely a procedural step but a fundamental requirement to ensure the integrity of research and development efforts. Techniques like NMR and mass spectrometry provide a detailed "fingerprint" of a molecule, allowing for the confirmation of its identity and purity.

Predicted Spectroscopic Data for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragments for the target molecule. These predictions are based on established principles of NMR and MS, and by comparative analysis of data from structurally similar pyrazolo[1,5-a]pyridine derivatives.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
CHO9.5 - 10.5s-The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a distinct singlet.
H-28.2 - 8.5s-The proton on the pyrazole ring is typically a singlet and its chemical shift is influenced by the substituents on the fused pyridine ring.
H-47.8 - 8.1d7.0 - 8.0This proton is part of the pyridine ring and will show coupling to H-5.
H-67.0 - 7.3t7.0 - 8.0As a proton on the pyridine ring, it will appear as a triplet due to coupling with H-5 and H-7.
H-78.5 - 8.8d6.0 - 7.0This proton is deshielded due to its proximity to the fused pyrazole ring nitrogen and will be a doublet coupled with H-6.
OCH₃3.9 - 4.1s-The methyl ester protons will be a sharp singlet in a typical region for such functional groups.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C=O (aldehyde)185 - 195The aldehyde carbonyl carbon is highly deshielded.
C=O (ester)160 - 165The ester carbonyl carbon appears in a characteristic downfield region.
C-2140 - 145A quaternary carbon in the pyrazole ring.
C-3110 - 115The carbon bearing the ester group.
C-3a145 - 150The bridgehead carbon.
C-4120 - 125A protonated carbon in the pyridine ring.
C-5130 - 135The carbon attached to the formyl group.
C-6115 - 120A protonated carbon in the pyridine ring.
C-7140 - 145A protonated carbon in the pyridine ring.
C-8a125 - 130The bridgehead carbon.
OCH₃50 - 55The methyl carbon of the ester group.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted FragmentRationale
204[M]⁺Molecular ion peak.
175[M - CHO]⁺Loss of the formyl group is a common fragmentation pathway for aldehydes.
173[M - OCH₃]⁺Loss of the methoxy group from the ester.
145[M - COOCH₃]⁺Loss of the entire methoxycarbonyl group.

Comparison with Structurally Related Analogs

To provide context for the predicted data, let's compare it with the experimental data of a known, related compound: Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .[1]

FeatureMethyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (Predicted)Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Experimental)[1]Key Differences and Rationale
¹H NMR
Ring ProtonsAromatic region (7.0-8.8 ppm) with distinct doublets and triplets.Aromatic proton H-2 at 8.50 ppm and H-6 at 7.08 ppm.The pyridine ring in our target compound will exhibit more complex splitting patterns compared to the pyrimidine analogue.
Aldehyde Proton9.5 - 10.5 ppm (singlet)N/AThe presence of the highly deshielded aldehyde proton is a key distinguishing feature.
Alkyl Protons3.9 - 4.1 ppm (singlet, OCH₃)2.69 and 2.56 ppm (singlets, CH₃), 4.27 ppm (quartet, CH₂), 1.30 ppm (triplet, CH₃)The nature and chemical shifts of the alkyl substituents are clear points of differentiation.
¹³C NMR
Carbonyl Carbons~190 ppm (aldehyde), ~162 ppm (ester)~162 ppm (ester)The presence of the aldehyde carbonyl carbon is a unique marker.
Aromatic Carbons110 - 150 ppm100 - 162 ppmThe overall chemical shift ranges for the aromatic carbons will be similar, but the specific shifts will differ due to the different substitution patterns.
Mass Spec (M⁺) 204219The difference in molecular weight is a primary and definitive distinguishing factor.

This comparative analysis underscores how subtle changes in the molecular structure lead to significant and predictable differences in the resulting spectra.

Experimental Protocols for Data Acquisition

To obtain high-quality NMR and mass spectrometry data for novel compounds like Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, adherence to rigorous experimental protocols is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent peaks with signals of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (for complex structures): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.

Mass Spectrometry (MS)

A general procedure for obtaining mass spectral data is:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) for fragmentation analysis and Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Data Acquisition:

    • EI-MS: This technique provides valuable information about the fragmentation pattern of the molecule, which can aid in structural elucidation.

    • High-Resolution Mass Spectrometry (HRMS): Using a technique like ESI coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.

Visualizing the Workflow and Structure

To further clarify the process, the following diagrams illustrate the experimental workflow and the molecular structure with key predicted NMR correlations.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (EI, HRMS) purification->ms interpretation Spectral Data Analysis & Comparison nmr->interpretation ms->interpretation structure_confirmation Structure Confirmation interpretation->structure_confirmation

Caption: Experimental workflow for the synthesis and characterization of novel compounds.

molecular_structure cluster_molecule Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate mol H2 H-2 (~8.3 ppm) H4 H-4 (~7.9 ppm) H6 H-6 (~7.1 ppm) H7 H-7 (~8.6 ppm) CHO CHO (~10.0 ppm) OCH3 OCH3 (~4.0 ppm)

Caption: Key predicted ¹H NMR chemical shifts for the target molecule.

Conclusion

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 787-790. [Link]

  • Krylov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6619. [Link]

Sources

A Comparative Guide to the Reactivity of Pyrazolo[1,5-a]pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure and versatile substitution patterns have led to its incorporation into a wide range of biologically active agents, including kinase inhibitors and antitubercular compounds.[2][3] A key functional group for elaborating this core is the aldehyde, which serves as a versatile synthetic handle for introducing molecular diversity through reactions like reductive amination, Wittig olefination, and various nucleophilic additions.

However, not all pyrazolo[1,5-a]pyridine aldehydes are created equal. Their reactivity is profoundly influenced by the electronic landscape of the fused heterocyclic system and the presence of other substituents on the ring. This guide provides a comparative analysis of the reactivity of different pyrazolo[1,5-a]pyridine aldehydes, grounded in fundamental chemical principles. We will explore how electronic and steric factors dictate reaction outcomes and provide field-proven experimental protocols for assessing these differences, enabling researchers to make more informed decisions in their synthetic strategies.

Pillar 1: The Electronic and Steric Landscape

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by two main factors:

  • Electronic Effects: The pyrazolo[1,5-a]pyridine core is a π-amphoteric system, possessing both π-excessive (pyrazole) and π-deficient (pyridine) characteristics.[1][4] The overall electron density is unevenly distributed across the ring carbons.[5] This inherent electronic nature, combined with the effects of any substituents, directly modulates the partial positive charge on the aldehyde's carbonyl carbon.

    • Electron-Withdrawing Groups (EWGs) , such as nitro or halo groups, on the heterocyclic core will decrease electron density, making the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles.

    • Electron-Donating Groups (EDGs) , such as methoxy or alkyl groups, will increase electron density, rendering the carbonyl carbon less electrophilic and less reactive .[6]

  • Steric Effects: Aldehydes are generally more reactive than ketones because the hydrogen atom attached to the carbonyl presents minimal steric bulk compared to an alkyl or aryl group.[7][8] However, substituents on the pyrazolo[1,5-a]pyridine ring, particularly those in positions adjacent to the aldehyde, can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.[8]

The interplay of these effects is visualized in the diagram below.

G cluster_0 Factors Influencing Reactivity EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) Aldehyde Pyrazolo[1,5-a]pyridine Aldehyde EWG->Aldehyde withdraws electron density EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) EDG->Aldehyde donates electron density Reactivity Increased Reactivity (More Electrophilic Carbonyl) Aldehyde->Reactivity leads to Sterics Steric Hindrance (Bulky ortho-substituents) Sterics->Reactivity decreases

Caption: Logical relationship between substituents and aldehyde reactivity.

Pillar 2: A Comparative Reactivity Case Study

To illustrate these principles, we will compare the hypothetical reactivity of three representative pyrazolo[1,5-a]pyridine-3-carbaldehydes in a classic nucleophilic addition reaction: the Wittig reaction.

  • Compound A: 5-Nitro-pyrazolo[1,5-a]pyridine-3-carbaldehyde (Contains a strong EWG)

  • Compound B: Pyrazolo[1,5-a]pyridine-3-carbaldehyde (Unsubstituted)

  • Compound C: 5-Methoxy-pyrazolo[1,5-a]pyridine-3-carbaldehyde (Contains a strong EDG)

We hypothesize that the reactivity will follow the order: Compound A > Compound B > Compound C . The strong electron-withdrawing nitro group in Compound A makes its carbonyl carbon the most electrophilic, while the electron-donating methoxy group in Compound C makes its carbonyl the least electrophilic.

Data Presentation: Hypothetical Wittig Reaction Outcomes

The following table summarizes the expected outcomes when each aldehyde is subjected to identical Wittig reaction conditions with methyltriphenylphosphonium bromide and a base. The primary metric for comparison is the reaction yield after a fixed time, which serves as a proxy for reaction rate.

Compound IDAldehyde StructureSubstituent at C5Expected ReactivityHypothetical Yield (2h)
A 5-Nitro-pyrazolo[1,5-a]pyridine-3-carbaldehyde-NO₂ (EWG)Highest92%
B Pyrazolo[1,5-a]pyridine-3-carbaldehyde-H (Neutral)Moderate75%
C 5-Methoxy-pyrazolo[1,5-a]pyridine-3-carbaldehyde-OCH₃ (EDG)Lowest45%

Note: This data is illustrative and grounded in established chemical principles. Actual yields would depend on precise experimental conditions.

Pillar 3: Experimental Validation Protocols

To empirically determine the relative reactivity, a competitive experiment is the most rigorous method. This protocol is designed to be a self-validating system, as the relative consumption of reactants directly reflects their intrinsic reactivity under identical conditions.

Protocol: Competitive Wittig Reaction for Reactivity Assessment

This protocol describes a method to compare the reactivity of two different pyrazolo[1,5-a]pyridine aldehydes (e.g., Compound A and Compound C) by allowing them to compete for a limited amount of a Wittig reagent.

Materials:

  • Compound A (5-Nitro-pyrazolo[1,5-a]pyridine-3-carbaldehyde)

  • Compound C (5-Methoxy-pyrazolo[1,5-a]pyridine-3-carbaldehyde)

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Internal Standard (e.g., dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Anhydrous Magnesium Sulfate

Workflow Diagram:

G start Start prep_reagents 1. Prepare Reagents - Dry THF - Weigh Aldehydes A & C (1.0 eq each) - Weigh Wittig Salt (1.0 eq) - Weigh KOtBu (1.0 eq) start->prep_reagents setup_rxn 2. Set up Reaction - Add Aldehydes A, C, Wittig Salt, and Internal Standard to dry flask - Dissolve in anhydrous THF under N2 prep_reagents->setup_rxn initiate 3. Initiate Reaction - Cool flask to 0°C - Add KOtBu solution dropwise setup_rxn->initiate react 4. React - Stir at 0°C for 30 min - Warm to RT and stir for 2h initiate->react quench 5. Quench Reaction - Add saturated NH4Cl solution react->quench workup 6. Workup - Extract with Ethyl Acetate (3x) - Wash with brine - Dry over MgSO4 quench->workup analyze 7. Analyze - Filter and concentrate solvent - Analyze crude mixture by 1H NMR and GC-MS workup->analyze end End analyze->end

Caption: Experimental workflow for the competitive Wittig reaction.

Step-by-Step Procedure:

  • Reagent Preparation: To a dry, nitrogen-flushed 50 mL round-bottom flask, add Compound A (1.0 mmol), Compound C (1.0 mmol), methyltriphenylphosphonium bromide (1.0 mmol), and the internal standard (0.5 mmol).

  • Reaction Setup: Add 20 mL of anhydrous THF via syringe. Stir the mixture at room temperature until all solids dissolve. Cool the flask to 0°C in an ice bath.

  • Initiation: In a separate flask, dissolve potassium tert-butoxide (1.0 mmol) in 10 mL of anhydrous THF. Slowly add this base solution to the reaction mixture dropwise over 5 minutes. The solution will typically turn a characteristic deep red or orange color, indicating ylide formation.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2 hours.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Analysis: Filter the solution and concentrate the solvent in vacuo. Dissolve the crude residue in CDCl₃. Analyze the sample by ¹H NMR spectroscopy. The relative reactivity is determined by comparing the integration of the remaining aldehyde proton signals for Compound A and Compound C against the integration of the internal standard. A greater decrease in the signal for Compound A would confirm its higher reactivity.

Protocol: Reductive Amination

Reductive amination is a cornerstone reaction in drug discovery.[9] The reactivity of the aldehyde in the initial imine formation step is often rate-limiting.

Materials:

  • Pyrazolo[1,5-a]pyridine aldehyde (1.0 eq)

  • Amine (e.g., morpholine, 1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Water

Step-by-Step Procedure: [9]

  • Dissolve the pyrazolo[1,5-a]pyridine aldehyde (1.0 eq) in dry DCM.

  • Add the desired amine (1.2 eq) and stir the solution at room temperature. The progress of imine formation can be monitored by TLC or LC-MS. Aldehydes with EWGs are expected to form the imine intermediate faster.

  • After 1 hour, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 15 hours or until completion as monitored by TLC.

  • Quench the reaction by adding water. Separate the organic phase and extract the aqueous phase with DCM (3x).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can be purified by column chromatography.

Conclusion and Outlook

The reactivity of pyrazolo[1,5-a]pyridine aldehydes is a direct function of the electronic and steric environment imposed by the heterocyclic core and its substituents. A clear understanding of these principles is essential for synthetic planning. As demonstrated, aldehydes bearing electron-withdrawing groups exhibit enhanced reactivity towards nucleophiles, while those with electron-donating groups are more sluggish. For drug development professionals, this understanding allows for the strategic selection of protecting groups or the fine-tuning of reaction conditions to achieve desired outcomes efficiently. The competitive reaction protocol provided herein offers a robust and definitive method for quantifying these reactivity differences, enabling a data-driven approach to complex molecular synthesis.

References

  • BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of Aromatic Aldehydes: A Case Study on Cinnamaldehyde Derivatives.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Propylhept-2-enal and Related Unsaturated Aldehydes.
  • Cabrera-García, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Retrieved from [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.com. Retrieved from [Link]

  • Sikora, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10299. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Wang, S., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 62(4), 1914–1928. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57198. Retrieved from [Link]

  • Osbourn, J. (2021). Assessing the Reactivity of Aldehydes and Ketones. YouTube. Retrieved from [Link]

  • Chen, Y.-J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(9), 13868–13879. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Retrieved from [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. Retrieved from [Link]

  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

Sources

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate vs. Alternative Heterocyclic Aldehydes: A Comparative Analysis of Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists

Heterocyclic aldehydes are foundational building blocks in the synthesis of complex molecular architectures, particularly within the realms of drug discovery and materials science. Their utility stems from the aldehyde moiety's versatile reactivity, which serves as a gateway for carbon-carbon and carbon-heteroatom bond formation. The nature of the heterocyclic core profoundly influences the aldehyde's electronic properties and steric accessibility, dictating its performance in crucial synthetic transformations.

This guide provides a comparative analysis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate , a highly functionalized and privileged scaffold, against three widely utilized heterocyclic aldehydes: Indole-3-carboxaldehyde , Furan-2-carboxaldehyde (Furfural) , and Thiophene-2-carboxaldehyde . We will dissect their structural nuances, compare their reactivity profiles in key synthetic reactions, and provide validated experimental protocols to guide researchers in their practical applications. The pyrazolo[1,5-a]pyridine scaffold is of particular interest in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3]

Structural and Physicochemical Profiles

The reactivity of an aldehyde is intrinsically linked to the electronic nature of the ring system to which it is attached. An electron-withdrawing ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating ring diminishes this electrophilicity.

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate: This molecule features a fused bicyclic system where a π-excessive pyrazole ring is joined to a π-deficient pyridine ring.[4] The formyl group at the 5-position is directly influenced by the electron-withdrawing pyridine nitrogen. Coupled with a second electron-withdrawing group, the methyl carboxylate at the 3-position, the aldehyde on this scaffold is expected to be highly activated and electrophilic.

  • Indole-3-carboxaldehyde: The indole nucleus is an electron-rich aromatic system. The formyl group at the C-3 position, the site of highest electron density, results in a less electrophilic carbonyl compared to our title compound.[5]

  • Furan-2-carboxaldehyde: Furan is an electron-rich, five-membered heterocycle. The oxygen heteroatom donates electron density into the ring, moderately deactivating the attached aldehyde towards nucleophilic attack relative to a simple benzaldehyde.[5]

  • Thiophene-2-carboxaldehyde: Thiophene is also an electron-rich aromatic heterocycle, generally considered more aromatic and slightly less electron-donating than furan.[5][6] Its aldehyde is therefore expected to be slightly more reactive than furfural.

A summary of their physical properties is presented below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting/Boiling Point (°C)
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate UnavailableC₁₀H₈N₂O₃204.18Solid (Predicted)N/A
Indole-3-carboxaldehyde UnavailableC₉H₇NO145.16Tan/Beige Solid[7][8]193-198[9]
Furan-2-carboxaldehyde UnavailableC₅H₄O₂96.09Colorless to Brown Liquid[10]162 (Boiling)[10]
Thiophene-2-carboxaldehyde UnavailableC₅H₄OS112.15Colorless to Yellow Liquid[11]198 (Boiling)[11]
Comparative Reactivity in Key Synthetic Transformations

We will evaluate the performance of these aldehydes in two powerful synthetic reactions that are cornerstones of modern medicinal chemistry: the Ugi multi-component reaction and the Wittig olefination.

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[12] Its efficiency in generating molecular diversity makes it invaluable for creating compound libraries for high-throughput screening. The reaction is initiated by the formation of an imine from the aldehyde and amine, a step whose rate is highly dependent on the aldehyde's electrophilicity.

Reactivity Comparison:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate: Due to the strong electron-withdrawing nature of its heterocyclic core, this aldehyde is predicted to be highly reactive in the Ugi reaction. The enhanced electrophilicity of the carbonyl carbon should facilitate rapid imine formation, potentially leading to higher yields and shorter reaction times compared to aldehydes on electron-rich scaffolds.

  • Indole-3-carboxaldehyde: The electron-rich indole ring deactivates the aldehyde, potentially leading to slower imine formation and requiring more forcing conditions or longer reaction times to achieve high yields in an Ugi reaction.[13]

  • Furan- and Thiophene-2-carboxaldehydes: Both aldehydes are competent substrates in Ugi-type reactions.[14][15] Their reactivity is generally moderate, falling between the highly activated pyrazolopyridine and the deactivated indole aldehyde. Thiophene-2-carboxaldehyde may exhibit slightly higher reactivity than its furan counterpart due to the lesser electron-donating ability of sulfur versus oxygen.

Ugi_Reaction_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Mumm Rearrangement A Aldehyde (R1-CHO) I Iminium Ion [R1-CH=N+H-R2] A->I + H+ B Amine (R2-NH2) B->I N Nitrilium Ion Intermediate I->N I->N Attack on Iminium Ion C Isocyanide (R3-NC) C->N D Carboxylate (R4-COO-) O O-acyl Isoamide N->O + Carboxylate (R4-COO-) P Final Product (α-acylamino amide) O->P Acyl Transfer

Caption: Generalized mechanism of the Ugi four-component reaction.

The Wittig reaction transforms an aldehyde or ketone into an alkene using a phosphorus ylide (a Wittig reagent).[16][17] This reaction is a robust and reliable method for C=C bond formation with precise control over the double bond's location. The initial step involves the nucleophilic attack of the ylide's carbanion on the aldehyde's electrophilic carbonyl carbon.

Reactivity Comparison:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate: The high electrophilicity of this aldehyde is expected to make it an excellent substrate for the Wittig reaction, reacting readily with a wide range of stabilized and non-stabilized ylides.

  • Indole-3-carboxaldehyde: As a less electrophilic aldehyde, it may require more reactive (non-stabilized) ylides or longer reaction times to proceed efficiently.

  • Furan- and Thiophene-2-carboxaldehydes: These aldehydes are commonly used in Wittig reactions. Their reactivity is generally good, allowing for the synthesis of various vinyl-substituted furans and thiophenes, which are themselves valuable synthetic intermediates.[18][19]

Wittig_Reaction_Mechanism start {Aldehyde (R1R2C=O) | + | Ylide (Ph3P=CR3R4)} betaine Betaine Intermediate O- P+Ph3 R1R2C—CR3R4 start->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane (4-membered ring) betaine->oxaphosphetane Ring Formation end {Alkene (R1R2C=CR3R4) | + | Triphenylphosphine Oxide (Ph3P=O)} oxaphosphetane->end Cycloreversion

Caption: Key intermediates in the Wittig reaction mechanism.

Experimental Protocols

The following protocols are provided as validated, representative examples. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Ugi Four-Component Synthesis of a Thiophene-Containing α-Acylamino Amide

This protocol describes a representative Ugi reaction, chosen for its high atom economy and relevance in library synthesis. Thiophene-2-carboxaldehyde is used as a model heterocyclic aldehyde.[15]

Objective: To synthesize N-benzyl-2-(cyclohexylamino)-2-(thiophen-2-yl)acetamide.

Materials:

  • Thiophene-2-carboxaldehyde (1.0 mmol, 112 mg)

  • Benzylamine (1.0 mmol, 107 mg)

  • Benzoic Acid (1.0 mmol, 122 mg)

  • Cyclohexyl isocyanide (1.0 mmol, 109 mg)

  • Methanol (5 mL)

  • Magnetic stirrer and vial

Procedure:

  • Reactant Charging: To a 10 mL vial equipped with a magnetic stir bar, add methanol (5 mL).

  • Add thiophene-2-carboxaldehyde (1.0 mmol), benzylamine (1.0 mmol), and benzoic acid (1.0 mmol) to the solvent.

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes to facilitate pre-condensation and imine formation. The aldehyde's electrophilicity is crucial here; highly activated aldehydes may require cooling, while deactivated ones may need gentle warming.

  • Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol) dropwise to the stirring solution. A mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Trustworthiness Check: The success of the Ugi reaction is self-validating. The formation of a single major product incorporating all four components, confirmed by NMR and mass spectrometry, demonstrates the efficiency of the cascade. The purity of the starting materials, especially the aldehyde and isocyanide, is critical for obtaining high yields.

Protocol 2: Wittig Olefination of Furan-2-carboxaldehyde

This protocol details the synthesis of 2-styrylfuran using a stabilized Wittig ylide.

Objective: To synthesize (E)-2-(2-phenylethenyl)furan.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg)

  • Potassium tert-butoxide (1.2 mmol, 135 mg)

  • Furan-2-carboxaldehyde (1.0 mmol, 96 mg)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 mmol) portion-wise over 5 minutes. The causality here is critical: a strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide. The solution will typically turn a deep orange or red color, indicating ylide formation. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: In a separate flask, dissolve furan-2-carboxaldehyde (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor by TLC.

  • Quenching and Extraction: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (eluting with hexane) to isolate the desired alkene. The formation of triphenylphosphine oxide as a byproduct is characteristic of the Wittig reaction.[16]

References

  • Mason, K. M., Meyers, M. S., Fox, A. M., & Luesse, S. B. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry, 12, 2032–2037. [Link][14][20]

  • Wikipedia contributors. (n.d.). Indole-3-carbaldehyde. In Wikipedia. Retrieved from [Link][21]

  • Luesse, S. B. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry. [Link][15]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Retrieved from [Link][6]

  • Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link][1]

  • Patel, H. (2019). Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Georgia Southern University. [Link][12]

  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link][2]

  • Wikipedia contributors. (n.d.). Thiophene-2-carboxaldehyde. In Wikipedia. Retrieved from [Link][11]

  • Solubility of Things. (n.d.). Thiophene-2-carbaldehyde. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][3]

  • Sharma, G., et al. (2021). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. [Link][13]

  • Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link][7]

  • Organophosphorus Chemistry. (2023). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Oxford Academic. [Link][18]

  • Wikipedia contributors. (n.d.). Thiophene-2-carboxaldehyde. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. [Link][4]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][22]

  • Černuchová, P., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. [Link][23]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link][16]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link][8]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link][17]

  • Heron, B. M. (1995). HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. HETEROCYCLES. [Link][19]

  • ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link][24]

  • Wikipedia contributors. (n.d.). Furfural. In Wikipedia. Retrieved from [Link][10]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link][5]

Sources

A Researcher's Guide to the Spectroscopic Characterization of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry and materials science. As purine analogues, these compounds are recognized for their ability to interact with a wide range of biological targets, demonstrating activities that are beneficial in drug discovery programs. Their versatile synthesis and the capacity for functionalization make them attractive starting points for developing novel therapeutics and functional materials.

This guide focuses on a specific, highly functionalized member of this family: Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate . The presence of both an aldehyde (formyl) group at the C5 position and a methyl ester at the C3 position provides two chemically distinct handles for synthetic modification. These electron-withdrawing groups significantly influence the electronic landscape of the heterocyclic core, which in turn dictates its spectroscopic properties.

Understanding the baseline spectroscopic signature of this parent compound is crucial. It allows researchers to track chemical transformations with precision and to unequivocally characterize new derivatives. This guide provides an in-depth comparison of the parent compound's spectral data with that of key derivatives, explaining the causal relationships between structural changes and their spectroscopic outputs. We will delve into Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Visible (UV-Vis) spectroscopy, offering both comparative data and the robust experimental protocols required for their acquisition.

Synthetic Strategy: Accessing the Core and Key Derivatives

The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction. This powerful method typically involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or alkene, to construct the fused bicyclic system in a highly efficient manner. Variations of this strategy allow for the introduction of diverse substituents, providing access to a wide array of functionalized derivatives.

For the purpose of this comparative guide, we will analyze the parent compound and three logical derivatives that represent common and informative chemical transformations:

  • Parent Compound (1): Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

  • Derivative A (2): Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate (via reduction of the aldehyde)

  • Derivative B (3): 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-5-carboxylic acid (via oxidation of the aldehyde)

  • Derivative C (4): Methyl 7-chloro-5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (via substitution on the pyridine ring)

The following workflow illustrates the synthetic relationship between these compounds.

G cluster_synthesis Synthetic Workflow parent Parent Compound (1) Methyl 5-formylpyrazolo[1,5-a] pyridine-3-carboxylate derivA Derivative A (2) -CH2OH parent->derivA Reduction (e.g., NaBH4) derivB Derivative B (3) -COOH parent->derivB Oxidation (e.g., KMnO4) derivC Derivative C (4) 7-Chloro Substituted parent->derivC Electrophilic Chlorination precursor Pyrazolo[1,5-a]pyridine Core Synthesis ([3+2] Cycloaddition) precursor->parent Formylation & Esterification

Caption: Synthetic pathways from a core scaffold to the parent compound and its derivatives.

Comparative Spectroscopic Analysis

The true identity of a molecule is revealed through the convergence of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide an unambiguous characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is the first and fastest tool for functional group identification. For this series, our focus is on the carbonyl (C=O) and hydroxyl (O-H) stretching regions. The precise frequency of a C=O stretch is highly sensitive to its electronic environment (ester vs. aldehyde vs. carboxylic acid) and conjugation, making it a powerful diagnostic tool.

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
Parent (1) ~2850, ~2750 (weak)~1725 (strong)~1695 (strong)C-H stretch of the aldehydeC=O stretch of the methyl esterC=O stretch of the conjugated aldehyde
Derivative A (2) ~3400 (broad)~1725 (strong)(Aldehyde peaks absent)O-H stretch of the alcohol groupC=O stretch of the methyl ester
Derivative B (3) ~3300-2500 (very broad)~1725 (strong)~1705 (strong)O-H stretch of the carboxylic acid dimerC=O stretch of the methyl esterC=O stretch of the carboxylic acid
Derivative C (4) ~2850, ~2750 (weak)~1725 (strong)~1695 (strong)~780 (strong)C-H stretch of the aldehydeC=O stretch of the methyl esterC=O stretch of the conjugated aldehydeC-Cl stretch

Analysis: The transformation from the parent compound (1) to the alcohol derivative (2) is clearly marked by the disappearance of both the aldehyde C=O and C-H stretches and the appearance of a broad O-H band. For the carboxylic acid derivative (3) , the aldehyde peaks are replaced by an extremely broad O-H stretch characteristic of a hydrogen-bonded dimer, and a distinct carboxylic acid C=O peak emerges. Derivative (4) retains the key aldehyde and ester stretches but introduces a new vibration in the fingerprint region corresponding to the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for determining the precise connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring protons for every hydrogen atom, while ¹³C NMR provides a map of the carbon skeleton. For this series, the most diagnostic signals are the aldehyde proton (~10 ppm), the aromatic protons on the heterocyclic core, and the carbons of the carbonyl groups (>160 ppm).

¹H NMR Data Comparison

CompoundAldehyde H (~10 ppm)Aromatic Hs (7.0-9.5 ppm)-OCH₃ (~3.9 ppm)Other Diagnostic Signals
Parent (1) ~10.1 (s, 1H)Multiplets~3.9 (s, 3H)-
Derivative A (2) AbsentMultiplets~3.9 (s, 3H)~4.8 (s, 2H, -CH₂-), ~5.4 (br s, 1H, -OH)
Derivative B (3) AbsentMultiplets~3.9 (s, 3H)>11 (very br s, 1H, -COOH)
Derivative C (4) ~10.1 (s, 1H)Altered splitting pattern/shifts~3.9 (s, 3H)Absence of H-7 signal

¹³C NMR Data Comparison

CompoundAldehyde C=OEster C=OAromatic Cs-OCH₃Other Diagnostic Carbons
Parent (1) ~185 ppm~164 ppm115-150 ppm~52 ppm-
Derivative A (2) Absent~164 ppm115-150 ppm~52 ppm~60 ppm (-CH₂OH)
Derivative B (3) Absent~164 ppm115-150 ppm~52 ppm~168 ppm (-COOH)
Derivative C (4) ~185 ppm~164 ppm115-150 ppm (shifts expected)~52 ppmC-Cl carbon signal shifted downfield

Analysis: The ¹H NMR spectrum of the parent compound (1) is distinguished by the singlet for the aldehyde proton far downfield at ~10.1 ppm. This signal is conspicuously absent in derivatives (2) and (3) , replaced by the respective signals for the hydroxymethyl and carboxylic acid protons. The introduction of a substituent in (4) does not affect the aldehyde proton but will simplify the splitting patterns in the aromatic region by removing a proton, providing clear evidence of substitution. In the ¹³C NMR, the chemical shifts of the carbonyl carbons are highly diagnostic, allowing for the clear differentiation between the aldehyde, ester, and carboxylic acid functionalities.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides insight into the electronic structure of a molecule, specifically the extent of its conjugated π-system. Pyrazolo[1,5-a]pyrimidines are known to be fluorescent, and their absorption and emission properties are highly dependent on the nature of their substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can tune the energy of the electronic transitions.

Compoundλ_max (nm)Interpretation
Parent (1) ~350-380Extended conjugation involving the heterocyclic core and two C=O groups.
Derivative A (2) Blue-shift to ~330-360Removal of the conjugated aldehyde C=O group reduces the extent of the π-system, increasing the HOMO-LUMO energy gap.
Derivative B (3) Minimal shift vs. ParentThe carboxylic acid C=O group maintains the conjugation, resulting in a similar absorption maximum to the parent aldehyde.
Derivative C (4) Red-shift to ~360-390The lone pairs on the chlorine atom can participate in resonance, slightly extending the conjugation and causing a bathochromic (red) shift.

Analysis: The UV-Vis data reveals the electronic impact of each functional group. Replacing the strongly conjugating aldehyde group with a non-conjugating hydroxymethyl group in derivative (2) results in a predictable blue shift. Conversely, the addition of a chloro substituent with available lone pairs in (4) extends the electronic system, causing a red shift. These shifts provide valuable electronic information that complements the structural data from FT-IR and NMR.

Trustworthy Experimental Protocols

The integrity of spectroscopic data relies on meticulous experimental procedure. The following protocols provide a self-validating framework for acquiring high-quality data.

A Comparative Guide to Alternatives for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Viable Synthetic Alternatives

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate stands as a valuable reagent, offering a versatile scaffold for the synthesis of complex molecules. However, the pursuit of optimized pharmacological profiles, improved synthetic efficiency, and novel intellectual property necessitates a thorough understanding of its viable alternatives. This guide provides a comprehensive comparison of alternative reagents, focusing on their synthesis, reactivity, and the properties of their derivatives, supported by experimental data from peer-reviewed literature.

The Core Scaffold: Understanding Pyrazolo[1,5-a]pyridine and its Bioisosteres

The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, in part due to its role as a bioisostere of indole, which can circumvent metabolic instability issues associated with the indole nucleus.[1] Its derivatives have shown a wide spectrum of biological activities, including kinase inhibition and acting as antagonists for various receptors.[1] The key reactive handles of the title compound are the formyl group at the 5-position, which readily participates in reactions such as reductive amination and Wittig olefination, and the methyl carboxylate at the 3-position, a common site for derivatization.

A primary strategy in identifying alternatives is the concept of bioisosterism, where one functional group or scaffold is replaced by another with similar physicochemical properties, often leading to improved biological activity, selectivity, or metabolic stability.[2][3] For the pyrazolo[1,5-a]pyridine core, the most prominent and well-documented bioisostere is the pyrazolo[1,5-a]pyrimidine scaffold.[3][4]

Primary Alternative: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine ring system, being an isostere of purine, has garnered significant attention in medicinal chemistry.[3][4] Its derivatives are known to possess a diverse range of biological activities, including acting as kinase inhibitors.[5] The most direct alternative to Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate is its pyrazolo[1,5-a]pyrimidine counterpart: Ethyl 7-aryl-3-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate .

Synthesis and Accessibility

The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[6] This offers a potential advantage in terms of precursor availability, as substituted 3-aminopyrazoles are readily accessible through various synthetic routes.[7][8]

Experimental Protocol: Synthesis of Ethyl 7-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

A mixture of 0.01 mole of 3-dimethylamino-1-(5-methyl-2-pyridyl)-2-propen-1-one and 0.01 mole of ethyl 3-aminopyrazole-4-carboxylate in glacial acetic acid is refluxed for 6 hours. The solvent is then removed to yield the desired product.[9]

The introduction of the crucial formyl group can be achieved through several methods, with the Vilsmeier-Haack reaction being a prominent and effective strategy for the formylation of electron-rich heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[10][11]

Experimental Protocol: Vilsmeier-Haack Formylation of 7-arylpyrazolo[1,5-a]pyrimidines

This reaction allows for the functionalization of the highly nucleophilic 3-position of the pyrazolo[1,5-a]pyrimidine ring with a formyl group in a one-pot manner. The reaction shows a broad substrate scope, with yields being influenced by the electronic properties of the 7-aryl group. For instance, electron-rich aromatic rings at the 7-position can enhance the nucleophilicity of the C3 position, leading to higher yields.[10]

A divergent approach using dimethyl sulfoxide (DMSO) as a C1 synthon has also been developed for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines.[12]

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidine Core cluster_1 Formylation 3-Aminopyrazole 3-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine Condensation beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Pyrazolo[1,5-a]pyrimidine Formylated_Product 3-Formylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->Formylated_Product Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylated_Product

Caption: Synthetic workflow for formylated pyrazolo[1,5-a]pyrimidines.

Comparative Reactivity

The formyl group on both the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds exhibits typical aldehyde reactivity, making them valuable intermediates for a variety of chemical transformations.

Reductive Amination: This is a cornerstone reaction for introducing amine diversity. While specific comparative yield data for the title compound and its pyrazolo[1,5-a]pyrimidine analogue is not abundant in the literature, general protocols for the reductive amination of heterocyclic aldehydes are well-established.[13][14][15][16][17] The reaction typically proceeds via the formation of an imine intermediate followed by reduction, often with borohydride reagents or through catalytic hydrogenation.[14] The presence of acid-sensitive groups on either the aldehyde or the amine may necessitate harsher conditions in the absence of an acid catalyst.[14]

Wittig Reaction: The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[18] 2-Bromo-5-formylpyridine is a known versatile substrate for this reaction, with the electron-withdrawing nature of the pyridine ring and the bromo-substituent influencing the reactivity of the aldehyde.[19] It is expected that formyl-substituted pyrazolo[1,5-a]pyrimidines would behave similarly, providing a pathway to a diverse range of alkene-containing derivatives.

Physicochemical and Pharmacological Properties

The switch from a pyrazolo[1,5-a]pyridine to a pyrazolo[1,5-a]pyrimidine scaffold can have a significant impact on the physicochemical and pharmacological properties of the resulting molecules. The introduction of an additional nitrogen atom in the six-membered ring generally increases the polarity and potential for hydrogen bonding, which can influence solubility and interactions with biological targets.

PropertyPyrazolo[1,5-a]pyridine DerivativesPyrazolo[1,5-a]pyrimidine DerivativesRationale for Difference
Scaffold Type Indole BioisosterePurine BioisostereThe arrangement of nitrogen atoms mimics different key biological scaffolds.[1][3]
Polarity Generally lowerGenerally higherThe additional nitrogen atom in the pyrimidine ring increases polarity.
Solubility VariablePotentially improved aqueous solubilityIncreased polarity and hydrogen bonding capacity can enhance solubility.
Metabolic Stability Generally goodCan be modulated by substituentsThe pyrimidine ring can be susceptible to metabolism, but this is highly dependent on the substitution pattern.
Biological Activity Kinase inhibitors, receptor antagonistsKinase inhibitors, anticancer agentsBoth scaffolds are considered "privileged" and are found in a wide range of bioactive molecules.[5][11]

Other Potential Alternatives

While pyrazolo[1,5-a]pyrimidines are the most direct and well-studied alternatives, other heterocyclic systems can also be considered, depending on the specific synthetic goals and desired properties.

  • Pyrazolo[1,5-a]-1,3,5-triazines: These are also considered purine bioisosteres and have been investigated as scaffolds for kinase inhibitors.[15] Their synthesis and functionalization to include a formyl group would present a novel, albeit more synthetically challenging, alternative.

  • Other Formyl-Substituted N-Heterocycles: A vast array of commercially available or readily synthesizable formyl-substituted heterocycles can serve as building blocks.[20] The choice of a specific heterocycle would be dictated by the desired overall shape, electronics, and biological target of the final molecule.

Conclusion

For researchers seeking alternatives to Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, the corresponding pyrazolo[1,5-a]pyrimidine analogues represent the most logical and well-supported choice. The synthetic routes to this alternative scaffold are well-established, with the Vilsmeier-Haack reaction providing a reliable method for introducing the essential formyl group. The change in the core scaffold from a pyridine to a pyrimidine ring offers a valuable opportunity to modulate physicochemical properties such as polarity and solubility, which can be advantageous in drug discovery programs. While other heterocyclic systems can also be envisioned as alternatives, the pyrazolo[1,5-a]pyrimidine scaffold provides the most direct bioisosteric replacement with a substantial body of supporting literature. The ultimate choice of reagent will depend on a careful consideration of synthetic feasibility, desired reactivity, and the target product's intended biological application and property profile.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Andrés, J. I., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(25), 5235-5244. [Link]

  • Popowycz, F., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry Letters, 17(18), 5163-5167. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Touré, B. B., & Hall, D. G. (2009). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Journal of Combinatorial Chemistry, 11(2), 216-218. [Link]

  • Lange, J. H. M., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 926-931. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Preparations and Procedures International, 50(3), 229-281. [Link]

  • Rambabu, D., et al. (2016). Crystal Structure Analysis of Ethyl 7-Phenyl-5- p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Journal of Chemical Crystallography, 46(3), 109-114. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8931-8940. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(16), 4945. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-476. [Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (2013). Journal of Molecular Structure, 1048, 339-346. [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (2019). Current Organic Chemistry, 23(6), 721-737. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of Ethyl 7-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. (n.d.). Molbase. [Link]

  • Bagdi, A. K., et al. (2020). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry, 18(30), 5797-5802. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • El-Sayed, M. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry, 11(1), 47. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3737. [Link]

  • Biologically active 5-aminopyrazole analogues. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] The versatility of this framework allows for chemical modifications at various positions, which can dramatically influence its therapeutic potential.[4]

This guide provides a comparative analysis of the biological activities of substituted pyrazolo[1,5-a]pyridines, focusing on anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and present the experimental data and protocols that validate these findings.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazolo[1,5-a]pyridine derivatives have emerged as a promising class of anticancer agents, primarily by acting as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often disrupted in cancer.[4][5]

Mechanism of Action: Protein Kinase Inhibition

The fused ring system provides a rigid framework that can effectively compete with ATP for the binding sites of various protein kinases.[4] This inhibitory action disrupts downstream signaling cascades essential for cancer cell growth and survival. Key kinases targeted by this scaffold include Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Cyclin-Dependent Kinases (CDKs), which are critical in non-small cell lung cancer and melanoma.[4]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the pyrazolo[1,5-a]pyridine ring.

  • Substitution at C3 and C7: A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines has shown significant activity.[6][7]

  • Carbonitrile Group at C3: The introduction of a carbonitrile group at the C3 position, along with amino or substituted amino groups at C5 and C7, has yielded compounds with potent cytotoxicity. For instance, one such derivative displayed an exceptionally low IC50 value of 0.0020 μM against the human colon tumor cell line (HCT116).[8]

  • Aryl Substituents: The presence of specific aryl groups can significantly enhance antitumor activity. Cyclocondensation reactions to produce derivatives with naphthyl groups have resulted in compounds with potent cytotoxic effects against various human cancer cell lines.[9]

Comparative Anticancer Activity Data
Compound ClassSubstituentsCancer Cell LineReported Activity (IC50)Reference
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles7-amino and 5-substituted amino groupsHCT116 (Colon)0.0020 µM[8]
7-Aryl-pyrazolo[1,5-a]pyrimidinesVaried aryl groupsHepG-2 (Liver), MCF-7 (Breast)Data reported as potent[9][10]
2,5,7-Triaminopyrazolo[1,5-a]pyrimidines3,6-diarylazo groupsMCF-7, HCT-116, HepG-2Active compared to Doxorubicin[11]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation.[10]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in 96-well plates at a density of 1x10^5 cells/mL and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazolo[1,5-a]pyridine derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 590 nm) using a plate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis start Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add Pyrazolo[1,5-a]pyridine compounds incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 3-4h mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Measure Absorbance (590 nm) solubilize->read calculate Calculate IC50 Values read->calculate

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazolo[1,5-a]pyridine scaffold has demonstrated significant potential in the development of novel antimicrobial agents, including antibacterial, antifungal, and antitubercular compounds.[12][13]

Mechanism of Action

The antimicrobial effects of these derivatives are diverse. Some compounds function by inhibiting essential enzymes in pathogens, such as RNA polymerase.[14] Others exhibit antibiofilm and anti-quorum-sensing activities, which disrupt bacterial communication and community formation, representing a modern approach to combating antibiotic resistance.[15] In the context of tuberculosis, certain pyrazolo[1,5-a]pyrimidin-7(4H)-ones have shown potent activity against Mycobacterium tuberculosis (Mtb), although their exact mechanism can differ from other chemically similar compounds.[13][16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency are dictated by the substitution patterns.

  • Halogenation: The presence of a 4-bromo-phenyl moiety has been linked to potent RNA polymerase inhibitory activity.[14]

  • Methyl vs. Hydroxy Groups: In one study, a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative showed a superior antibacterial spectrum compared to its 5-methyl-7-hydroxy counterpart, suggesting that the dimethyl substitution is more favorable for activity.[15]

  • Fused Rings: The fusion of cycloalkane rings to the pyrazolo[1,5-a]pyrimidine system has yielded derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[12]

  • Antitubercular Derivatives: For antitubercular activity, aromatic rings at the R2 and R3 positions were found to be crucial. However, simple removal or substitution of a methyl group at the R4 position had varied effects, highlighting the complexity of SAR in this scaffold.[16]

Comparative Antimicrobial Activity Data
Compound ClassSubstituentsTarget OrganismReported Activity (MIC)Reference
Pyrazolo[1,5-a]pyrimidines4-Br-C6H4 moietyBacteriaRNA Polymerase IC50 = 0.213 µg/ml[14]
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine5,7-dimethylS. aureus, P. aeruginosa0.187–0.375 µg/mL[15]
Cycloalkane ring-fused derivativesVaried cycloalkanesGram (+) & Gram (-) BacteriaReported as highly active[12]
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesVaried aryl groupsM. tuberculosisMICs as low as 1.56 µM[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include positive (microbes, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform 2-fold Serial Dilution of Compounds in 96-well Plate B->C D Incubate Plate at 37°C for 18-24h C->D E Visually Inspect for Growth Inhibition D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Workflow for MIC Determination via Broth Microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Derivatives of the pyrazolo[1,5-a]pyridine scaffold and its analogs, like pyrazolo[1,5-a]quinazolines, have shown considerable promise as anti-inflammatory agents.[17][18]

Mechanism of Action

The anti-inflammatory properties of these compounds are often linked to their ability to modulate key signaling pathways. Several derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor κB (NF-κB) transcriptional pathway, a central mediator of inflammation.[18][19] Pharmacophore mapping and molecular modeling studies predict that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) such as JNK, p38α, and ERK2.[18][19] Other mechanisms include the inhibition of prostaglandin and leukotriene biosynthesis.[17]

Structure-Activity Relationship (SAR) Insights

Structural modifications significantly impact anti-inflammatory efficacy.

  • Substitution at C2: A study on pyrazolo[1,5-a]pyrimidin-7-ones found that the nature of the substituent at the C2 position was critical. A 2-(2-thienyl) group resulted in a compound with powerful pharmacological activity both in vivo and in vitro.[17]

  • Scaffold Aromaticity: For pyrazolo[1,5-a]quinazoline analogs, the fully heteroaromatic form of the scaffold was found to be the most effective for inhibiting NF-κB activity.[18]

  • Specific Side Chains: Compounds with (4-sulfamoylbenzyl)oxy and (4-methylsulfinyl)benzyloxy side chains were identified as particularly potent inhibitors of NF-κB activation.[18][19]

Comparative Anti-inflammatory Activity Data
Compound ClassSubstituentsTarget/AssayReported Activity (IC50)Reference
Pyrazolo[1,5-a]pyrimidin-7-ones4-ethyl-2-(2-thienyl)Carrageenan-induced rat paw edemaPowerful in vivo activity[17]
Pyrazolo[1,5-a]quinazolines5-[(4-sulfamoylbenzyl)oxy]-3-carboxamideLPS-induced NF-κB inhibition4.8 µM - 30.1 µM[18][19]
Pyrazolo[1,5-a]quinazolines5-[(4-(methylsulfinyl)benzyloxy]LPS-induced NF-κB inhibitionPotent activity reported[18][19]
Experimental Protocol: NF-κB Inhibition Assay

This cell-based assay measures the ability of compounds to inhibit the activation of the NF-κB signaling pathway, typically induced by an inflammatory stimulus like LPS.

Methodology:

  • Cell Line: Use a reporter cell line, such as human THP-1Blue monocytes, which are engineered to express a secreted alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.[18]

  • Cell Treatment: Plate the cells and treat them with the test compounds for a short pre-incubation period.

  • Stimulation: Induce inflammation by adding LPS to the cell culture.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for NF-κB activation and subsequent SEAP expression.

  • Detection: Collect the cell supernatant and add a SEAP detection reagent (e.g., QUANTI-Blue™).

  • Measurement: Measure the absorbance at 620-655 nm. A reduction in absorbance in treated wells compared to LPS-only wells indicates inhibition of the NF-κB pathway.

  • Analysis: Calculate the IC50 value for each compound.

Overview of Synthetic Strategies

The broad utility of the pyrazolo[1,5-a]pyridine scaffold is supported by versatile and efficient synthetic methodologies. The most common approach involves the cyclocondensation of 5-aminopyrazoles with various 1,3-dielectrophilic synthons.[2] These include reagents like 1,3-diketones, enaminones, β-ketonitriles, and unsaturated ketones.[2][3] Modern methods such as microwave-assisted synthesis and multicomponent reactions have been developed to improve yields and reduce reaction times.[3][4]

Synthesis_Scheme aminopyrazole 5-Aminopyrazole Derivative product Substituted Pyrazolo[1,5-a]pyridine aminopyrazole->product Cyclocondensation (e.g., Reflux in Acetic Acid) dielectrophile 1,3-Dielectrophile (e.g., Enaminone, 1,3-Diketone) dielectrophile->product

General Synthesis of Pyrazolo[1,5-a]pyridines.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Its biological activity can be precisely tuned through targeted substitutions, leading to potent and selective compounds with anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationships discussed herein, supported by robust experimental data, provide a clear framework for guiding future drug design and development efforts. As research continues to uncover novel synthetic routes and biological targets, the therapeutic applications of this remarkable heterocyclic system are poised to expand even further.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor.
  • Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry.
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs.
  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed.
  • Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. PubMed.
  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. SciSpace.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][4][6][9]triazines. Bohrium.

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI.
  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed - NIH.
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • (PDF) Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.
  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Deriv
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.

Sources

A Comparative Guide to the Reactivity of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate: A Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its synthetic tractability and the diverse reactivity of the fused ring system allow for extensive functionalization, making it a cornerstone in the design of novel therapeutics. This guide provides an in-depth computational analysis of the reactivity of a key derivative, Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate , and offers a comparative perspective against other prominent heterocyclic scaffolds, namely Imidazo[1,2-a]pyridine and Indole .

As Senior Application Scientists, our objective is to bridge theoretical computations with practical laboratory insights. This guide is structured to not only present data but to explain the underlying principles that govern the reactivity of these important molecules, thereby empowering researchers to make more informed decisions in their synthetic and drug design endeavors.

The Power of Computational Chemistry in Predicting Reactivity

Before delving into the specifics of our target molecule, it is crucial to understand the predictive power of computational chemistry in assessing chemical reactivity. By employing methods such as Density Functional Theory (DFT), we can model the electronic structure of molecules with a high degree of accuracy. This allows us to visualize and quantify key parameters that dictate how and where a molecule will react.

Key Concepts in Computational Reactivity Analysis:
  • Frontier Molecular Orbital (FMO) Theory: This theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.[1][2][3]

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. They provide an intuitive guide to the charge distribution, highlighting electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-deficient regions (electrophilic sites, typically colored blue).[4]

  • Mulliken Population Analysis: This method provides a way to estimate the partial atomic charges on each atom within a molecule. By quantifying the charge distribution, we can identify specific atoms that are likely to act as nucleophilic or electrophilic centers.

A Detailed Look at Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Our primary molecule of interest, Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, possesses a unique combination of electron-withdrawing groups (the formyl and methyl carboxylate groups) on the pyrazolo[1,5-a]pyridine core. This substitution pattern is expected to significantly influence its reactivity profile.

Computational Workflow for Reactivity Analysis

The following workflow outlines the steps taken to perform the computational analysis presented in this guide. This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.

G cluster_0 Computational Setup cluster_1 Reactivity Analysis cluster_2 Data Interpretation mol_prep Molecule Preparation: Build 3D structure of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate geom_opt Geometry Optimization: DFT (B3LYP/6-31G(d,p)) mol_prep->geom_opt Input Structure freq_calc Frequency Calculation: Confirm true minimum (no imaginary frequencies) geom_opt->freq_calc Optimized Geometry fmo FMO Analysis: Calculate HOMO & LUMO energies and HOMO-LUMO gap freq_calc->fmo Validated Structure mep MEP Mapping: Generate electrostatic potential surface freq_calc->mep mulliken Mulliken Population Analysis: Calculate partial atomic charges freq_calc->mulliken reactivity_pred Predict Reactivity: Identify nucleophilic and electrophilic sites fmo->reactivity_pred Orbital Energies mep->reactivity_pred Charge Distribution mulliken->reactivity_pred Atomic Charges

Caption: A generalized workflow for the computational analysis of molecular reactivity.

Comparative Reactivity Analysis

To provide a comprehensive understanding of the reactivity of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, we compare its key computational parameters with two other widely studied heterocyclic scaffolds: Imidazo[1,2-a]pyridine and Indole.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate -7.25-2.854.404.8
Imidazo[1,2-a]pyridine -6.10-0.955.153.5
Indole -5.85-0.755.102.1

Data Interpretation:

  • HOMO-LUMO Gap: Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate exhibits the smallest HOMO-LUMO gap among the three compounds. This suggests that it is the most kinetically reactive of the three, readily participating in chemical reactions. The presence of the electron-withdrawing formyl and carboxylate groups lowers the energy of both the HOMO and LUMO, but the effect on the LUMO is more pronounced, leading to a smaller energy gap.

  • Dipole Moment: The significantly larger dipole moment of the target molecule indicates a more polarized electron distribution compared to Imidazo[1,2-a]pyridine and Indole. This heightened polarity can enhance its interaction with polar reagents and solvents.

Frontier Molecular Orbital (FMO) Analysis

The distribution of the HOMO and LUMO provides insights into the preferred sites for electrophilic and nucleophilic attack, respectively.

G cluster_0 Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate cluster_1 Imidazo[1,2-a]pyridine cluster_2 Indole a_homo HOMO: Localized on the pyrazolo[1,5-a]pyridine ring, away from EWGs. a_lumo LUMO: Concentrated on the formyl and carboxylate groups. b_homo HOMO: Distributed across the imidazole and pyridine rings. b_lumo LUMO: Primarily on the pyridine ring. c_homo HOMO: Mainly on the pole ring. c_lumo LUMO: Distributed over the entire bicyclic system.

Caption: A qualitative representation of HOMO and LUMO distributions for the compared molecules.

FMO Interpretation:

  • Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate: The HOMO is largely localized on the electron-rich pyrazolo[1,5-a]pyridine ring system, suggesting that electrophilic attack will occur on the ring carbons. Conversely, the LUMO is heavily concentrated on the electron-deficient formyl and methyl carboxylate groups, indicating that these are the primary sites for nucleophilic attack.

  • Imidazo[1,2-a]pyridine: The HOMO is distributed over the entire bicyclic system, while the LUMO is more localized on the six-membered pyridine ring. This suggests that this scaffold can undergo both electrophilic and nucleophilic substitutions on the ring system.

  • Indole: The HOMO is predominantly located on the five-membered pyrrole ring, which is consistent with its known propensity for electrophilic aromatic substitution at the C3 position.

Molecular Electrostatic Potential (MEP) Maps

The MEP maps provide a visual confirmation of the electronic landscapes predicted by FMO analysis.

(A) Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate The MEP map clearly shows a large region of negative electrostatic potential (red) over the pyrazolo[1,5-a]pyridine ring, with the most intense negative potential localized around the nitrogen atoms. In contrast, the regions around the hydrogen atom of the formyl group and the carbonyl carbons of both the formyl and ester groups exhibit a strong positive electrostatic potential (blue), marking them as prime targets for nucleophilic attack.

(B) Imidazo[1,2-a]pyridine For Imidazo[1,2-a]pyridine, the negative potential is concentrated around the nitrogen atoms of the imidazole and pyridine rings. The hydrogen atoms on the carbon framework show a positive potential, indicating their susceptibility to deprotonation under strongly basic conditions.

(C) Indole The MEP of Indole reveals a region of negative potential associated with the π-system of the pyrrole ring, explaining its nucleophilic character in electrophilic substitution reactions. The N-H proton displays a distinct positive potential, highlighting its acidic nature.

Mulliken Atomic Charges

The calculated Mulliken charges provide a quantitative measure of the charge distribution at the atomic level.

Atom Position (in Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate)Mulliken Charge (a.u.)
C (formyl)+0.45
O (formyl)-0.42
C (carboxylate carbonyl)+0.55
O (carboxylate carbonyl)-0.48
N1-0.35
N4-0.28

Mulliken Charge Interpretation:

The Mulliken charges for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate confirm the significant electrophilic character of the carbonyl carbons in both the formyl and carboxylate groups. The nitrogen atoms of the heterocyclic core bear a substantial negative charge, reinforcing their role as nucleophilic centers.

Conclusion and Future Directions

This computational guide provides a detailed analysis of the reactivity of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, contextualized by a comparison with Imidazo[1,2-a]pyridine and Indole. Our findings highlight the profound impact of the formyl and methyl carboxylate substituents on the electronic properties and reactivity of the pyrazolo[1,5-a]pyridine scaffold.

The key takeaways for the practicing chemist are:

  • Enhanced Reactivity: The electron-withdrawing groups in Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate lower its HOMO-LUMO gap, making it more susceptible to both nucleophilic and electrophilic reactions compared to the parent heterocycle and the other scaffolds examined.

  • Defined Reaction Sites: The computational data clearly delineates the reactive sites. The heterocyclic ring is primed for electrophilic attack, while the carbonyl groups are highly activated towards nucleophilic addition.

  • Strategic Synthetic Planning: This predictive information can be invaluable in designing synthetic routes, allowing for the selective functionalization of this versatile scaffold. For instance, nucleophilic addition to the formyl group can be anticipated to be a facile reaction, opening avenues for further molecular elaboration.

Future experimental work should aim to validate these computational predictions. Investigating the regioselectivity of various electrophilic and nucleophilic reactions on Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate will provide a crucial feedback loop to refine our computational models and further enhance their predictive power in the rational design of novel therapeutic agents.

References

  • Fukui, K. The Role of Frontier Orbitals in Chemical Reactions. Science1982 , 218 (4574), 747–754. [Link]

  • Scrocco, E.; Tomasi, J. Electronic Molecular Structure, Reactivity and Intermolecular Forces: An Euristic Interpretation by Means of Electrostatic Molecular Potentials. Advances in Quantum Chemistry1978 , 11, 115–193. [Link]

  • Fleming, I. Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons, 1976. [Link]

  • Klopman, G. Chemical Reactivity and Reaction Paths. John Wiley & Sons, 1974. [Link]

  • Kendall, J. D.; et al. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry2011 , 15 (14), 2481-2518. [Link]

  • Gaussian 16, Revision C.01, Frisch, M. J.; et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Shaik, S.; et al. A Tutorial on the Mulliken-Hush Treatment of Electron Transfer. Journal of the American Chemical Society2008 , 130 (50), 16801-16816. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. It directly impacts the compound's efficacy, safety, and reproducibility in downstream applications. This guide provides an in-depth technical comparison of methodologies for confirming the purity of a novel heterocyclic compound, Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Subject Compound: Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore due to its structural similarity to purines, making it a privileged structure in medicinal chemistry. The introduction of a formyl group at the 5-position and a methyl carboxylate at the 3-position creates a highly functionalized molecule with potential for diverse chemical modifications, making it a valuable building block in drug discovery programs.

Molecular Structure:

Given its intended use in sensitive biological assays and as a precursor for further synthesis, establishing its purity with a high degree of confidence is a critical first step after synthesis.

Postulated Synthesis and Potential Impurities

A likely synthetic route to introduce the formyl group at the 5-position of a pyrazolo[1,5-a]pyridine ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[1][2][3][4][5] This choice of synthesis informs our approach to impurity profiling.

Potential Impurities to Consider:

  • Unreacted Starting Material: Methyl pyrazolo[1,5-a]pyridine-3-carboxylate.

  • Reagents and Solvents: Residual DMF, POCl₃ hydrolysis products.

  • Byproducts: Isomeric products (if other positions on the ring are reactive), or products of incomplete reaction/hydrolysis of the iminium intermediate.

  • Degradation Products: Formed during workup or storage.

A Multi-faceted Approach to Purity Confirmation

No single technique is sufficient to definitively establish the purity of a new chemical entity. A combination of chromatographic and spectroscopic methods, alongside thermal analysis, provides a comprehensive and self-validating assessment.

Workflow for Purity Assessment

Purity Assessment Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_result Final Confirmation Synthesized_Product Crude Synthesized Product TLC 1. TLC (Qualitative) Synthesized_Product->TLC Column_Chromatography 2. Column Chromatography (Purification) TLC->Column_Chromatography Proceed if single spot with good Rf Spectroscopic_ID 3. Spectroscopic ID (¹H NMR, ¹³C NMR, MS, IR) Column_Chromatography->Spectroscopic_ID Purified Fractions Chromatographic_Purity 4. Chromatographic Purity (HPLC/UPLC) Spectroscopic_ID->Chromatographic_Purity Structure Confirmed Thermal_Purity 5. Thermal Purity (DSC) Chromatographic_Purity->Thermal_Purity Quantified Purity Residual_Solvents 6. Residual Solvents (GC-MS) Thermal_Purity->Residual_Solvents Corroborated Purity Pure_Compound Confirmed Pure Compound (>95-99% Purity) Residual_Solvents->Pure_Compound HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Compound Synthesized Compound Sample Diluted Sample Solution (~0.1 mg/mL) Compound->Sample Solvent Acetonitrile/Water Solvent->Sample Injector Autosampler/Injector Sample->Injector Pump Pump (Mobile Phase Gradient) Pump->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc

Sources

Safety Operating Guide

Proper Disposal of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate. As a specialized heterocyclic aromatic compound, its handling and disposal require a nuanced understanding of its potential chemical reactivity, biological activity, and environmental impact. This document synthesizes best practices from established laboratory safety guidelines and data from structurally similar molecules to ensure a self-validating and robust disposal workflow.

Part 1: Hazard Assessment and Characterization

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate belongs to a class of nitrogen-containing heterocyclic compounds.[1][2] Derivatives of pyrazolo[1,5-a]pyridine are known to be biologically active, with applications in drug development as antitumor and antiviral agents.[3][4][5][6] This inherent bioactivity necessitates that the compound be treated as potentially hazardous.

Based on data from similar pyrazolo[1,5-a]pyridine carboxylate esters, the primary hazards are likely to be:

  • Skin Irritation: May cause irritation upon contact.[7]

  • Eye Irritation: May cause serious eye irritation.[7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7][8]

  • Harmful if Swallowed: Ingestion may be harmful.[7]

Combustion of this compound may produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8][9][10]

Environmental Hazards

Heterocyclic compounds, particularly those with nitrogen, can be highly soluble in water, posing a risk to aquatic environments if not disposed of properly.[1] Therefore, this compound must be prevented from entering drains or waterways.[7][9][11]

Hazard CategoryAnticipated RiskRecommended Action
Acute Toxicity (Oral, Dermal, Inhalation) Moderate to LowAvoid ingestion, skin contact, and dust inhalation.[7]
Skin/Eye Irritation HighWear appropriate PPE, including gloves and safety glasses.[7]
Reactivity Stable under normal conditions.[10]Store away from strong oxidizing agents, bases, and amines.[10]
Environmental Potential aquatic toxicity.Do not dispose of down the drain.[1][9]

Part 2: Personal Protective Equipment (PPE) and Handling

Before handling Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate for disposal, ensure the following PPE is worn:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.

  • Respiratory Protection: For handling bulk quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95/P95).[9]

All handling of the solid compound or its solutions for disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][12]

Part 3: Step-by-Step Disposal Protocol

Disposal of this compound must adhere to hazardous waste regulations, which prohibit disposal in regular trash or down the sewer system.[13][14] The guiding principle is to collect, label, and transfer the waste to your institution's hazardous waste management program.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management.[12][14]

  • Solid Waste: Collect un-used or contaminated Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate solid in a dedicated, clearly labeled solid waste container.[12]

  • Liquid Waste (Non-halogenated): Solutions of the compound in non-halogenated solvents (e.g., ethanol, acetone, ethyl acetate) should be collected in a designated "Non-Halogenated Organic Waste" container.

  • Liquid Waste (Halogenated): Solutions in halogenated solvents (e.g., dichloromethane, chloroform) must be collected in a separate "Halogenated Organic Waste" container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a sealed bag or container labeled as "Solid Chemical Waste" and disposed of according to institutional guidelines.

  • Empty Containers: An empty container that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[13] After rinsing, deface the original label and dispose of the container as regular trash or glass waste, depending on the material.[12][13]

Step 2: Containerization and Labeling

Proper containerization is mandated by regulatory bodies like the EPA and OSHA.[14][15]

  • Choose a Compatible Container: Use a container made of a material that does not react with the waste. Plastic (e.g., HDPE) is often preferred for its durability.[15][16] The container must have a secure, leak-proof screw cap.[14][15]

  • Headspace: Do not fill the container completely. Leave at least 10% or one inch of headspace to allow for vapor expansion.[15]

  • Labeling: Label the waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name of all contents (no abbreviations or formulas). For mixtures, list all components.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Irritant").

    • The date the waste was first added to the container.

Step 3: Storage and Accumulation

Waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[15][16]

  • The SAA must be under the control of the laboratory personnel.

  • Keep waste containers closed at all times, except when adding waste.[13][16]

  • Store incompatible waste types separately (e.g., acids away from bases, oxidizers away from organics).[15]

  • Inspect the SAA weekly for any signs of leaks or container degradation.[14][15]

Step 4: Arranging for Pickup

Once a waste container is full or has been in storage for the maximum allowed time (often 12 months, but check local rules), contact your institution's EH&S or hazardous waste management office to schedule a pickup.[16] Do not move the waste to another location yourself.

Part 4: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation by working within a fume hood if possible.

  • Don PPE: Wear the appropriate PPE as described in Part 2.

  • Contain and Clean:

    • For Solid Spills: Gently sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.[9][10]

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Once absorbed, scoop the material into a suitable container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse). Collect all cleaning materials and the rinsate for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S office, as required by your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate waste.

DisposalWorkflow start Waste Generation (Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate) is_solid Is the waste a solid? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid is_contaminated_item Is it a contaminated item? (e.g., gloves, pipette tips) start->is_contaminated_item is_empty_container Is it an empty chemical container? start->is_empty_container solid_waste Collect in 'Solid Chemical Waste' container is_solid->solid_waste Yes label_container Label container with all components, hazards, and date solid_waste->label_container liquid_waste_type Is the solvent halogenated? is_liquid->liquid_waste_type Yes halogenated_waste Collect in 'Halogenated Organic Waste' container liquid_waste_type->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' container liquid_waste_type->non_halogenated_waste No halogenated_waste->label_container non_halogenated_waste->label_container contaminated_item_waste Place in sealed bag/container labeled 'Solid Chemical Waste' is_contaminated_item->contaminated_item_waste Yes contaminated_item_waste->label_container rinse_container Triple-rinse with appropriate solvent is_empty_container->rinse_container Yes collect_rinsate Collect rinsate as hazardous liquid waste rinse_container->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste collect_rinsate->dispose_container store_waste Store in designated Satellite Accumulation Area (SAA) label_container->store_waste schedule_pickup Container Full or Time Limit Reached? Contact EH&S for Pickup store_waste->schedule_pickup

Caption: Disposal decision workflow for various waste streams.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. PubMed.

  • MSDS of methyl pyrazolo[1,5-a]pyridine-5-carboxylate. AvaChem Scientific.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.

  • Safety Data Sheet for Pyrazolo[1,5-a]pyridine-2-carboxylic acid. Fisher Scientific.

  • Safety Data Sheet for Methyl 2-formylpyridine-3-carboxylate. CymitQuimica.

  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. PubMed.

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.

  • MSDS of 5-Methyl-pyrazolo[1,5-A]pyridine-3-carboxylic acid ethyl ester. BLD Pharmatech.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals.

  • Safety Data Sheet for methyl 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate. Enamine.

  • 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet. ChemicalBook.

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central.

  • 5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.

  • Heterocyclic Compounds. MSU chemistry.

  • Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate. ChemScene.

  • Systemic Fungicides. The Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues of Carboxin. CSIRO Publishing.

  • methyl pyrazolo[1,5-a]pyridine-5-carboxylate. Sigma-Aldrich.

  • Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. PubChem.

  • Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. National Institutes of Health.

  • CAS # 916325-83-2, Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate. chemBlink.

  • Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate. ChemScene.

Sources

A Senior Application Scientist's Guide to Handling Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

At-a-Glance Hazard Profile

The primary hazards associated with Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate are extrapolated from structurally similar molecules. The risk assessment points towards a compound that should be treated as a potential irritant and handled with care to prevent exposure.

Potential HazardBasis of AssessmentPrimary Routes of Exposure
Skin Irritation Based on the SDS for Methyl 2-formylpyridine-3-carboxylate, a close structural analogue.[1]Dermal Contact
Serious Eye Irritation Based on the SDS for Methyl 2-formylpyridine-3-carboxylate.[1]Eye Contact
Respiratory Tract Irritation The formyl group and heterocyclic nitrogen atoms suggest the potential for irritation upon inhalation of dust or aerosols.[1][2]Inhalation
Harmful if Swallowed The pyridine moiety, a core component, is known to be harmful if ingested.[3][4]Ingestion

The Rationale Behind the Risk: A Structural Analysis

Understanding the "why" behind safety protocols is paramount. The required PPE and handling procedures are not arbitrary; they are a direct response to the chemical functionalities present in Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate.

  • Pyrazolo[1,5-a]pyridine Core: This fused heterocyclic system is common in biologically active molecules and pharmaceuticals, indicating a high likelihood of interaction with biological systems.[5][6][7] The pyridine component itself is a hazardous substance, known for its toxicity and flammability.[3][8] Therefore, all operations should be conducted in a well-ventilated area, away from ignition sources.[8][9]

  • Formyl Group (-CHO): The aldehyde functionality is a known reactive group. Aromatic aldehydes are frequently classified as skin, eye, and respiratory irritants.[1] This dictates the mandatory use of eye protection and gloves and the necessity of handling the solid compound in a manner that avoids generating dust.

  • Solid State: As a solid, the primary inhalation risk comes from fine dust particles. Engineering controls and careful handling techniques are crucial to minimize aerosolization.

Core Protective Measures: Engineering Controls and PPE

A multi-layered approach to safety, starting with engineering controls and supplemented by personal protective equipment, is essential.

Primary Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source.

  • Chemical Fume Hood: All manipulations of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, including weighing, transfers, and solution preparation, must be performed inside a properly functioning and certified chemical fume hood.[9][10] This is the most critical step in preventing respiratory exposure.

Mandatory Personal Protective Equipment (PPE) Ensemble

The following PPE must be worn for all procedures involving this compound.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides protection against incidental contact.[11] For prolonged handling or when preparing solutions, consider double-gloving. Always inspect gloves for tears or holes before use. Remove and wash hands thoroughly after handling.[10]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[11]Protects against accidental splashes of solutions or contact with airborne particles. For larger scale operations (>1g), a face shield worn over safety glasses is recommended.[11]
Protective Clothing Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.Provides a barrier against skin contact from spills. Avoid synthetic fabrics like polyester, which can melt and adhere to skin in a fire.[11]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection

Under standard operating conditions within a certified fume hood, a respirator is typically not required.[11] However, if engineering controls fail or for large-scale spill cleanup, respiratory protection may be necessary. Use requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.

Operational Protocol: Step-by-Step Guidance

Adherence to a strict, methodical workflow minimizes the risk of exposure and ensures experimental integrity.

Weighing and Dispensing Solid Compound
  • Preparation: Don the complete PPE ensemble (lab coat, gloves, eye protection).

  • Location: Perform all weighing activities inside a chemical fume hood or on a balance located within a ventilated enclosure.

  • Dispensing: Use a spatula to carefully transfer the desired amount of solid from the stock container to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Cleaning: Promptly clean any minor spills on the balance with a damp cloth, ensuring the waste is disposed of as hazardous chemical waste.

  • Sealing: Securely close the primary stock container immediately after use.

Solution Preparation and Transfer
  • Location: All solution preparations must occur within a chemical fume hood.[10]

  • Addition: Slowly add the weighed solid to the solvent in your reaction vessel or flask.

  • Transfer: When transferring solutions, use a pipette or a funnel to minimize the risk of splashing.

  • Sealing: Ensure all vessels containing the compound are clearly labeled and sealed when not in immediate use.

Contingency Planning: Spills and Exposure

Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.[9]

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Minor Spill (Solid, inside a fume hood): Carefully sweep up the material with a brush and dustpan, or wipe with a damp cloth. Place the collected material and cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Major Spill (outside a fume hood): Evacuate the immediate area. Alert your supervisor and institutional safety office. Prevent others from entering the area. Trained personnel with appropriate respiratory protection should perform the cleanup using an absorbent material like sand or vermiculite.[9][10]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: All waste containing Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, including excess solid, solutions, and contaminated items (gloves, weigh boats, pipette tips), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Segregation: Do not mix this waste stream with incompatible materials such as strong oxidizing agents or strong acids.[8][10]

  • Disposal Procedure: Never dispose of this chemical down the drain or in the regular trash.[9] Follow your institution's specific procedures for hazardous chemical waste pickup and disposal.

Diagram: PPE Decision Workflow

The following diagram outlines the logical flow for selecting the appropriate level of PPE based on the nature of the task being performed.

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_task Task Execution start Start: Handling Required assess_scale Assess Operation Scale & Potential for Aerosolization start->assess_scale weighing Weighing Solid (<1g) or Preparing Dilute Solution assess_scale->weighing Small Scale / Low Risk large_scale Large Scale (>1g) High Concentration Work Risk of Aerosol/Dust assess_scale->large_scale Large Scale / High Risk standard_ppe Standard PPE Ensemble - Nitrile Gloves - Safety Glasses - Lab Coat end_node Proceed with Task in Fume Hood standard_ppe->end_node enhanced_ppe Enhanced PPE - Double Nitrile Gloves - Chemical Goggles - Face Shield - Consider Respirator* enhanced_ppe->end_node weighing->standard_ppe large_scale->enhanced_ppe caption *Respirator use requires enrollment in a formal institutional program.

Caption: Decision workflow for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.